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  • Product: (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride
  • CAS: 2095772-98-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of (S)-2-Amino-2-(3-bromophenyl)ethanol Hydrochloride

This guide provides a comprehensive overview of the synthetic pathways and underlying mechanisms for the preparation of (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride, a chiral building block of significant interest...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the synthetic pathways and underlying mechanisms for the preparation of (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride, a chiral building block of significant interest in pharmaceutical development. The document is intended for researchers, chemists, and professionals in the field of drug discovery and process development, offering detailed experimental insights and mechanistic discussions to facilitate its synthesis and understanding.

Introduction

Chiral β-amino alcohols are privileged structural motifs found in a wide array of biologically active molecules and are pivotal intermediates in the synthesis of pharmaceuticals. The specific enantiomer, (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride, presents a valuable scaffold for the development of novel therapeutics. The stereochemical integrity of the chiral center bearing the amino and hydroxyl groups is often crucial for pharmacological activity. Therefore, robust and stereoselective synthetic methods are paramount. This guide will explore the primary strategies for the synthesis of this target molecule, focusing on asymmetric reduction and enzymatic resolution as key enantioselective transformations.

Strategic Approaches to the Synthesis of (S)-2-Amino-2-(3-bromophenyl)ethanol Hydrochloride

The synthesis of (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride can be approached through several strategic pathways. The most common and industrially scalable methods involve the asymmetric reduction of a prochiral ketone precursor or the resolution of a racemic mixture of the amino alcohol.

A generalized overview of the synthetic strategies is presented below:

Synthesis_Strategies cluster_start Starting Materials cluster_path1 Asymmetric Synthesis cluster_path2 Racemic Synthesis & Resolution cluster_final Final Product 3-Bromoacetophenone 3-Bromoacetophenone 2-Amino-1-(3-bromophenyl)ethanone 2-Amino-1-(3-bromophenyl)ethanone 3-Bromoacetophenone->2-Amino-1-(3-bromophenyl)ethanone Amination Racemic 2-Amino-2-(3-bromophenyl)ethanol Racemic 2-Amino-2-(3-bromophenyl)ethanol 3-Bromoacetophenone->Racemic 2-Amino-2-(3-bromophenyl)ethanol Racemic Synthesis CBS_Reduction Asymmetric Reduction (e.g., CBS Reduction) 2-Amino-1-(3-bromophenyl)ethanone->CBS_Reduction (S)-2-Amino-2-(3-bromophenyl)ethanol (S)-2-Amino-2-(3-bromophenyl)ethanol CBS_Reduction->(S)-2-Amino-2-(3-bromophenyl)ethanol Final_Product (S)-2-Amino-2-(3-bromophenyl)ethanol Hydrochloride (S)-2-Amino-2-(3-bromophenyl)ethanol->Final_Product HCl Salt Formation Resolution Chiral Resolution (e.g., Enzymatic) Racemic 2-Amino-2-(3-bromophenyl)ethanol->Resolution (S)-Enantiomer (S)-2-Amino-2-(3-bromophenyl)ethanol Resolution->(S)-Enantiomer (S)-Enantiomer->Final_Product HCl Salt Formation

Caption: High-level overview of synthetic strategies for (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride.

Part 1: Asymmetric Synthesis via Corey-Bakshi-Shibata (CBS) Reduction

A highly efficient and widely adopted method for establishing the desired stereochemistry is the asymmetric reduction of a prochiral ketone. The Corey-Bakshi-Shibata (CBS) reduction is a prominent example, utilizing a chiral oxazaborolidine catalyst to achieve high enantioselectivity.[1][2]

Synthesis of the Key Precursor: 2-Amino-1-(3-bromophenyl)ethanone Hydrochloride

The synthesis of the α-amino ketone precursor is a critical first step. A common industrial approach involves the bromination of 3-bromoacetophenone followed by amination.[3]

Step 1: α-Bromination of 3-Bromoacetophenone

The synthesis begins with the selective bromination of 3-bromoacetophenone at the α-position to yield 2-bromo-1-(3-bromophenyl)ethanone.

Step 2: Amination

The resulting α-bromo ketone is then subjected to amination. A common method is the Delépine reaction, which utilizes hexamethylenetetramine followed by acidic hydrolysis to afford the primary amine hydrochloride.

Experimental Protocol: Synthesis of 2-Amino-1-(3-bromophenyl)ethanone Hydrochloride

  • α-Bromination: To a solution of 3-bromoacetophenone (1.0 eq) in a suitable solvent such as methanol or acetic acid, add bromine (1.0-1.1 eq) dropwise at a controlled temperature (e.g., 0-10 °C). The reaction is monitored by TLC until completion. The product, 2-bromo-1-(3-bromophenyl)ethanone, is isolated by precipitation or extraction.

  • Delépine Reaction: The crude 2-bromo-1-(3-bromophenyl)ethanone is dissolved in a solvent like chloroform or ethanol, and hexamethylenetetramine (1.0-1.2 eq) is added. The mixture is stirred, often with heating, to form the quaternary ammonium salt.

  • Hydrolysis: The resulting salt is hydrolyzed by treatment with an ethanolic solution of hydrochloric acid. This step cleaves the hexamine adduct to yield the desired 2-amino-1-(3-bromophenyl)ethanone hydrochloride, which typically precipitates from the reaction mixture and can be collected by filtration.[4]

Enantioselective Reduction of 2-Amino-1-(3-bromophenyl)ethanone

With the prochiral amino ketone in hand, the crucial asymmetric reduction is performed. The CBS reduction employs a chiral oxazaborolidine catalyst, typically derived from (S)-proline, and a stoichiometric reducing agent like borane.[1][5][6]

Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction

The enantioselectivity of the CBS reduction is governed by the formation of a rigid, six-membered transition state.[1][2]

CBS_Mechanism cluster_catalyst Catalyst Activation cluster_reduction Ketone Reduction cluster_product Product Formation Catalyst Chiral Oxazaborolidine Active_Catalyst Activated Catalyst-Borane Complex Catalyst->Active_Catalyst + BH3 Borane BH3 Transition_State Six-membered Transition State Active_Catalyst->Transition_State + Ketone Ketone 2-Amino-1-(3-bromophenyl)ethanone Ketone->Transition_State Alkoxyborane Chiral Alkoxyborane Transition_State->Alkoxyborane Hydride Transfer Alcohol (S)-2-Amino-2-(3-bromophenyl)ethanol Alkoxyborane->Alcohol Workup

Caption: Simplified mechanism of the CBS reduction.

The nitrogen of the oxazaborolidine coordinates with borane, activating it as a hydride donor and increasing the Lewis acidity of the endocyclic boron.[1] The ketone's carbonyl oxygen then coordinates to this Lewis acidic boron. Steric interactions between the ketone's substituents and the catalyst's chiral framework favor a specific orientation, leading to a face-selective hydride transfer and the formation of the (S)-alcohol.

Experimental Protocol: CBS Reduction of 2-Amino-1-(3-bromophenyl)ethanone

  • A solution of the (S)-CBS-oxazaborolidine catalyst (e.g., (S)-2-Methyl-CBS-oxazaborolidine, 5-10 mol%) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) is cooled to 0-5 °C under an inert atmosphere.

  • A solution of borane-dimethyl sulfide complex (BH3·SMe2) or borane-THF complex (BH3·THF) (0.6-1.0 eq) is added slowly to the catalyst solution.

  • A solution of 2-amino-1-(3-bromophenyl)ethanone hydrochloride, neutralized to the free base, in THF is then added dropwise to the reaction mixture, maintaining the low temperature.

  • The reaction is stirred at low temperature until completion, as monitored by TLC or HPLC.

  • The reaction is carefully quenched by the slow addition of methanol, followed by an acidic workup (e.g., with dilute HCl).

  • The product, (S)-2-Amino-2-(3-bromophenyl)ethanol, is isolated by extraction and can be further purified by crystallization or chromatography.

Parameter Typical Value Reference
Catalyst Loading5-10 mol%[7]
Reducing AgentBH3·SMe2 or BH3·THF[1]
Temperature0 to 25 °C[1]
Enantiomeric Excess (ee)>95%[5]
Formation of the Hydrochloride Salt

The final step is the formation of the hydrochloride salt to improve the compound's stability and handling properties.

Experimental Protocol: Hydrochloride Salt Formation

  • The purified (S)-2-Amino-2-(3-bromophenyl)ethanol is dissolved in a suitable solvent, such as isopropanol or ethyl acetate.

  • A solution of hydrogen chloride in a compatible solvent (e.g., HCl in isopropanol or ethereal HCl) is added dropwise with stirring.

  • The hydrochloride salt typically precipitates out of the solution.

  • The solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride.[8]

Part 2: Synthesis via Chiral Resolution

An alternative strategy involves the preparation of the racemic amino alcohol followed by the separation of the enantiomers. Chiral resolution can be achieved through various methods, including classical resolution with a chiral acid or, more efficiently, through enzymatic kinetic resolution.

Synthesis of Racemic 2-Amino-2-(3-bromophenyl)ethanol

The racemic amino alcohol can be synthesized by the reduction of 2-azido-1-(3-bromophenyl)ethanol.

Experimental Protocol: Synthesis of Racemic 2-Amino-2-(3-bromophenyl)ethanol

  • Azide Formation: 2-Bromo-1-(3-bromophenyl)ethanone is reacted with sodium azide in a suitable solvent to yield 2-azido-1-(3-bromophenyl)ethanone.

  • Reduction of the Ketone: The azido ketone is then reduced to the corresponding alcohol, 2-azido-1-(3-bromophenyl)ethanol, using a reducing agent such as sodium borohydride.

  • Reduction of the Azide: The azido alcohol is subsequently reduced to the primary amine. A common method is the Staudinger reduction, using triphenylphosphine followed by hydrolysis.[9]

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a highly selective method for separating enantiomers. Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.

Mechanism of Lipase-Catalyzed Kinetic Resolution

In a typical lipase-catalyzed resolution, the enzyme selectively recognizes one enantiomer of the racemic amino alcohol and catalyzes its acylation with an acyl donor (e.g., an ester or an anhydride). This results in a mixture of the acylated (R)-enantiomer and the unreacted (S)-enantiomer, which can then be separated based on their different physical properties.

Enzymatic_Resolution Racemic_Mixture Racemic (R/S)-2-Amino-2-(3-bromophenyl)ethanol Lipase Lipase + Acyl Donor Racemic_Mixture->Lipase Separation Separation Lipase->Separation S_Enantiomer (S)-2-Amino-2-(3-bromophenyl)ethanol Separation->S_Enantiomer R_Acylated (R)-Acylated Amino Alcohol Separation->R_Acylated

Caption: Workflow for enzymatic kinetic resolution.

Experimental Protocol: Enzymatic Kinetic Resolution

  • Racemic 2-Amino-2-(3-bromophenyl)ethanol is dissolved in a suitable organic solvent.

  • An acyl donor, such as vinyl acetate or ethyl acetate, is added to the solution.

  • A lipase, for example, Candida antarctica lipase B (CAL-B), is added, and the mixture is stirred at a controlled temperature.

  • The reaction is monitored for conversion (ideally to ~50%) by HPLC.

  • Once the desired conversion is reached, the enzyme is filtered off.

  • The acylated (R)-enantiomer and the unreacted (S)-enantiomer are separated by chromatography or crystallization.

  • The (S)-enantiomer is then converted to the hydrochloride salt as previously described.

Conclusion

The synthesis of (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride can be effectively achieved through stereoselective methods. The asymmetric synthesis via CBS reduction of the corresponding α-amino ketone is a highly efficient route that provides excellent enantioselectivity. Alternatively, the resolution of the racemic amino alcohol, particularly through enzymatic kinetic resolution, offers a viable pathway. The choice of synthetic route will depend on factors such as scale, cost, and available resources. The protocols and mechanistic insights provided in this guide serve as a valuable resource for the successful synthesis of this important chiral building block.

References

  • Wikipedia. "Corey–Itsuno reduction." [Link]

  • Cambridge University Press & Assessment. "Corey-Bakshi-Shibata Reaction." [Link]

  • Magritek. "CBS reduction of acetophenone followed by 11B NMR." [Link]

  • Organic Chemistry Portal. "Corey-Bakshi-Shibata Reduction." [Link]

  • KAUST Repository. "Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols." [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. "Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols." [Link]

  • PMC. "Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols." [Link]

  • Organic Syntheses Procedure. "the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes." [Link]

  • PMC. "Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments." [Link]

  • PubChem. "2-Amino-2-(3-bromophenyl)ethanol." [Link]

  • YAKHAK HOEJI. "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." [Link]

  • MDPI. "Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines." [Link]

  • PrepChem.com. "Synthesis of 2-(2-bromophenyl)ethanol." [Link]

Sources

Exploratory

Solubility and Thermodynamic Stability of (S)-2-Amino-2-(3-bromophenyl)ethanol Hydrochloride in Aqueous Solutions

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper Introduction & Structural Causality The compound (S)-2-Amino-2-(3-bromophenyl)ethanol h...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper

Introduction & Structural Causality

The compound (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride is a highly functionalized, chiral amino alcohol. In pharmaceutical development, amino alcohols frequently serve as critical active pharmaceutical ingredients (APIs) or advanced intermediates (e.g., in the synthesis of β-agonists or atypical kinase inhibitors). Understanding its behavior in aqueous media is paramount for successful formulation, bioavailability optimization, and shelf-life determination.

Mechanistic Role of the Molecular Structure

The physicochemical behavior of this molecule is dictated by three structural pillars:

  • The Hydrochloride Salt Form: The free base of this compound is highly lipophilic and exhibits poor aqueous dissolution. By formulating it as a hydrochloride salt, the primary amine is protonated ( −NH3+​ ). This ionic state dramatically lowers the crystal lattice energy barrier for dissolution and facilitates strong ion-dipole interactions with water molecules, driving high intrinsic solubility [1].

  • The Meta-Bromo Substituent: Halogenation at the meta position of the phenyl ring introduces a strong electron-withdrawing inductive effect ( −I effect). This pulls electron density away from the benzylic carbon, slightly lowering the pKa​ of the adjacent amine compared to non-halogenated analogs. Additionally, the bulky bromine atom increases the overall lipophilicity ( logP ) of the un-ionized free base.

  • The Chiral Benzylic Center: The (S)-enantiomeric configuration requires strict monitoring during stability testing, as extreme pH or thermal stress in aqueous solutions can trigger racemization via a planar carbocation intermediate.

Aqueous Solubility Profile & pH-Dependence

The solubility of (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride is not static; it is a dynamic thermodynamic equilibrium heavily influenced by the pH of the solvent and the presence of common ions.

The Henderson-Hasselbalch Relationship

Because the compound is a weak base, its pH-dependent solubility ( SpH​ ) can be mathematically modeled using the Henderson-Hasselbalch equation [2]. At a pH significantly below its pKa​ (typically around 8.5–9.0 for benzylic amines), the drug exists almost entirely in its ionized, highly soluble form.

As the pH of the aqueous environment increases and approaches the pKa​ , the concentration of the un-ionized free base rises. Once the concentration of the free base exceeds its intrinsic thermodynamic solubility ( S0​ ), precipitation occurs.

The Common-Ion Effect

In biological media such as Simulated Gastric Fluid (SGF), the high concentration of endogenous chloride ions ( Cl− ) can suppress the solubility of the hydrochloride salt. According to Le Chatelier's principle and the solubility product constant ( Ksp​=[Drug+][Cl−] ), an excess of Cl− forces the equilibrium toward the solid salt state, a phenomenon that must be accounted for during oral formulation design.

Thermodynamic Stability & Degradation Kinetics

Thermodynamic stability refers to the molecule's resistance to chemical degradation over time under specific environmental stressors (temperature, humidity, pH, and oxidation).

Primary Degradation Pathways
  • Auto-Oxidation: The benzylic carbon—bearing both an amino and a hydroxyl group—is highly susceptible to reactive oxygen species (ROS). Oxidation at this site can lead to C-C or C-N bond cleavage, yielding 3-bromobenzaldehyde derivatives and releasing ammonia.

  • Aqueous Solvolysis: While generally stable at neutral pH, exposure to highly acidic or alkaline aqueous environments can catalyze the hydrolysis of the amino alcohol, potentially leading to dimerization or degradation into corresponding diols.

Degradation A (S)-2-Amino-2-(3-bromophenyl)ethanol HCl (Intact API) B Aqueous Solvolysis (pH Extremes) A->B H2O / H+ or OH- C Auto-Oxidation (Benzylic Carbon) A->C O2 / ROS / Heat D 3-Bromobenzaldehyde Derivatives C->D C-C/C-N Cleavage E Ammonia / Amine Cleavage C->E Deamination

Caption: Thermodynamic degradation pathways of (S)-2-Amino-2-(3-bromophenyl)ethanol HCl.

Arrhenius Kinetics for Shelf-Life Prediction

To avoid waiting years for real-time stability data, accelerated stability testing is employed [3]. By subjecting the aqueous solutions to elevated temperatures (e.g., 40°C, 50°C, 60°C), the rate of degradation ( k ) is measured. The Arrhenius equation ( k=Ae−Ea​/RT ) is then used to calculate the activation energy ( Ea​ ) of the degradation pathway, allowing scientists to accurately extrapolate the degradation rate at standard room temperature (25°C).

Experimental Methodologies

To establish a self-validating system of trustworthiness, the following protocols outline the exact methodologies required to replicate the solubility and stability profiling of this compound.

Protocol 1: Miniaturized Shake-Flask Equilibrium Solubility [4]

Purpose: To determine the true thermodynamic solubility ( S0​ ) across a physiological pH range.

  • Buffer Preparation: Prepare 50 mM phosphate buffers adjusted to pH 1.2, 4.5, 6.8, and 7.4.

  • Sample Saturation: Add an excess of (S)-2-Amino-2-(3-bromophenyl)ethanol HCl (approx. 50 mg) to 2 mL glass vials containing 1 mL of each buffer.

  • Equilibration: Seal the vials and place them in an isothermal shaker at 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours to ensure thermodynamic equilibrium is reached (kinetic dissolution is insufficient).

  • Phase Separation: Centrifuge the suspensions at 10,000 × g for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter. Crucial step: Discard the first 200 µL of filtrate to account for API adsorption to the filter membrane.

  • Quantification: Dilute the filtrate appropriately and analyze via RP-HPLC-UV at the compound's λmax​ (typically ~220-260 nm for brominated aromatics) against a validated calibration curve.

Protocol 2: Accelerated Aqueous Stability Testing (ICH Q1A Compliant) [3]

Purpose: To determine the degradation kinetics and predict shelf-life.

  • Solution Preparation: Prepare a 1 mg/mL solution of the API in a pH 6.8 phosphate buffer.

  • Thermal Stressing: Aliquot the solution into amber glass ampoules (to prevent photolytic degradation) and seal them under a nitrogen headspace to minimize auto-oxidation. Place the ampoules in stability chambers set to 25°C, 40°C, and 60°C.

  • Sampling: Withdraw samples at Day 0, 7, 14, 21, and 28.

  • Analysis: Quench the samples immediately in an ice bath. Analyze via LC-MS/MS to quantify the remaining intact API and identify the mass-to-charge ( m/z ) ratios of emerging degradation products (e.g., bromobenzaldehyde).

Workflow S1 Solid State Characterization S2 Shake-Flask Equilibration S1->S2 Buffer Prep S3 Accelerated Incubation S2->S3 Thermal Stress S4 HPLC-UV/MS Quantification S3->S4 Aliquot Sampling S5 Arrhenius Modeling S4->S5 Data Output

Caption: End-to-end workflow for solubility and thermodynamic stability profiling.

Quantitative Data Summaries

The following tables synthesize the expected physicochemical and kinetic data profiles for (S)-2-Amino-2-(3-bromophenyl)ethanol HCl based on standard amino alcohol hydrochloride behavior.

Table 1: Physicochemical & Solubility Profile

ParameterValue / ObservationMechanistic Rationale
Molecular Weight 252.54 g/mol (Salt)Includes the HCl counter-ion mass.
Estimated pKa​ 8.5 – 8.8Lowered slightly by the -I effect of the meta-bromo group.
Solubility at pH 1.2 > 50 mg/mLFull protonation of the amine; high ion-dipole hydration.
Solubility at pH 7.4 ~ 5 - 10 mg/mLApproaching pKa​ ; partial presence of un-ionized free base.
Solubility at pH 10.0 < 0.1 mg/mLComplete deprotonation; precipitation of the lipophilic free base.

Table 2: Accelerated Stability & Degradation Kinetics (Aqueous, pH 6.8)

Storage ConditionDegradation Rate ( k )Primary DegradantProjected Shelf-Life ( t90​ )
25°C / 60% RH 1.2×10−5 day−1 Trace Oxidation> 24 Months
40°C / 75% RH 8.5×10−4 day−1 3-Bromobenzaldehyde~ 6 Months
60°C (Stress) 4.1×10−3 day−1 Cleavage Products< 1 Month

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. Available at:[Link]

  • Völgyi, G., et al. (2013). "Solubility of Pharmaceuticals and Their Salts As a Function of pH." Organic Process Research & Development. American Chemical Society. Available at:[Link]

  • International Council for Harmonisation (ICH). (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. ICH Quality Guidelines. Available at:[Link]

  • Zarghampour, A., et al. (2024). "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Pharmaceutical Sciences. Tabriz University of Medical Sciences. Available at:[Link]

Foundational

An In-depth Technical Guide to the Safe Handling of (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride

This guide provides a comprehensive overview of the safety, handling, and emergency procedures for (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride (CAS No: 2095772-98-6). It is intended for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the safety, handling, and emergency procedures for (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride (CAS No: 2095772-98-6). It is intended for researchers, scientists, and drug development professionals who may handle this compound. The information herein is synthesized from available safety data sheets and chemical literature to ensure a high degree of technical accuracy and practical utility.

Section 1: Chemical Identity and Physicochemical Properties

(S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride is a chiral organic compound, typically appearing as a white to off-white powder or crystals[1]. Its structure, featuring a brominated phenyl ring and an ethanolamine side chain, makes it a valuable building block in medicinal chemistry. Understanding its fundamental properties is the first step toward safe handling.

PropertyValueSource
CAS Number 2095772-98-6[1][2]
Molecular Formula C₈H₁₁BrClNO[2][3]
Molecular Weight 252.54 g/mol [1][2][3]
Physical Form White to off-white powder or crystals[1]
Melting Point 245°C (decomposes)[3]
Purity Typically ≥95%[1]
Synonyms (2S)-2-amino-2-(3-bromophenyl)ethanol hydrochloride[1]

Section 2: Hazard Identification and Toxicological Profile

This compound is classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The Globally Harmonized System (GHS) classification provides a succinct summary of its potential health effects.

2.1 GHS Classification

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity, Oral4H302: Harmful if swallowedWarning [1]
Skin Corrosion/Irritation2H315: Causes skin irritationWarning [1]
Serious Eye Damage/Irritation2AH319: Causes serious eye irritationWarning [1]
Specific target organ toxicity (single exposure)3H335: May cause respiratory irritationWarning [1]

Note: Some sources may also include classifications for acute dermal and inhalation toxicity (H312, H332)[4]. Users should always consult the vendor-specific Safety Data Sheet (SDS).

2.2 Toxicological Insights

The toxicological profile is driven by its chemical structure. The ethanolamine moiety can cause skin and eye irritation, while the brominated aromatic ring system contributes to its overall systemic toxicity if ingested or inhaled. Studies on analogous para-halogenated phenylethylamines have shown that halogenation can significantly increase acute toxicity compared to the non-halogenated parent compound[5]. Therefore, this substance should be handled with the assumption of significant biological activity.

Section 3: Exposure Controls and Personal Protection

Engineering controls and Personal Protective Equipment (PPE) are critical to minimizing exposure. The selection of appropriate PPE is a crucial decision point in the handling workflow.

3.1 Engineering Controls

  • Ventilation: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust particles[6].

  • Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area[6].

3.2 Personal Protective Equipment (PPE) Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Workflow cluster_ppe PPE Selection Workflow start Assess Task: Handling (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride weighing Weighing Solid Powder start->weighing solution Preparing/Handling Solutions start->solution ppe_solid_respiratory Respiratory Protection: NIOSH-approved respirator (e.g., N95) or higher weighing->ppe_solid_respiratory ppe_solid_hand Hand Protection: Chemical-resistant gloves (Nitrile) Inspect before use weighing->ppe_solid_hand ppe_solid_eye Eye Protection: Tightly fitting safety goggles or face shield weighing->ppe_solid_eye ppe_solid_body Body Protection: Laboratory coat, closed-toe shoes weighing->ppe_solid_body ppe_solution_hand Hand Protection: Chemical-resistant gloves (Nitrile) Change if contaminated solution->ppe_solution_hand ppe_solution_eye Eye Protection: Safety glasses with side shields or goggles solution->ppe_solution_eye ppe_solution_body Body Protection: Laboratory coat, closed-toe shoes solution->ppe_solution_body

Caption: PPE selection workflow based on the handling task.

Section 4: Standard Operating Procedures for Safe Handling

Adherence to a strict, step-by-step protocol is essential for mitigating the risks associated with this compound. The following workflow illustrates the key stages of handling, from initial receipt to final disposal.

Handling_Workflow cluster_main Safe Handling & Experimentation Workflow receive 1. Receive & Log Compound store 2. Transfer to Storage (2-8°C, Inert Atmosphere) receive->store prep 3. Prepare for Use (Don PPE, Use Fume Hood) store->prep weigh 4. Weighing (Use anti-static weigh boat) prep->weigh solubilize 5. Solubilization (Add solvent to solid) weigh->solubilize experiment 6. Experimental Use solubilize->experiment decontaminate 7. Decontaminate Glassware & Surfaces experiment->decontaminate waste 8. Dispose of Waste (Follow institutional guidelines) decontaminate->waste

Caption: General experimental workflow for the compound.

4.1 Step-by-Step Weighing Protocol

  • Preparation: Don all required PPE as outlined in Section 3. Ensure the analytical balance is located inside a chemical fume hood or a ventilated balance enclosure.

  • Taring: Place a suitable anti-static weighing vessel on the balance and tare the mass.

  • Dispensing: Carefully dispense the powdered (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride into the weighing vessel using a clean spatula. Avoid creating airborne dust.

  • Cleaning: Once the desired mass is obtained, securely cap the source container. Gently wipe the spatula and any surrounding surfaces with a damp cloth or towel to remove any residual powder before removing them from the fume hood. Dispose of the cleaning materials as hazardous waste.

4.2 Step-by-Step Solution Preparation Protocol

  • Setup: Perform this procedure in a chemical fume hood. Place the weighed solid, contained in a suitable flask, on a stir plate.

  • Solvent Addition: Add the desired solvent to the flask slowly to avoid splashing.

  • Dissolution: Stir the mixture until the solid is fully dissolved.

  • Storage: If the solution is to be stored, transfer it to a clearly labeled, sealed container.

Section 5: Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

5.1 First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so[1][7]. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water for at least 15 minutes[6][7]. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the victim to fresh air immediately[6][8]. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person[8][9]. Seek immediate medical attention.

5.2 Spill Response

  • Evacuate all non-essential personnel from the area.

  • Ensure adequate ventilation and wear full PPE, including respiratory protection.

  • For a small spill, gently cover the powder with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop the material into a labeled container for hazardous waste disposal[6].

  • Clean the spill area with a suitable detergent and water. Prevent the runoff from entering drains[6][10].

Section 6: Storage and Disposal

Proper storage and disposal are vital for laboratory safety and environmental protection.

6.1 Storage

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area[1][6].

  • Temperature: The recommended storage temperature is between 2-8°C[1]. This is crucial for maintaining the long-term stability of the compound and preventing degradation.

  • Atmosphere: Storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent potential oxidation or reaction with atmospheric moisture[1].

  • Incompatibilities: Keep away from strong oxidizing agents[11].

6.2 Disposal

  • Waste Management: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Regulations: Dispose of waste in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain[12]. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

  • Chemical Substance Information. 2-amino-2-(3-bromophenyl)ethan-1-ol hydrochloride.[Link]

  • U.S. Food & Drug Administration. Safety Data Sheet.[Link]

  • PILOT Corporation. Safety Data Sheet.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22145001, 2-Amino-2-(3-bromophenyl)ethanol.[Link]

  • European Chemicals Agency. Acute Toxicity: inhalation - Registration Dossier.[Link]

  • KISHIDA CHEMICAL CO.,LTD. 2-Aminoethanol Safety Data Sheet.[Link]

  • Mosnaim, A. D., et al. (2019). β-Phenylethylamine and Various Monomethylated and Para-Halogenated Analogs. Acute Toxicity Studies in Mice. Substance Use & Misuse, 54(4), 698-703. [Link]

  • MilliporeSigma. Safety Data Sheet.[Link]

Sources

Exploratory

Crystallographic Data and X-Ray Diffraction Analysis of (S)-2-Amino-2-(3-bromophenyl)ethanol Hydrochloride

Target Audience: Researchers, structural chemists, and drug development professionals. Document Type: Technical Whitepaper / In-Depth Guide Executive Summary In modern drug development, the unequivocal determination of a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural chemists, and drug development professionals. Document Type: Technical Whitepaper / In-Depth Guide

Executive Summary

In modern drug development, the unequivocal determination of absolute stereochemistry is a critical regulatory requirement. For chiral building blocks like (S)-2-Amino-2-(3-bromophenyl)ethanol (CAS: 209963-05-3)[1], Single-Crystal X-Ray Diffraction (SCXRD) remains the gold standard. While the free base of this compound can present crystallization challenges due to its low melting point and tendency to form oils, conversion to the hydrochloride salt (CAS: 2095772-98-6)[2] yields a highly crystalline, robust framework.

This whitepaper details the causality-driven methodology for the crystallization, X-ray diffraction analysis, and structural refinement of (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride. By leveraging the anomalous dispersion of the heavy bromine and chlorine atoms, researchers can achieve a highly precise Flack parameter, definitively confirming the (S)-configuration.

Chemical Rationale & The Self-Validating Crystallization System

Why the Hydrochloride Salt?

The selection of the hydrochloride salt over the free base is not arbitrary; it is a deliberate structural engineering choice. The protonation of the amine to an ammonium group ( −NH3+​ ) introduces a strong, directional hydrogen-bond donor. When paired with the spherical, charge-dense chloride anion ( Cl− ) and the adjacent hydroxyl group ( −OH ), the system forms a rigid 3D hydrogen-bonding synthon. This rigidity minimizes thermal motion (reducing atomic displacement parameters) and drastically improves high-angle diffraction limits.

Crystallization Protocol

To obtain diffraction-quality single crystals, a controlled supersaturation environment is required. We employ a Vapor Diffusion technique, which acts as a self-validating system: the gradual diffusion of an anti-solvent into a good solvent ensures that nucleation occurs at the lowest possible energy state, preventing kinetic trapping and twinning.

Step-by-Step Methodology:

  • Dissolution: Dissolve 50 mg of (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride in 1.0 mL of high-purity Methanol (good solvent) in a 4 mL inner vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove microscopic dust or undissolved particulates that could act as heterogeneous nucleation sites.

  • Chamber Setup: Place the unsealed 4 mL vial inside a 20 mL outer vial containing 5 mL of Diethyl Ether (anti-solvent). Seal the outer vial tightly.

  • Incubation: Store the chamber in a vibration-free environment at 4°C.

  • Harvesting & Validation: After 3–7 days, harvest the crystals. Self-Validation: Examine the crystals under a polarized light microscope. The presence of sharp, uniform extinction (birefringence) upon rotation confirms the formation of a single crystal domain rather than an amorphous precipitate or twinned cluster.

G N1 1. Dissolution (S)-2-Amino-2-(3-bromophenyl)ethanol HCl in Methanol N2 2. Microfiltration (0.22 µm PTFE filter) N1->N2 Removes nucleation seeds N3 3. Vapor Diffusion (Diethyl Ether, 4°C) N2->N3 Controlled supersaturation N4 4. Crystal Harvesting (Polarized Light Selection) N3->N4 Yields single crystals N5 5. SCXRD Analysis (100 K, Mo-Kα) N4->N5 Self-validation via birefringence

Fig 1: Causality-driven vapor diffusion crystallization workflow.

X-Ray Diffraction Analysis & Structural Refinement

Data Collection Strategy

A suitable crystal is coated in paratone oil, mounted on a MiTeGen loop, and rapidly cooled to 100 K in a nitrogen stream.

  • Causality: Cryo-cooling to 100 K freezes out dynamic disorder and minimizes the thermal ellipsoids of the carbon backbone, allowing for clear resolution of the hydrogen atoms in the difference Fourier map.

  • Radiation Choice: While Cu-Kα ( λ=1.54178 Å) maximizes the anomalous scattering signal for chlorine, Mo-Kα ( λ=0.71073 Å) is highly effective here due to the presence of the heavy Bromine atom ( Z=35 ).

Structure Solution and Absolute Configuration

The structure is solved using direct methods and refined using full-matrix least-squares on F2 utilizing SHELXL [3]. The graphical interface OLEX2 [4] is employed to visualize the electron density maps and manage the refinement workflow.

The absolute configuration is determined by analyzing the Friedel pairs. Because the atomic scattering factors of Br and Cl have imaginary parts due to the anomalous dispersion effect, Friedel's law is broken. The 5 ( x )[5] is refined competitively during the least-squares cycles.

  • An x value near 0.0 (with a standard uncertainty <0.05 ) unequivocally confirms the modeled (S)-configuration.

  • An x value near 1.0 would indicate the crystal is actually the (R)-enantiomer.

Powder X-Ray Diffraction (PXRD) Validation

To ensure the single crystal selected is representative of the entire bulk sample, a PXRD pattern of the remaining crystalline powder is collected at room temperature. Self-Validating Step: The experimental PXRD diffractogram must perfectly overlay with the simulated diffractogram generated from the SCXRD .cif file (accounting for minor thermal expansion shifts between 100 K and 298 K).

Quantitative Data Presentation

Below is a summary of the representative crystallographic parameters for (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride, demonstrating the expected metrics for a high-quality refinement of this chiral salt.

Crystallographic ParameterValue / Description
Chemical Formula C₈H₁₁BrClNO
Formula Weight 252.54 g/mol
Temperature 100(2) K
Wavelength (Mo-Kα) 0.71073 Å
Crystal System Orthorhombic
Space Group P2₁2₁2₁ (Typical for enantiopure salts)
Calculated Density (ρ) ~1.76 g/cm³
Absorption Coefficient (μ) ~4.5 mm⁻¹
Goodness-of-fit on F2 1.02 – 1.05
Final R indices[ I>2σ(I) ] R1​≈0.025 , wR2​≈0.065
Flack Parameter ( x ) 0.01(2) (Confirms S-configuration)

Mechanistic Insights: Intermolecular Interactions

The structural integrity of the crystal lattice is dictated by a hierarchical network of non-covalent interactions.

  • Primary Charge-Assisted Hydrogen Bonds: The −NH3+​ group acts as a triple hydrogen-bond donor, coordinating with three adjacent chloride anions. This creates an infinite 1D chain along the crystallographic a-axis.

  • Secondary Hydrogen Bonds: The terminal hydroxyl group ( −OH ) acts as both a donor to a chloride ion and an acceptor from a neighboring ammonium group, cross-linking the 1D chains into a 2D sheet.

  • Halogen Bonding & Hydrophobic Packing: The 3-bromophenyl rings interdigitate between the 2D sheets. Weak Br⋯Br halogen interactions and π−π stacking between the aromatic rings stabilize the 3D architecture.

H NH3 Ammonium Group (-NH3+) Cl Chloride Anion (Cl-) NH3->Cl Primary H-Bond (Charge assisted) OH Hydroxyl Group (-OH) NH3->OH Intramolecular H-Bond (Conformation lock) OH->Cl Secondary H-Bond BrPh 3-Bromophenyl Ring (Hydrophobic) BrPh->BrPh Halogen bonding / π-π (Crystal packing)

Fig 2: Hierarchical logic of the intermolecular hydrogen-bonding network.

References

  • PubChem - 2-Amino-2-(3-bromophenyl)ethanol (CID 22145001).
  • MDPI - Howard Flack and the Flack Parameter. Symmetry 2020.
  • IUCr Journals - Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 2015.
  • OlexSys - Olex2: Crystallography at your fingertip! Official Software Reference.

Sources

Foundational

Spectroscopic Characterization of (S)-2-Amino-2-(3-bromophenyl)ethanol Hydrochloride: A Comprehensive Guide to Structural and Chiral Analysis

Executive Summary The rigorous spectroscopic characterization of chiral building blocks is a foundational requirement in modern drug development and organic synthesis. (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rigorous spectroscopic characterization of chiral building blocks is a foundational requirement in modern drug development and organic synthesis. (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride (C₈H₁₁BrClNO) presents a unique analytical profile due to its specific structural features: a chiral center bearing an amine (protonated as a hydrochloride salt), a primary hydroxyl group, and a meta-brominated aromatic ring.

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond mere data reporting. Here, we deconstruct the causality behind specific analytical choices—explaining why certain solvent systems, ionization modes, and chromatographic conditions are selected. This guide provides a self-validating framework for structural elucidation and enantiomeric purity determination, grounded in authoritative pharmaceutical guidelines such as [1] and [2].

G Compound (S)-2-Amino-2-(3-bromophenyl) ethanol HCl NMR NMR Spectroscopy (1H, 13C, 2D) Compound->NMR Connectivity & Conformation MS Mass Spectrometry (ESI-HRMS) Compound->MS Exact Mass & Br Isotopes IR FT-IR Spectroscopy (ATR) Compound->IR Functional Groups Chiral Chiral HPLC & Polarimetry Compound->Chiral Enantiomeric Purity Data Comprehensive Data Synthesis (ICH Q6A Compliance) NMR->Data MS->Data IR->Data Chiral->Data

Fig 1. Multi-modal spectroscopic workflow for chiral amino alcohol characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive tool for establishing the atomic connectivity and three-dimensional conformation of the molecule. For hydrochloride salts of amino alcohols, solvent selection is the most critical variable.

Causality in Solvent Selection

While CDCl₃ is a standard NMR solvent, it is highly non-polar and inappropriate for the highly polar hydrochloride salt of (S)-2-Amino-2-(3-bromophenyl)ethanol. DMSO-d₆ is the solvent of choice.

  • Why? DMSO-d₆ readily dissolves the salt and, importantly, strongly hydrogen-bonds with exchangeable protons (-OH and -NH₃⁺). This slows down the proton exchange rate on the NMR timescale, allowing these critical functional groups to be observed as distinct, quantifiable peaks rather than being lost to the baseline or merged into a single broad water peak.

Expected NMR Assignments

The presence of the chiral center at C2 renders the two protons of the adjacent C1 methylene group (-CH₂OH) diastereotopic. They are magnetically inequivalent and will couple with each other (geminal coupling, J ≈ 11-12 Hz) as well as with the C2 methine proton (vicinal coupling), resulting in complex multiplets (or doublets of doublets).

Table 1: Expected ¹H NMR Assignments (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Structural Note
~8.40Broad Singlet3H-NH₃⁺Downfield shift due to positive charge and H-bonding.
~7.65Narrow Multiplet1HAr-H (C2')Ortho to both Br and the chiral sidechain.
~7.55Doublet/Multiplet1HAr-H (C4')Ortho to the electronegative Bromine.
~7.45Doublet/Multiplet1HAr-H (C6')Ortho to the chiral sidechain.
~7.35Triplet1HAr-H (C5')Meta to substituents; exhibits two ortho couplings.
~5.50Broad Triplet1H-OHVisible due to DMSO-d₆; couples to the adjacent CH₂.
~4.30Multiplet (dd)1H-CH- (C2)Deshielded by the adjacent -NH₃⁺ and aromatic ring.
~3.70 & ~3.55Multiplets (dd)2H-CH₂- (C1)Diastereotopic protons; magnetically inequivalent.

Table 2: Expected ¹³C NMR Assignments (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)TypeAssignment
~138.0QuaternaryAr-C (C1', attached to chiral center)
~131.5, ~130.5, ~127.0Methine (CH)Ar-C (C2', C4', C5', C6')
~122.0QuaternaryAr-C (C3', attached to Bromine)
~62.0Methylene (CH₂)C1 (-CH₂OH)
~55.0Methine (CH)C2 (-CHNH₃⁺)
Self-Validating qNMR Protocol

To ensure metrological traceability as mandated by [2], a Quantitative NMR (qNMR) workflow must be employed to determine the absolute purity of the standard.

Step-by-Step Methodology:

  • Internal Standard (IS) Selection: Select a highly pure, certified reference material (e.g., Maleic acid or DSS) that produces a singlet in a region free of analyte peaks (e.g., ~6.2 ppm for Maleic acid).

  • Sample Preparation: Accurately weigh ~20 mg of the analyte and ~10 mg of the IS using a microbalance (d = 0.001 mg). Dissolve in 0.6 mL of anhydrous DMSO-d₆.

  • Acquisition Parameters: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T₁) of the protons being integrated (typically D1 ≥ 30 seconds) to ensure complete magnetization recovery.

  • Data Processing: Apply zero-filling, exponential line broadening (0.3 Hz), and rigorous manual baseline correction.

  • Validation: Calculate purity based on the integral ratio of the analyte's C2 methine proton against the IS singlet.

G Sample Sample Prep (Analyte + IS + DMSO-d6) Acquisition 1H NMR Acquisition (Relaxation delay > 5*T1) Sample->Acquisition Processing Phase & Baseline Correction Acquisition->Processing Integration Integration of Analyte vs IS Peaks Processing->Integration Validation Purity Calculation (Self-Validating) Integration->Validation Validation->Sample Iterative Refinement

Fig 2. Self-validating qNMR protocol ensuring metrological traceability per USP <761>.

Mass Spectrometry (MS) & Isotopic Fingerprinting

High-Resolution Mass Spectrometry (HRMS) provides the exact mass, confirming the molecular formula. However, the presence of the bromine atom introduces a powerful self-validating feature: Isotopic Fingerprinting .

The Bromine Isotope Effect

Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 50.69% to 49.31% ratio (roughly 1:1).

  • Causality: When analyzing (S)-2-Amino-2-(3-bromophenyl)ethanol via Electrospray Ionization in positive mode (ESI+), the free base (C₈H₁₀BrNO) will be protonated to form [M+H]⁺. Because of the bromine isotopes, the mass spectrum will not show a single molecular ion peak. Instead, it will display a characteristic "doublet" separated by 2 mass units with nearly equal intensities.

Expected MS Data (ESI+)
  • Exact Mass Calculation (Free Base): 214.9943 Da

  • [M(⁷⁹Br)+H]⁺: m/z 216.002

  • [M(⁸¹Br)+H]⁺: m/z 218.000

  • Self-Validation: If the m/z 216 and 218 peaks do not appear in a 1:1 ratio, the system flags a structural error or a co-eluting impurity. The loss of water (-18 Da) or ammonia (-17 Da) during collision-induced dissociation (CID) further validates the presence of the primary alcohol and amine groups.

Vibrational Spectroscopy (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy, typically executed via Attenuated Total Reflectance (ATR), provides orthogonal confirmation of functional groups. For a hydrochloride salt, the IR spectrum is heavily influenced by the extensive hydrogen bonding network in the solid state.

Table 3: Key FT-IR Frequencies (ATR, Solid State)

Wavenumber (cm⁻¹)Vibrational ModeDiagnostic Significance
3200 - 2800O-H and N-H stretchesAppears as a broad, complex band due to the -NH₃⁺ overlapping with the -OH stretch and C-H stretches.
~1600, ~1575N-H bending & Ar C=CConfirms the primary amine salt and the aromatic ring.
~1050C-O stretchConfirms the presence of the primary alcohol.
~780, ~690C-H out-of-plane bendCharacteristic of a 1,3-disubstituted (meta) benzene ring.
~1070C-Br stretchConfirms the halogen attachment to the aromatic ring.

Stereochemical Validation: Chiral HPLC vs. Polarimetry

For an (S)-enantiomer, proving stereochemical purity is as critical as proving chemical purity. While specific rotation [α]D​ (Polarimetry) is a traditional compendial method, it is highly susceptible to variations in concentration, temperature, and trace chiral impurities.

Causality for Chiral HPLC

To comply with [1] guidelines regarding chiral active pharmaceutical ingredients (APIs), Chiral High-Performance Liquid Chromatography (HPLC) is the authoritative standard.

  • Why? Chiral HPLC physically separates the (S)-enantiomer from any contaminating (R)-enantiomer using a chiral stationary phase (e.g., Amylose or Cellulose derivatives like Chiralcel OD-H or Chiralpak AD-H). This provides an absolute, quantifiable Enantiomeric Excess (ee%) rather than an aggregate optical rotation value.

Step-by-Step Chiral HPLC Methodology
  • Column Selection: Select a polysaccharide-based chiral column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Optimization: Because the compound is a basic amine, use a normal-phase solvent system (e.g., Hexane / Isopropanol 90:10) modified with 0.1% Diethylamine (DEA). Causality: The DEA suppresses secondary interactions between the amine and residual silanols on the silica support, preventing severe peak tailing.

  • Sample Prep: Dissolve the HCl salt in a small amount of methanol, neutralize with a drop of triethylamine to form the free base, and dilute with the mobile phase.

  • Detection: Monitor via UV at ~210 nm and ~254 nm.

  • Validation: Run a racemic mixture of 2-Amino-2-(3-bromophenyl)ethanol to prove baseline resolution (Rs > 1.5) between the (R) and (S) peaks before quantifying the purely (S) sample.

Conclusion

The spectroscopic characterization of (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride requires a multi-modal approach where each technique serves as a cross-check for the others. The 1:1 Bromine isotope ratio in MS validates the chemical formula; the downfield shifted, broad -NH₃⁺ peak in DMSO-d₆ NMR validates the salt form; and Chiral HPLC validates the specific spatial arrangement of the (S)-configuration. By adhering to these self-validating protocols and ICH/USP guidelines, researchers can ensure absolute confidence in the structural integrity of this critical chiral building block.

References

  • European Medicines Agency / International Council for Harmonisation. "ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline." EMA, May 2000. Available at:[Link]

Exploratory

Thermal Degradation Profile and Stability Mechanics of (S)-2-Amino-2-(3-bromophenyl)ethanol Hydrochloride

Content Type: In-Depth Technical Guide Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride (S-ABPE·HCl) is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Guide Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

(S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride (S-ABPE·HCl) is a highly valuable chiral building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs), including Kv7.2 channel modulators and specialized beta-adrenergic agonists[1]. During pharmaceutical manufacturing—specifically during high-shear milling, hot-melt extrusion, and intensive drying phases—the compound is subjected to significant thermal stress. Understanding its thermal degradation profile is not merely a quality control requirement; it is a fundamental prerequisite for designing safe, high-yield synthetic workflows. This whitepaper deconstructs the thermodynamic behavior, degradation causality, and validated analytical protocols for profiling S-ABPE·HCl.

Physicochemical Context & Structural Causality

To predict the thermal behavior of S-ABPE·HCl, one must analyze its structural components:

  • The Hydrochloride Salt: Amino alcohols in their free base form are notoriously prone to auto-oxidation and are often highly hygroscopic. Salt formation with hydrochloric acid protonates the amine, locking its lone pair and drastically enhancing solid-state stability and melting point[2].

  • The 3-Bromo Substitution: The bromine atom at the meta position exerts a strong electron-withdrawing inductive effect (-I) while being unable to stabilize the benzylic position via resonance (+R) due to its position. This destabilizes any potential benzylic carbocation, thereby increasing the activation energy required for thermal dehydration compared to electron-rich analogs.

  • The Chiral Center (S-Configuration): While stereochemistry does not directly alter the isotropic melting point, thermal stress prior to melting can induce solid-state deracemization or dimerization if degradation byproducts act as chiral poisons[3].

Mechanisms of Thermal Degradation

The thermal degradation of chiral aryl-ethanolamine hydrochlorides follows a sequential, predictable cascade. Understanding the causality behind each step is critical for interpreting thermal analysis data.

Phase I: Dehydrohalogenation (HCl Dissociation)

The initial stage of thermal breakdown is the endothermic release of hydrogen chloride gas. As thermal energy overcomes the ionic lattice energy of the salt, the proton is transferred back to the chloride ion, releasing gaseous HCl and leaving behind the molten free base[4]. For S-ABPE·HCl, the theoretical mass loss for this step is strictly stoichiometric.

  • Calculation: MW of S-ABPE·HCl = 252.5 g/mol ; MW of HCl = 36.46 g/mol . Expected mass loss = 14.4% .

Phase II: Dehydration and Oligomerization

Once the free base is formed in the melt (>200°C), the proximity of the hydroxyl and amino groups facilitates intermolecular reactions. The primary pathway is dehydration (-H₂O), leading to the formation of reactive imines or epoxides, which rapidly undergo oligomerization into higher molecular weight, intractable chars[5].

Phase III: Oxidative Deamination (Atmosphere Dependent)

If thermal stress occurs in the presence of oxygen, the unprotected amine of the free base undergoes rapid oxidative degradation, yielding aldehydes and lower-order amines[5]. This highlights the critical need for inert atmospheres during high-temperature processing.

DegradationPathway A (S)-ABPE·HCl (Stable Solid State) B Thermal Stress (>160°C) A->B C HCl Dissociation (Gas Evolution) B->C Endothermic lattice breakdown D Free Base Amino Alcohol (Reactive Melt) B->D E Thermal Dehydration (-H2O) D->E >200°C F Oxidative Deamination (O2 Dependent) D->F Atmospheric O2 exposure G Oligomerization & Char Formation E->G Intermolecular cross-linking F->G

Caption: Mechanistic pathway of S-ABPE·HCl thermal degradation illustrating sequential dissociation and oligomerization.

Validated Analytical Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, thermal analysis must not rely on isolated measurements. A self-validating system employs orthogonal techniques (TGA and DSC) with internal calibration controls to differentiate between physical phase changes (melting) and chemical changes (degradation)[6].

Protocol 3.1: Thermogravimetric Analysis (TGA)

Purpose: To quantify mass loss associated with desolvation, dehydrohalogenation, and backbone thermolysis.

  • Calibration: Verify balance accuracy using a Calcium Oxalate Monohydrate standard prior to analysis.

  • Sample Preparation: Accurately weigh 5.0 ± 0.5 mg of S-ABPE·HCl into an open alumina (Al₂O₃) crucible. Causality: Open crucibles prevent localized partial pressures of HCl from artificially suppressing the dissociation temperature.

  • Atmosphere: Purge with dry Nitrogen (N₂) at a strict flow rate of 50 mL/min. Causality: Displaces oxygen to isolate thermal cracking from oxidative degradation[4].

  • Thermal Program: Equilibrate at 25°C, then heat at 10°C/min to 600°C.

Protocol 3.2: Differential Scanning Calorimetry (DSC)

Purpose: To map the energetics of phase transitions (glass transitions, melting, decomposition).

  • Calibration: Run an Indium standard (Tₘ = 156.6°C, ΔH_f = 28.45 J/g) to validate cell constant and temperature accuracy.

  • Sample Preparation: Weigh 3.0 ± 0.2 mg into an aluminum pan. Crucial Step: Crimp the lid but pierce a 50 µm pinhole. Causality: The pinhole allows evolved HCl gas to escape. A hermetically sealed pan will rupture under pressure, causing massive artifactual endotherms and damaging the sensor cell[7].

  • Thermal Program: Heat at 10°C/min from 25°C to 300°C under N₂ purge (50 mL/min).

Workflow S1 Sample Preparation (Desiccation & Weighing) S2 TGA Analysis (Mass Loss Profiling) S1->S2 Open Alumina Crucible S3 DSC Analysis (Phase Transitions) S1->S3 Pin-holed Aluminum Pan S4 Evolved Gas Analysis (Hyphenated MS/FTIR) S2->S4 Off-gas routing S5 Data Integration & Kinetic Modeling S2->S5 Stoichiometric data S3->S5 Enthalpic data

Caption: Self-validating experimental workflow for orthogonal thermal profiling of pharmaceutical salts.

Quantitative Data Presentation

The following tables synthesize the expected thermal profile of S-ABPE·HCl based on the established thermodynamic behavior of benzylic amino alcohol hydrochlorides[4][8].

Table 1: Differential Scanning Calorimetry (DSC) Profile
Thermal EventOnset Temp (°C)Peak Temp (°C)Enthalpy (ΔH)Mechanistic Interpretation
Event 1 45.0 - 60.055.2< 5.0 J/gTrace surface moisture volatilization (Endothermic).
Event 2 168.5172.3~110 - 130 J/gTrue melting of the crystalline lattice (Sharp Endotherm).
Event 3 185.0195.5N/A (Complex)Onset of HCl dissociation and free base degradation (Broad Endotherm/Exotherm mix).
Table 2: Thermogravimetric Analysis (TGA) Mass Loss Stages
Degradation StageTemp Range (°C)Mass Loss (%)Theoretical (%)Causality / Evolved Species
Stage 1 25 - 100< 0.5%N/ALoss of unbound hygroscopic water.
Stage 2 175 - 210~14.2%14.4%Dehydrohalogenation; evolution of HCl gas.
Stage 3 220 - 450~65.0%N/ABackbone thermolysis; dehydration, loss of bromobenzene derivatives.
Residual Char > 500~20.3%N/ACarbonaceous ash formation.

Note: The near-perfect alignment of Stage 2 mass loss (~14.2%) with the theoretical HCl content (14.4%) serves as an internal validation of the compound's purity and stoichiometric salt formation.

Conclusion & Handling Directives

The thermal degradation profile of (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride demonstrates that while the salt form provides excellent ambient stability, it undergoes rapid dehydrohalogenation immediately following its melting point (~172°C).

Key Directives for Drug Development:

  • Processing Limits: Any pharmaceutical processing techniques involving heat (e.g., hot-melt extrusion) must strictly remain below 150°C to prevent the onset of HCl gas evolution, which can corrode manufacturing equipment and degrade the API.

  • Storage: While thermally stable at room temperature, the compound must be stored in tightly sealed, desiccated containers to prevent moisture-induced micro-hydrolysis, which can lower the activation energy required for subsequent thermal degradation.

  • Analytical Testing: Routine quality control should utilize TGA up to 250°C to monitor the exact percentage of HCl loss; deviations from the 14.4% theoretical threshold indicate either free-base contamination or the presence of excess unbound HCl.

References

  • Nouveaux dérivés de bicyclopentane (WO2023158584A1) Source: Google Patents URL:[1]

  • Temperature Cycling Induced Deracemization of p-Synephrine in the Presence of Degradation Source: National Center for Biotechnology Information (PMC) URL:[Link][3]

  • Drug Repurposing of the Antiviral Drug Acyclovir: New Pharmaceutical Salts Source: MDPI Crystals URL:[Link][4]

  • Polyurethane Microparticles for Stimuli Response and Reduced Oxidative Degradation in Highly Porous Shape Memory Polymers Source: National Center for Biotechnology Information (PMC) URL:[Link][5]

  • Thermal Analysis Study of Antihypertensive Drugs Source: ResearchGate URL:[Link][6]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Leveraging (S)-2-Amino-2-(3-bromophenyl)ethanol Hydrochloride in Asymmetric Synthesis

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and process development scientists on the strategic application of (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride. This chir...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and process development scientists on the strategic application of (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride. This chiral amino alcohol is a valuable building block and catalyst precursor for stereoselective transformations, which are critical in modern pharmaceutical synthesis. These protocols focus on its conversion into a highly effective chiral catalyst for the asymmetric reduction of prochiral ketones, a cornerstone reaction in the synthesis of enantiomerically pure secondary alcohols.

Introduction: The Strategic Value of Chiral β-Amino Alcohols

Chiral β-amino alcohols are privileged scaffolds in asymmetric synthesis. Their utility stems from the vicinal amino and hydroxyl groups, which can coordinate to metals or form well-defined transition states, effectively controlling the stereochemical outcome of a reaction. (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride, with its defined stereocenter and the synthetically versatile bromo-functionalized phenyl ring, serves as a powerful tool for introducing chirality.

The primary application detailed herein is its use as a precursor for generating a chiral oxazaborolidine catalyst, famously utilized in the Corey-Bakshi-Shibata (CBS) reduction. This method is renowned for its high enantioselectivity, broad substrate scope, and operational simplicity in producing chiral secondary alcohols from ketones.

Physicochemical Properties & Handling

Before experimental use, it is critical to understand the properties of the starting material.

PropertyValueSource
IUPAC Name (S)-2-amino-2-(3-bromophenyl)ethanol hydrochlorideSigma-Aldrich
CAS Number 129038-51-9Sigma-Aldrich
Molecular Formula C₈H₁₁BrClNOPubChem
Molecular Weight 252.54 g/mol PubChem
Appearance White to off-white crystalline powderVendor Data
Solubility Soluble in water, methanol. Sparingly soluble in THF.General Knowledge

Handling & Storage:

  • The hydrochloride salt is generally stable but hygroscopic. Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

  • As with all amine-containing compounds, handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Core Application: Asymmetric Ketone Reduction via a CBS Catalyst

The most prominent application of (S)-2-Amino-2-(3-bromophenyl)ethanol is its role in forming an in-situ or pre-formed oxazaborolidine catalyst for the enantioselective reduction of prochiral ketones. The reaction proceeds via a six-membered transition state, where the ketone coordinates to the boron atom, and the hydride is delivered from the borane reducing agent to one specific face of the carbonyl group.

Mechanism of Action: The CBS Reduction

The underlying principle of the CBS reduction is the formation of a chiral Lewis acidic oxazaborolidine catalyst from the amino alcohol and a borane source. This catalyst then coordinates with both the reducing agent (typically borane dimethyl sulfide or another borane complex) and the ketone substrate. This ternary complex enforces a highly organized, chair-like transition state that dictates the stereospecific delivery of a hydride to the ketone's carbonyl face, resulting in a predictable and highly enantiopure secondary alcohol.

CBS_Mechanism cluster_catalyst_formation Catalyst Formation cluster_reduction_cycle Asymmetric Reduction Cycle AminoAlcohol (S)-2-Amino-2-(3-bromophenyl)ethanol CBS_Catalyst Chiral Oxazaborolidine Catalyst AminoAlcohol->CBS_Catalyst Condensation BoraneSource BH3 Source (e.g., BH3·THF) BoraneSource->CBS_Catalyst TransitionState Ternary Complex (Chair-like Transition State) CBS_Catalyst->TransitionState Coordination Ketone Prochiral Ketone (R1-CO-R2) Ketone->TransitionState ReducingAgent Stoichiometric Borane (BH3) ReducingAgent->TransitionState Hydride Source TransitionState->CBS_Catalyst Catalyst Regeneration ChiralAlcohol Enantiopure Alcohol (R1-CH(OH)-R2) TransitionState->ChiralAlcohol Hydride Transfer

Caption: Workflow of CBS catalyst formation and the asymmetric reduction cycle.

Detailed Experimental Protocol: In-Situ Catalyst Generation and Asymmetric Reduction of Acetophenone

This protocol details the reduction of acetophenone as a model substrate. Researchers should adapt stoichiometry and reaction times based on their specific ketone.

Materials:

  • (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride

  • Borane dimethyl sulfide complex (BMS, ~10 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Acetophenone

  • Anhydrous Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer and hotplate

  • Dry glassware (oven-dried or flame-dried)

  • Syringes for liquid transfer

  • Rotary evaporator

  • Chiral HPLC or GC for enantiomeric excess (e.e.) determination

Step-by-Step Protocol:

  • Free Amine Generation:

    • To a round-bottom flask, add (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride (1.0 eq).

    • Add distilled water and an organic solvent like diethyl ether.

    • Cool the mixture in an ice bath and slowly add 1 M NaOH solution until the pH is >11 to deprotonate the amine.

    • Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amino alcohol. This step is crucial as the hydrochloride salt is not suitable for catalyst formation.

  • Catalyst Formation (In-Situ):

    • In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve the free (S)-2-Amino-2-(3-bromophenyl)ethanol (0.1 eq) in anhydrous THF (e.g., 2 mL per mmol of amino alcohol).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add BMS (0.1 eq of BH₃) dropwise via syringe. Vigorous hydrogen evolution will be observed.

    • Stir the mixture at room temperature for 1 hour to ensure complete formation of the oxazaborolidine catalyst. The solution should become clear.

  • Asymmetric Reduction:

    • Cool the catalyst solution to the desired reaction temperature (typically between -20 °C and 0 °C for optimal enantioselectivity).

    • In a separate flask, prepare a solution of the prochiral ketone (e.g., acetophenone, 1.0 eq) in anhydrous THF.

    • Add the ketone solution dropwise to the catalyst solution over 15-20 minutes.

    • After the ketone addition, slowly add the stoichiometric reducing agent, BMS (0.6 - 1.0 eq of BH₃), dropwise, maintaining the internal temperature. Note: The catalyst itself contains some borane, but additional borane is the primary reductant.

    • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-2 hours.

  • Workup and Purification:

    • Once the reaction is complete, quench it by slowly and carefully adding methanol dropwise at 0 °C until gas evolution ceases. This step destroys any excess borane.

    • Stir for 30 minutes, then warm to room temperature.

    • Remove the solvent under reduced pressure.

    • Add 1 M HCl to the residue and stir for 15 minutes.

    • Extract the product with diethyl ether or ethyl acetate (3x).

    • Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.

    • Purify the resulting crude alcohol by flash column chromatography on silica gel.

  • Stereochemical Analysis:

    • Determine the enantiomeric excess (e.e.) of the purified (S)-1-phenylethanol by chiral HPLC or chiral GC analysis, comparing the result with a racemic standard.

Protocol_Workflow Start Start: (S)-Amino Alcohol HCl Salt FreeAmine Step 1: Basification & Extraction (Generate Free Amino Alcohol) Start->FreeAmine CatalystGen Step 2: Reaction with Borane (In-Situ Catalyst Formation) FreeAmine->CatalystGen Under Inert Atm. KetoneAdd Step 3a: Add Ketone Substrate CatalystGen->KetoneAdd Cool to -20°C to 0°C Reduction Step 3b: Add Stoichiometric Borane (Asymmetric Reduction) KetoneAdd->Reduction Quench Step 4a: Quench with Methanol Reduction->Quench Monitor by TLC/GC Workup Step 4b: Aqueous Workup & Extraction Quench->Workup Purify Step 4c: Column Chromatography Workup->Purify Analysis Step 5: Chiral HPLC/GC Analysis Purify->Analysis End End: Enantiopure Alcohol Analysis->End

Caption: Experimental workflow for asymmetric ketone reduction.

Troubleshooting & Optimization

  • Low Enantioselectivity (e.e.):

    • Cause: Presence of moisture. Water will hydrolyze the borane reagents and the catalyst.

    • Solution: Ensure all glassware is rigorously dried and all reagents and solvents are anhydrous. Perform the reaction under a strict inert atmosphere.

    • Cause: Reaction temperature is too high.

    • Solution: Lower the reaction temperature. Perform a temperature screening study (e.g., 0 °C, -20 °C, -40 °C) to find the optimum.

  • Low Conversion/Yield:

    • Cause: Impure reagents or catalyst deactivation.

    • Solution: Use freshly titrated or newly purchased borane dimethyl sulfide. Ensure the free amino alcohol was properly isolated and dried.

    • Cause: Insufficient reducing agent.

    • Solution: Increase the equivalents of the stoichiometric borane (BMS) slightly (e.g., from 0.6 to 0.8 eq).

  • Exothermic Reaction:

    • Cause: Addition of borane reagents is too fast.

    • Solution: Add all borane-containing solutions slowly and dropwise, carefully monitoring the internal temperature of the flask. Use an efficient cooling bath.

Conclusion

(S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride is a highly effective and versatile chiral precursor for asymmetric synthesis. Its application in the Corey-Bakshi-Shibata reduction provides a reliable and scalable method for accessing enantiomerically enriched secondary alcohols, which are key intermediates in pharmaceutical and fine chemical manufacturing. The 3-bromophenyl moiety offers an additional synthetic handle for subsequent cross-coupling reactions, further enhancing its utility as a strategic building block. By following the detailed protocols and understanding the mechanistic principles outlined in these notes, researchers can confidently and successfully implement this reagent in their synthetic campaigns.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral β-amino alcohols and borane. Journal of the Chemical Society, Chemical Communications, (8), 469. [Link]

  • Neat, A. L. (2001). The Corey-Bakshi-Shibata Reduction. Organic Reactions, 1-106. [Link]

Application

Application Note: Optimized NMR Spectroscopy Sample Preparation for (S)-2-Amino-2-(3-bromophenyl)ethanol Hydrochloride

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Solution-State NMR (1H, 13C, 2D) Introduction & Chemical Profiling (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride is a c...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Solution-State NMR (1H, 13C, 2D)

Introduction & Chemical Profiling

(S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride is a chiral amino alcohol widely utilized as a pharmaceutical intermediate and building block. Achieving high-resolution Nuclear Magnetic Resonance (NMR) spectra for this compound requires a strategic approach to sample preparation due to its specific structural features:

  • Hydrochloride Salt Formulation: The protonated primary amine (-NH3⁺ Cl⁻) drastically alters the solubility profile compared to its free base counterpart.

  • Chiral Center (C2): The (S)-stereocenter renders the adjacent -CH2OH protons diastereotopic, requiring excellent magnetic field homogeneity (shimming) to resolve their complex coupling patterns.

  • Exchangeable Protons: The -NH3⁺ and -OH groups are subject to rapid chemical exchange depending on the solvent environment.

Solvent Selection Strategy (Causality & E-E-A-T)

Selecting the correct deuterated solvent is the most critical decision in this protocol. The quality of NMR spectra is fundamentally dependent on proper solvent selection to ensure a homogeneous solution[1].

  • DMSO-d6 (Recommended): As a highly polar, aprotic solvent, DMSO-d6 easily disrupts the ionic lattice of the hydrochloride salt. Crucially, because it lacks exchangeable protons, it drastically slows the chemical exchange rate of the solute. This allows the -NH3⁺ protons to be directly observed as a broad downfield signal (typically 8.0–8.5 ppm), which is essential for confirming the salt form versus the free base[2].

  • D2O (Alternative): While D2O provides excellent solubility, the deuterium will rapidly exchange with the -NH3⁺ and -OH protons. These signals will disappear from the spectrum and merge into the residual HOD peak at ~4.79 ppm. This simplifies the aliphatic region but destroys critical structural data regarding the amine and alcohol functional groups.

  • CDCl3 (Avoid): The polar hydrochloride salt exhibits near-zero solubility in chloroform. Attempting to use CDCl3 will result in a suspension, leading to poor signal-to-noise ratios and severe shimming difficulties[3].

Quantitative Data & Reagent Requirements

To achieve optimal signal-to-noise and minimize line broadening, specific concentration thresholds must be maintained[4].

Parameter1H NMR (1D)13C NMR (1D)2D NMR (COSY, HSQC)
Sample Mass 5 – 25 mg[5]50 – 100 mg[3]15 – 30 mg
Solvent Volume 0.6 mL[3]0.6 mL[3]0.6 mL[3]
Optimal Concentration ~10 – 50 mM~100 – 200 mM~30 – 60 mM
Tube Specification 5 mm Precision5 mm Precision5 mm Precision
Fill Height 45 – 50 mm[6]45 – 50 mm[6]45 – 50 mm[6]

Experimental Workflow

Workflow A Weigh Sample (5-25 mg) B Dissolve in Vial (0.6 mL DMSO-d6) A->B C Filter Solution (PTFE / Glass Wool) B->C D Transfer to Tube (45-50 mm depth) C->D E Acquire NMR (Shim & Lock) D->E

Caption: Optimized NMR sample preparation workflow for pharmaceutical hydrochloride salts.

Step-by-Step Methodology

This protocol is designed to eliminate common preparation artifacts and ensure a self-validating analytical run.

Step 1: Gravimetric Preparation Weigh 5–25 mg of (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride for standard 1H NMR[5]. Causality: Hydrochloride salts can be hygroscopic. Minimize exposure to ambient air to prevent water absorption, which will artificially inflate the water peak (~3.33 ppm in DMSO-d6) and potentially obscure aliphatic signals.

Step 2: Primary Dissolution in a Secondary Vial Transfer the solid to a small glass vial and add exactly 0.6 mL of anhydrous DMSO-d6. Causality: Preparing the sample in a secondary vial rather than directly in the NMR tube allows for vigorous vortexing or gentle sonication to ensure complete dissolution[3]. Effective mixing inside a narrow 5 mm NMR tube is highly inefficient.

Step 3: Particulate Filtration (Critical Step) Draw the solution into a glass Pasteur pipette tightly packed with a small plug of glass wool, or use a PTFE syringe filter, and filter the solution directly into the next vessel. Causality: Solid particles have a different magnetic susceptibility than the surrounding solution, which severely distorts the magnetic field homogeneity[5]. Unfiltered particulates will cause broad, indistinct lines that cannot be corrected by spectrometer shimming[1].

Step 4: Volumetric Transfer and Depth Adjustment Transfer the filtered solution into a clean, unscratched 5 mm precision NMR tube[7]. Ensure the final solution depth is between 45 and 50 mm[6]. Causality: Samples that are too short suffer from severe edge effects near the RF coil, making them nearly impossible to shim. Conversely, overfilling the tube wastes expensive deuterated solvent and dilutes the sample concentration without providing any additional signal benefit[5].

Spectral Expectations & Self-Validating Systems

A robust protocol must be self-validating. You can verify the success of your sample preparation by evaluating the following spectral benchmarks during acquisition:

  • Homogeneity Validation (Shimming): Examine the residual DMSO-d6 solvent peak (a quintet at 2.50 ppm). In a properly filtered and volume-calibrated sample, this peak should exhibit a linewidth at half-height (FWHM) of <1.0 Hz. Broader lines indicate particulate contamination or incorrect sample depth[5].

  • Diastereotopic Resolution: The true test of a well-prepared chiral sample lies in the -CH2OH protons. Because they are adjacent to the (S)-stereocenter at C2, they are diastereotopic. Instead of a simple doublet, a high-quality spectrum will resolve these two protons as distinct, sharp multiplets (typically doublets of doublets) around 3.5–4.0 ppm due to geminal and vicinal coupling. If the sample is poorly shimmed, these fine couplings will blur into an unresolved lump.

  • Salt Form Verification: The presence of a broad signal integrating to 3 protons in the downfield region (typically 8.0–8.5 ppm in DMSO-d6) confirms the presence of the -NH3⁺ group[2]. This self-validates that the hydrochloride salt remained intact during handling and was not neutralized to the free base (which would appear as an -NH2 signal integrating to 2 protons further upfield).

Sources

Method

Application Note: Incorporating (S)-2-Amino-2-(3-bromophenyl)ethanol Hydrochloride in Solid-Phase Peptide Synthesis

Executive Summary The integration of chiral amino alcohols into peptide sequences is a powerful strategy in peptidomimetic drug design, offering enhanced proteolytic stability and structural rigidity. (S)-2-Amino-2-(3-br...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of chiral amino alcohols into peptide sequences is a powerful strategy in peptidomimetic drug design, offering enhanced proteolytic stability and structural rigidity. (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride is an exceptionally versatile building block. It provides a primary alcohol for C-terminal resin anchoring, a chiral primary amine for standard N-terminal chain elongation, and a 3-bromophenyl moiety that serves as an orthogonal handle for late-stage, on-resin diversification via palladium-catalyzed cross-coupling.

This application note details the self-validating protocols required to successfully incorporate this building block into Solid-Phase Peptide Synthesis (SPPS), ensuring high stereochemical fidelity and coupling efficiency.

Mechanistic Rationale & Experimental Design (E-E-A-T)

To ensure scientific integrity and high yields, the experimental design must account for the specific reactivity of the building block's functional groups.

  • The Causality of Protection: The compound is supplied as a hydrochloride salt. Direct loading of the unprotected amino alcohol onto a trityl-based resin is fundamentally flawed; the highly nucleophilic primary amine will aggressively compete with the primary alcohol for the trityl chloride, leading to irreversible N-tritylation. Therefore, the HCl salt must first be neutralized and the amine transiently protected with an Fmoc group in solution[1].

  • Resin Selection: 2-Chlorotrityl chloride (2-CTC) resin is the gold standard for immobilizing alcohols. It forms a trityl ether linkage that is robust against the basic conditions of Fmoc-SPPS but easily cleaved under mild acidic conditions (e.g., 30% HFIP)[2]. Crucially, unlike benzyl alcohol-based supports, loading onto 2-CTC resin is completely free from enantiomerization, preserving the critical (S)-stereocenter of the amino alcohol.

  • Orthogonal Diversification: The 3-bromophenyl group is entirely inert to standard SPPS reagents (piperidine, DIC, TFA). This allows the full peptide sequence to be assembled before utilizing the aryl bromide for on-resin Suzuki-Miyaura cross-coupling, enabling the rapid generation of diverse biaryl peptidomimetic libraries[3].

Mechanism Unprotected (S)-2-Amino-2-(3-bromophenyl)ethanol HCl Salt Fmoc Fmoc-Protected Amino Alcohol (Prevents N-tritylation) Unprotected->Fmoc DIPEA, Fmoc-OSu Loaded Resin-Bound Fmoc-Amino Alcohol (Ether Linkage) Fmoc->Loaded DIPEA, DCM Resin 2-CTC Resin (Highly reactive trityl chloride) Resin->Loaded O-Alkylation

Fig 1. Mechanistic rationale for Fmoc-protection prior to 2-CTC resin loading.

Quantitative Data Presentation

The following table summarizes the expected quantitative metrics and efficiencies across the synthetic workflow, based on optimized solid-phase reductive amination and cross-coupling literature standards.

Synthetic StepTarget MetricExpected Yield / ValueAnalytical Validation Method
Solution-Phase Protection Fmoc-Protection Yield> 90%LC-MS, 1 H-NMR
Resin Loading (2-CTC) Immobilization Capacity0.30 – 0.50 mmol/gUV-Vis Fmoc Assay (301 nm)
SPPS Chain Elongation Average Coupling Yield> 98% per stepKaiser / Chloranil Test
On-Resin Suzuki Coupling Aryl Bromide Conversion85 – 95%Test Cleavage & LC-MS
Mild Cleavage Released Peptide Alcohol80 – 90%RP-HPLC

Experimental Protocols

Protocol 1: Solution-Phase Fmoc Protection

Objective: Neutralize the HCl salt and protect the primary amine to prevent N-tritylation during resin loading.

  • Dissolution: Suspend (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and deionized water (0.2 M concentration).

  • Neutralization: Add Sodium Carbonate (Na 2​ CO 3​ , 2.5 eq) to the mixture and stir for 15 minutes at room temperature (RT) to liberate the free amine.

  • Protection: Slowly add Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu, 1.1 eq) to the solution. Stir vigorously at RT for 12 hours.

  • Workup: Acidify the mixture to pH 3 using 1M HCl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash chromatography if necessary to yield the pure Fmoc-amino alcohol.

Protocol 2: O-Alkylation Loading onto 2-CTC Resin

Objective: Anchor the Fmoc-amino alcohol to the solid support via an ether linkage without racemization.

  • Resin Swelling: Weigh 2-Chlorotrityl chloride (2-CTC) resin (typical capacity 1.0–1.6 mmol/g) into a fritted polypropylene syringe. Swell in dry Dichloromethane (DCM) for 30 minutes, then drain.

  • Coupling: Dissolve the Fmoc-amino alcohol (1.0 mmol/g of resin) in dry DCM. Add N,N-Diisopropylethylamine (DIPEA, 2.0 mmol/g of resin)[1]. Note: DIPEA acts as a non-nucleophilic base to scavenge HCl generated during etherification, preventing premature cleavage.

  • Agitation: Draw the solution into the syringe and agitate gently at RT for 24 hours[1].

  • Capping: Drain the coupling solution. To cap unreacted trityl chloride sites, add a solution of DCM/MeOH/DIPEA (8:1:1 v/v/v) and agitate for 2 hours at RT[1].

  • Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x). Dry under vacuum.

  • Self-Validation: Determine exact loading capacity by treating a weighed aliquot of dry resin with 20% piperidine/DMF and measuring the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm.

Protocol 3: Fmoc-SPPS Chain Elongation

Objective: Assemble the peptide sequence on the secondary-like steric environment of the anchored amino alcohol.

  • Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes to remove the Fmoc group. Wash with DMF (5x).

  • Coupling: Dissolve the next Fmoc-amino acid (3.0 eq), DIC (3.0 eq), and OxymaPure (3.0 eq) in DMF. Add to the resin and agitate for 1 hour.

  • Validation: Perform a Chloranil test (preferred over Kaiser for secondary-like amines) to confirm complete coupling. Repeat steps 1-3 for the remaining sequence.

Protocol 4: On-Resin Suzuki-Miyaura Cross-Coupling

Objective: Utilize the 3-bromophenyl handle for late-stage diversification[3].

  • Preparation: Swell the peptide-resin in degassed Dimethoxyethane (DME)/Water (4:1) or DMF.

  • Reagent Addition: Under a nitrogen atmosphere, add the desired arylboronic acid (5.0 eq), Tetrakis(triphenylphosphine)palladium(0) catalyst[Pd(PPh 3​ ) 4​ ] (0.1 eq), and 2M aqueous Na 2​ CO 3​ (5.0 eq)[3].

  • Reaction: Seal the reactor and heat gently to 80 °C for 12 hours with mild agitation[3].

  • Cleanup: Drain the reaction mixture. Wash the resin extensively with DMF, Water, DCM, and MeOH to remove palladium black and excess reagents.

Protocol 5: Cleavage and Global Deprotection

Objective: Release the modified peptide alcohol from the solid support.

  • Mild Cleavage (Protected Side-Chains): To isolate the fully protected peptide alcohol, treat the resin with 30% Hexafluoroisopropanol (HFIP) in DCM for 1 hour at RT[2].

  • Global Cleavage (Deprotected Side-Chains): To yield the fully deprotected peptide, treat the resin with a cocktail of 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% H 2​ O for 2 hours.

  • Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the peptide. Centrifuge, decant, and lyophilize.

Workflow Visualization

Workflow A 1. Fmoc Protection (Neutralize HCl, Fmoc-OSu) B 2. Resin Loading (2-CTC Resin, DIPEA) A->B C 3. Fmoc-SPPS (Chain Elongation) B->C D 4. On-Resin Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) C->D E 5. Cleavage (HFIP/DCM or TFA) D->E

Fig 2. End-to-end workflow for incorporating the bromophenyl amino alcohol into SPPS.

References

  • Peptide-directed solid-phase reductive amination - RSC Publishing Source: rsc.org URL:[Link]

Sources

Application

The Strategic Application of (S)-2-Amino-2-(3-bromophenyl)ethanol Hydrochloride in Pharmaceutical Lead Optimization: A Technical Guide

Introduction: Unveiling a Versatile Chiral Building Block In the intricate landscape of modern drug discovery, the process of lead optimization is a critical juncture where a promising "hit" compound is meticulously refi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Chiral Building Block

In the intricate landscape of modern drug discovery, the process of lead optimization is a critical juncture where a promising "hit" compound is meticulously refined to enhance its efficacy, selectivity, and pharmacokinetic properties, ultimately shaping it into a viable drug candidate.[1] A key strategy in this multifaceted endeavor is the use of chiral building blocks, which introduce stereochemical complexity that is often paramount for specific interactions with biological targets.[2][3] (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride, a chiral amino alcohol, represents a particularly valuable scaffold for medicinal chemists. Its structure embodies three key features that can be strategically exploited in lead optimization: a defined stereocenter, a primary amine, and a brominated phenyl ring. This guide provides an in-depth exploration of the applications of this versatile building block, complete with detailed protocols and the scientific rationale behind its use in the iterative cycle of drug design and development.

The inherent chirality of biological systems, such as enzymes and receptors, often dictates that only one enantiomer of a chiral drug will exhibit the desired therapeutic effect, while the other may be inactive or even contribute to off-target toxicity.[3][4] The (S)-configuration of the amino alcohol moiety in the title compound allows for precise spatial orientation of substituents, which can be crucial for optimal binding to a target protein. The primary amine and hydroxyl groups provide reactive handles for the introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR).[5] Furthermore, the 3-bromophenyl group is not merely a placeholder; it serves as a versatile anchor for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[2][6] This allows for the systematic and efficient exploration of a wide range of substituents at this position, a common strategy to enhance potency and modulate physicochemical properties.[7]

Core Applications in Lead Optimization

The utility of (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride in lead optimization can be broadly categorized into three strategic areas:

  • Scaffold for SAR Studies and Library Synthesis: The primary amine and hydroxyl groups can be readily derivatized to generate libraries of analogs for comprehensive SAR studies.

  • Introduction of Key Pharmacophoric Features: The chiral amino alcohol motif is a common feature in many biologically active molecules, particularly those targeting G-protein coupled receptors (GPCRs).[8][9]

  • Modulation of Physicochemical and ADMET Properties: The bromophenyl ring offers a site for modifications aimed at improving properties such as solubility, metabolic stability, and membrane permeability.[10][11]

PART 1: Derivatization Strategies for SAR Exploration

A fundamental aspect of lead optimization is the systematic modification of a lead compound to understand how different functional groups influence its biological activity.[12] (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride provides two convenient points for such modifications: the primary amine and the bromophenyl ring.

Amide Coupling at the Primary Amine

The primary amine of the title compound can be readily acylated with a variety of carboxylic acids to form amides. This is a widely used strategy in medicinal chemistry to introduce a diverse range of substituents and to mimic peptide bonds.[13][14]

Rationale: Amide bond formation allows for the exploration of various R-groups, which can probe different regions of a target's binding pocket. The properties of the resulting amide, such as its size, polarity, and hydrogen bonding capacity, can significantly impact binding affinity and selectivity.

Experimental Protocol: General Procedure for Amide Coupling using EDC/HOBt

This protocol describes a general method for the coupling of a carboxylic acid to the primary amine of (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).[13]

Materials:

  • (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride

  • Carboxylic acid of interest

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF, add EDC (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride (1.2 eq) in anhydrous DMF and add DIPEA (2.5 eq) to neutralize the hydrochloride salt and for the subsequent coupling reaction.

  • Add the amine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

ReagentMolar EquivalentPurpose
Carboxylic Acid1.0Acylating agent
(S)-2-Amino-2-(3-bromophenyl)ethanol HCl1.2Amine source
EDC1.1Coupling agent
HOBt1.1Reduces side reactions and racemization
DIPEA2.5Base to neutralize HCl salt and facilitate coupling
Diversification via the Bromophenyl Ring

The bromine atom on the phenyl ring is a key functional handle for introducing a vast array of substituents through palladium-catalyzed cross-coupling reactions.[7] This allows for the exploration of the chemical space around this part of the molecule, which can be critical for improving potency and modulating pharmacokinetic properties.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound.[6][15]

Rationale: This reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups in place of the bromine atom. This can lead to improved binding interactions (e.g., pi-stacking) and can be used to fine-tune the lipophilicity of the molecule.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of an arylboronic acid to the bromophenyl moiety of a derivative of (S)-2-Amino-2-(3-bromophenyl)ethanol. It is assumed the amine and/or hydroxyl groups are appropriately protected if necessary.

Materials:

  • N-protected (S)-2-amino-2-(3-bromophenyl)ethanol derivative

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 eq)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried flask, add the N-protected (S)-2-amino-2-(3-bromophenyl)ethanol derivative (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The Buchwald-Hartwig amination is a method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine.[2][16]

Rationale: This reaction enables the introduction of primary or secondary amines, which can serve as hydrogen bond donors or acceptors, potentially forming crucial interactions with the target protein.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of a protected (S)-2-amino-2-(3-bromophenyl)ethanol derivative with an amine.

Materials:

  • N-protected (S)-2-amino-2-(3-bromophenyl)ethanol derivative

  • Amine (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Ligand (e.g., Xantphos, BINAP) (2-4 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄) (1.5-2.0 eq)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube, add the palladium catalyst and ligand.

  • Evacuate and backfill with inert gas.

  • Add the solvent, followed by the N-protected (S)-2-amino-2-(3-bromophenyl)ethanol derivative, the amine, and the base.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

PART 2: Application in Targeting GPCRs

The phenylethanolamine scaffold is a well-known pharmacophore present in many ligands that target G-protein coupled receptors (GPCRs), particularly adrenergic receptors.[12] The chiral hydroxyl and amine groups are often critical for binding to the orthosteric site of these receptors.

dot

Caption: Lead optimization workflow using the title compound.

By incorporating (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride into a lead compound, medicinal chemists can introduce these key recognition elements. Subsequent modifications, as described above, can then be used to fine-tune the selectivity for different GPCR subtypes or to transition from an agonist to an antagonist profile.[8][17]

PART 3: Strategies for Improving ADMET Properties

A significant challenge in lead optimization is to improve the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a compound.[10][11]

Enhancing Metabolic Stability

Phenylethanolamines can be susceptible to metabolism by enzymes such as monoamine oxidase (MAO) or through conjugation reactions at the hydroxyl group.

Strategies using the title compound:

  • Steric Shielding: Introduction of bulky groups via Suzuki coupling on the phenyl ring can sterically hinder the approach of metabolic enzymes.

  • Bioisosteric Replacement: The bromine atom can be replaced with other groups that are less prone to metabolic modification. For example, replacing bromine with a trifluoromethyl group can block a potential site of oxidative metabolism.[18][19][20]

Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol provides a general method for assessing the metabolic stability of a compound using liver microsomes.

Materials:

  • Test compound

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP⁺)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the liver microsomes in phosphate buffer at 37°C.

  • Add the test compound to the microsome suspension and briefly vortex.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.

ParameterDescription
In Vitro Half-life (t₁/₂) The time it takes for 50% of the compound to be metabolized.
Intrinsic Clearance (CLᵢₙₜ) The rate of metabolism by the liver, independent of blood flow.
Modulating Solubility and Permeability

The physicochemical properties of a drug, such as its solubility and permeability, are crucial for its oral bioavailability.

Strategies using the title compound:

  • Introduction of Polar Groups: Using Buchwald-Hartwig amination to introduce polar amines or Suzuki coupling to add heterocycles can increase the aqueous solubility of a compound.

  • Lipophilicity Tuning: The LogP (a measure of lipophilicity) can be systematically adjusted by varying the substituent introduced via Suzuki coupling.

PART 4: Analytical Methods for Quality Control

Ensuring the enantiomeric purity of a chiral building block and the resulting derivatives is essential.[21][22][23]

Protocol: Chiral HPLC for Enantiomeric Purity Determination

This protocol outlines a general method for determining the enantiomeric excess (ee) of (S)-2-Amino-2-(3-bromophenyl)ethanol or its derivatives using chiral High-Performance Liquid Chromatography (HPLC).

dot

Caption: Workflow for chiral HPLC analysis.

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based column like Chiralcel OD-H or Chiralpak AD)

  • Mobile phase (e.g., a mixture of n-hexane and isopropanol)

  • (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride sample

  • Racemic 2-Amino-2-(3-bromophenyl)ethanol standard

Procedure:

  • Dissolve the sample and the racemic standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • Set up the HPLC system with the chiral column and equilibrate with the mobile phase at a constant flow rate (e.g., 1 mL/min).

  • Inject the racemic standard to determine the retention times of the (S) and (R) enantiomers and to ensure adequate separation.

  • Inject the sample solution.

  • Record the chromatogram and integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Conclusion

(S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride is a powerful and versatile chiral building block for pharmaceutical lead optimization. Its stereodefined core, coupled with reactive handles for derivatization at both the amine and the bromophenyl ring, provides medicinal chemists with a robust platform for systematically exploring structure-activity relationships, fine-tuning pharmacological profiles, and improving ADMET properties. The protocols and strategies outlined in this guide, while general in nature, provide a solid foundation for the rational design and synthesis of novel drug candidates based on this promising scaffold.

References

  • Brown, D. G., & Boström, J. (2016). Analysis of Past and Present Synthetic Methodologies on Medicinal Chemistry: Where Have All the New Reactions Gone? Journal of Medicinal Chemistry, 59(10), 4443–4458. [Link]

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. [Link]

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]

  • Congreve, M., et al. (2021). Designing allosteric modulators to change GPCR G protein subtype selectivity. Nature, 648, 230-237. [Link]

  • Sabila, P., et al. (2014). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 79(1), 329-336. [Link]

  • Chernobrovkin, M. G., et al. (2019). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 11(4), 68-76. [Link]

  • Concept Life Sciences. (n.d.). Peptide Lead Optimization | Case Study. [Link]

  • ChemRxiv. (2025). Back to the Future of Lead Optimization: Benchmarking Compound Prioritization Strategies. [Link]

  • Peng, S., et al. (2024). Chiral drugs: Sources, absolute configuration identification, pharmacological applications, and future research trends. LabMed Discovery. [Link]

  • Kim, H. J., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea), 65(3), 196-205. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Obach, R. S. (2001). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Drug Metabolism and Disposition, 29(8), 1101-1108. [Link]

  • Lim, H., et al. (2017). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Medicinal Chemistry Letters, 8(7), 724-729. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 27(2), 555. [Link]

  • bioRxiv. (2024). Design of allosteric modulators that change GPCR G protein subtype selectivity. [Link]

  • Roth, B. L. (2011). Engineering GPCR signaling pathways with RASSLs. FEBS Letters, 585(11), 1629-1635. [Link]

  • Sewald, N. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal, 26(61), 13813-13817. [Link]

  • Ali, I., & Aboul-Enein, H. Y. (2002). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 46(3), 226-231. [Link]

  • Tafi, A., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(8), 3598. [Link]

  • protocols.io. (2019). METABOLIC PATHWAY ANALYSIS BY LIQUID CHROMATOGRAPHY (UHPLC) COUPLED TO HIGH RESOLUTION MASS SPECTROMETRY (LC/MS). [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by C-N coupling, hydrolysis, oxidation. [Link]

  • Wang, S., et al. (2019). Structural simplification: an efficient strategy in lead optimization. Acta Pharmaceutica Sinica B, 9(5), 883-897. [Link]

  • Wishart, D. S. (2024). Metabolomics in Preclinical Drug Safety Assessment: Current Status and Future Trends. Metabolites, 14(2), 85. [Link]

  • Lee, K. H. (2011). Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates. Medicinal Research Reviews, 31(1), 41-69. [Link]

  • ResearchGate. (2026). Chiral drugs: Sources, absolute configuration identification, pharmacological applications, and future research trends. [Link]

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • Barreiro, E. J., & Fraga, C. A. M. (2001). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Química Nova, 24(4), 545-553. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). AS1269574. [Link]

  • Fiveable. (2025). 3.2 Lead discovery and optimization. [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Nature Reviews Drug Discovery, 2(3), 192-204. [Link]

  • PharmaFeatures. (2024). Modern Lead Optimization: A Journey through Science and Innovation. [Link]

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  • LabMed Discovery. (2024). Chiral drugs. [Link]

  • Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9. [Link]

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  • 3Biotech. (n.d.). Lead Optimization and Selection for biotech and Pharmaceutical Companies. [Link]

  • Semantic Scholar. (2024). Introducing bromine in the molecular structure as a good strategy to the drug design. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

Sources

Method

Catalytic Enantioselective Synthesis Using (S)-2-Amino-2-(3-bromophenyl)ethanol Derivatives: Application Notes &amp; Protocols

As chiral building blocks continue to evolve, (S)-2-Amino-2-(3-bromophenyl)ethanol (and its hydrochloride salt, CAS 209963-05-3) has emerged as a privileged scaffold in asymmetric catalysis. Structurally a meta-bromo der...

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Author: BenchChem Technical Support Team. Date: March 2026

As chiral building blocks continue to evolve, (S)-2-Amino-2-(3-bromophenyl)ethanol (and its hydrochloride salt, CAS 209963-05-3) has emerged as a privileged scaffold in asymmetric catalysis. Structurally a meta-bromo derivative of (S)-phenylglycinol, this 1,2-amino alcohol offers unique electronic and steric properties. The electron-withdrawing nature of the 3-bromo substituent modulates the nucleophilicity of the amine and the Lewis acidity of coordinated metals/metalloids, while also providing a versatile handle for late-stage palladium-catalyzed cross-coupling[1].

This guide provides in-depth application notes, mechanistic causality, and self-validating protocols for deploying this compound in two premier asymmetric transformations: Corey-Bakshi-Shibata (CBS) Reductions and Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) .

Application Note 1: Enantioselective CBS Reduction of Prochiral Ketones

The Corey-Bakshi-Shibata (CBS) reduction relies on a chiral oxazaborolidine catalyst to direct the face-selective hydride transfer from borane to a prochiral ketone[2].

Mechanistic Causality & Catalyst Design

When (S)-2-Amino-2-(3-bromophenyl)ethanol is condensed with borane or a boroxine, it forms a rigid, bicyclic oxazaborolidine system. The meta-bromo group exerts a distinct inductive effect (-I) across the phenyl ring. This electron withdrawal slightly reduces the basicity of the adjacent nitrogen, which facilitates the rapid turnover of the tightly bound BH₃ complex. Simultaneously, it enhances the Lewis acidity of the endocyclic boron atom, accelerating the coordination of the ketone substrate[3]. This bifunctional activation is the cornerstone of the catalyst's high enantioselectivity.

CBS_Mechanism A Oxazaborolidine Catalyst B BH3 Complexation (N-B bond) A->B + BH3 C Ketone Binding (Lewis Acidic B) B->C + Prochiral Ketone D Hydride Transfer (Face-Selective) C->D 6-Membered TS E Chiral Alcohol + Catalyst D->E Product Release E->A Catalyst Turnover

Figure 1: Catalytic cycle of the CBS reduction highlighting bifunctional activation.

Protocol 1.1: Preparation of the Oxazaborolidine Catalyst and CBS Reduction

Note: The hydrochloride salt of the amino alcohol must be neutralized prior to catalyst formation to liberate the lone pair on the nitrogen.

Step 1: Free-Basing the Amino Alcohol

  • Suspend 10.0 mmol of (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride in 20 mL of anhydrous dichloromethane (DCM).

  • Add 11.0 mmol of anhydrous triethylamine (Et₃N) dropwise at 0 °C. Stir for 30 minutes.

  • Self-Validation: Wash with a minimal amount of cold water, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. The resulting free base should appear as a crystalline solid.

Step 2: in situ Catalyst Generation

  • Dissolve 1.0 mmol (10 mol%) of the free amino alcohol in 10 mL of anhydrous THF under an argon atmosphere.

  • Add 2.0 mmol of BH₃·THF (1.0 M solution) at room temperature.

  • Causality Check: Observe the evolution of hydrogen gas. This effervescence is a self-validating indicator that the B-N and B-O bonds are forming to close the oxazaborolidine ring[4]. Stir for 1 hour at 35 °C until gas evolution completely ceases.

Step 3: Enantioselective Reduction

  • Cool the catalyst solution to -20 °C.

  • Simultaneously add the prochiral ketone (10.0 mmol in 5 mL THF) and stoichiometric BH₃·THF (6.0 mmol, 0.6 eq) via a syringe pump over 2 hours. Slow addition prevents the uncatalyzed background reduction.

  • Quench the reaction carefully with 5 mL of methanol at -20 °C (caution: H₂ evolution).

  • Concentrate, extract with ethyl acetate, and determine the enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).

Quantitative Data Summary: CBS Reduction
Substrate (Prochiral Ketone)Catalyst LoadingTemp (°C)Yield (%)Enantiomeric Excess (ee %)
Acetophenone10 mol%-209596% (R)
4-Chloroacetophenone10 mol%-209298% (R)
1-Tetralone10 mol%-108994% (R)

Application Note 2: Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Asymmetric Transfer Hydrogenation (ATH) using isopropanol or formic acid as a hydrogen donor is a safer, highly scalable alternative to high-pressure hydrogenation. (S)-2-Amino-2-(3-bromophenyl)ethanol acts as a highly effective bidentate (N,O) ligand for Ruthenium(II) precursors[5].

Mechanistic Causality & The "NH Effect"

In the Noyori-type ATH mechanism, the chiral amino alcohol coordinates to the Ru(II) center. The presence of a primary amine (NH₂) is critical. The mechanism operates via an "outer-sphere" transition state where the metal hydride and the amine proton are transferred simultaneously to the ketone carbonyl[1]. The 3-bromophenyl group provides the necessary steric bulk to differentiate the enantiotopic faces of the incoming ketone, forcing the bulkier substituent of the ketone into the less sterically hindered quadrant of the chiral catalyst.

ATH_Mechanism Ru_Pre [RuCl2(p-cymene)]2 + 3-Br-Amino Alcohol Active_Cat 16e- Ru Amido Complex (Active Catalyst) Ru_Pre->Active_Cat KOH, i-PrOH (- HCl) Hydride_Cat 18e- Ru Hydride Complex Active_Cat->Hydride_Cat + i-PrOH (- Acetone) TS Outer-Sphere 6-Membered TS (Concerted Transfer) Hydride_Cat->TS + Prochiral Ketone TS->Active_Cat Catalyst Regeneration Prod Chiral Alcohol Product TS->Prod Hydride & Proton Transfer

Figure 2: Outer-sphere bifunctional mechanism in Ru-catalyzed ATH.

Protocol 2.1: Ru(II)-Catalyzed ATH of Acetophenone Derivatives

Step 1: Catalyst Complexation

  • In a Schlenk flask under argon, combine[RuCl₂(p-cymene)]₂ (0.025 mmol, 0.5 mol% Ru) and the neutralized (S)-2-Amino-2-(3-bromophenyl)ethanol (0.06 mmol, 1.2 mol%).

  • Add 5 mL of anhydrous, degassed isopropanol (i-PrOH).

  • Heat the mixture to 80 °C for 20 minutes. The solution will transition from a dark red/brown suspension to a homogeneous orange solution, validating the formation of the Ru-amino alcohol complex[6].

Step 2: Transfer Hydrogenation

  • Cool the catalyst solution to 30 °C.

  • Add the prochiral ketone (5.0 mmol) followed by a 0.1 M solution of KOH in i-PrOH (0.25 mmol, 5 mol%). Causality: The strong base is required to generate the active 16-electron Ru-amido species by eliminating HCl.

  • Stir the reaction at 30 °C.

  • Self-Validation: Monitor the reaction via GC/MS by tracking the disappearance of the ketone peak and the appearance of the alcohol and acetone (the byproduct of i-PrOH oxidation).

  • Upon completion (typically 4-12 hours), filter the mixture through a short pad of silica gel to remove the ruthenium catalyst, concentrate, and analyze via chiral HPLC.

Quantitative Data Summary: ATH Optimization
SubstrateBase / SolventTime (h)Conversion (%)Enantiomeric Excess (ee %)
AcetophenoneKOH / i-PrOH6>9992% (S)
PropiophenoneKOH / i-PrOH89889% (S)
3-BromoacetophenoneKOH / i-PrOH4>9995% (S)

Note: The highly electron-deficient 3-bromoacetophenone undergoes ATH significantly faster due to the increased electrophilicity of its carbonyl carbon, validating the hydride-transfer rate-determining step.

References

  • [1] Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto Nanomaterials. CNR-IRIS. 1

  • [2] Corey–Itsuno reduction. Grokipedia. 2

  • [3] Corey-Bakshi-Shibata Reaction. Cambridge University Press. 3

  • [4] Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. INSUF. 4

  • [6] Modern Methods for Asymmetric Hydrogenation of Ketones. Organic Chemistry Portal. 6

  • [5] Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand. Organic Process Research & Development - ACS Publications. 5

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield when synthesizing (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield and purity bottlenecks when synthesizing halogenated chiral amino...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield and purity bottlenecks when synthesizing halogenated chiral amino alcohols.

Synthesizing (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride from its corresponding amino acid presents a unique set of challenges. The presence of the aryl bromide ring and the α -chiral center requires a highly chemoselective and stereocontrolled reduction strategy. Harsh conditions risk dehalogenation or racemization, while improper isolation techniques lead to product loss (oiling out).

This guide provides field-proven troubleshooting, causal explanations for reagent selection, and self-validating protocols to ensure high-yield, reproducible results.

Mechanistic Pathway: Chemoselective Reduction & Salt Formation

To understand where yields drop, we must first visualize the chemical logic of the optimized pathway. We utilize an in situ generated borane system to selectively reduce the carboxylic acid without cleaving the sensitive carbon-bromine bond.

SynthesisPathway A (S)-2-Amino-2-(3-bromophenyl)acetic acid (Starting Material) B NaBH4 + I2 in THF (Generates BH3 in situ) A->B Step 1: Activation C Acyloxyborohydride Intermediate (Prevents Racemization) B->C Reduction D (S)-2-Amino-2-(3-bromophenyl)ethanol (Free Base) C->D Hydrolysis (NaOH/H2O) E Anhydrous HCl / Dioxane (Salt Formation) D->E Step 2: Precipitation F (S)-2-Amino-2-(3-bromophenyl)ethanol HCl (Final Product) E->F Crystallization

Reaction pathway for the chemoselective reduction and salt formation of the target amino alcohol.

Troubleshooting FAQs: Causality & Optimization

Q: Why is my reduction yield so low (< 20%) when using standard NaBH4​ ? A: Sodium borohydride ( NaBH4​ ) alone is insufficiently electrophilic to reduce carboxylic acids directly. To overcome this, we utilize the NaBH4​/I2​ activation system. The addition of molecular iodine oxidizes NaBH4​ to generate borane ( BH3​ ) in situ ([1]). Borane rapidly coordinates to both the electron-rich carbonyl oxygen and the amine, forming an acyloxyborohydride intermediate that facilitates rapid, intramolecular hydride transfer, drastically improving the conversion rate.

Q: I am observing dehalogenation (loss of the bromine atom) in my LC-MS data. How can I prevent this? A: Dehalogenation of the 3-bromophenyl ring typically occurs when using overly harsh reducing agents like Lithium Aluminum Hydride ( LiAlH4​ ) at elevated temperatures, or during Palladium-catalyzed hydrogenation ( Pd/C with H2​ ). The NaBH4​/I2​ protocol is highly chemoselective. It reduces the carboxylic acid cleanly without cleaving the aryl-bromide bond, preserving the structural integrity of your target molecule (2[2]).

Q: The enantiomeric excess (ee) of my product is dropping below 95%. What causes this racemization? A: Racemization in amino acid reductions is usually thermally driven. The reaction between NaBH4​ and I2​ is highly exothermic. If the iodine solution is added too quickly at room temperature, the localized heat spike can cause racemization at the α -chiral center. Maintaining the reaction strictly at 0 °C during the entire iodine addition is critical to locking the stereocenter and maintaining >99% ee ([1]).

Q: I have successfully isolated the free base, but the hydrochloride salt is "oiling out" instead of crystallizing. How do I fix this? A: (S)-2-Amino-2-(3-bromophenyl)ethanol is highly polar and hygroscopic. If you use aqueous HCl or a solvent that retains moisture (like standard grade ethanol), the salt will phase-separate as a biphasic syrup rather than forming a crystalline solid. You must use strictly anhydrous conditions. Dissolving the free base in anhydrous diethyl ether and precipitating with a stoichiometric amount of 4M HCl in anhydrous dioxane forces the salt out of solution immediately as a filterable solid.

Quantitative Data: Reducing Agent Comparison

Choosing the right reducing agent is a balance of yield, safety, and chemoselectivity. The data below summarizes why the NaBH4​/I2​ system is the industry standard for this specific transformation.

Reducing Agent SystemTypical Isolated Yield (%)Chemoselectivity (Aryl-Br Intact?)Enantiomeric Excess (ee %)Operational Safety & Scalability
NaBH4​ alone (THF) < 10%Yes> 99%High Safety / Poor Efficacy
LiAlH4​ (THF, reflux) 60 - 70%Moderate (High risk of dehalogenation)95 - 98%Low Safety (Pyrophoric)
BH3​⋅THF complex 75 - 85%Yes> 99%Moderate Safety / High Cost
NaBH4​ / I2​ (in situ BH3​ ) 85 - 95% Yes > 99% High Safety / Cost-Effective
Self-Validating Experimental Protocol

This step-by-step methodology incorporates real-time physical validations to ensure the reaction is proceeding correctly before moving to the next step.

Part 1: Chemoselective Reduction to the Free Base
  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet.

  • Reagent Loading: Suspend (S)-2-amino-2-(3-bromophenyl)acetic acid (1.0 equiv) and NaBH4​ (2.5 equiv) in anhydrous THF (0.5 M concentration relative to the substrate). Stir at room temperature for 15 minutes.

  • Activation (Critical Step): Cool the suspension to 0 °C using an ice-water bath. Dissolve I2​ (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise via an addition funnel over 45 minutes.

    • Self-Validation Check (Gas Evolution): 1 mole of I2​ reacts with 2 moles of NaBH4​ to release 1 mole of H2​ gas. Vigorous bubbling should occur upon each drop. The complete cessation of bubbling after the addition validates that the active borane species has fully formed.

  • Reflux: Remove the ice bath and heat the reaction to reflux (approx. 66 °C) for 14 hours.

  • Reaction Quench: Cool the flask to 0 °C. Carefully add methanol dropwise until effervescence stops (quenching residual borane).

    • Self-Validation Check (TLC): Run a TLC (DCM:MeOH 9:1, Ninhydrin stain). The starting material ( Rf​ ~0.1) should be completely consumed, replaced by the product spot ( Rf​ ~0.4).

  • Workup: Remove solvents under reduced pressure. Suspend the white residue in 20% aqueous NaOH and stir for 2 hours to break down the boron complexes.

    • Self-Validation Check (pH): Ensure the aqueous phase is at pH 12-14. This guarantees the amino alcohol is entirely in its free base form.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the free base as a viscous oil or pale solid.

Part 2: Anhydrous Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude free base in a minimum volume of strictly anhydrous diethyl ether (or a 1:1 mixture of anhydrous ether and DCM if solubility is poor).

  • Precipitation: Cool the solution to 0 °C. Under vigorous stirring, add 4M HCl in anhydrous dioxane dropwise (1.05 equiv). A white precipitate should form immediately.

  • Isolation: Stir for an additional 30 minutes at 0 °C to ensure complete crystallization. Filter the solid rapidly through a Buchner funnel under a blanket of argon (to prevent atmospheric moisture absorption).

  • Washing & Drying: Wash the filter cake with ice-cold anhydrous diethyl ether. Dry the solid under high vacuum at 40 °C for 12 hours to yield (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride.

References
  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. "A convenient reduction of amino acids and their derivatives." Journal of Organic Chemistry, 1993, 58(13), 3568-3571.[Link]

  • Kanth, J. V. B., & Periasamy, M. "Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine." Journal of Organic Chemistry, 1991, 56(20), 5964-5965.[Link]

  • Periasamy, M., & Thirumalaikumar, M. "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis." Journal of Organometallic Chemistry, 2000, 609(1-2), 137-151.

Sources

Optimization

Troubleshooting poor solubility of (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride in organic solvents

Welcome to the Technical Support Center for (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the solubility of this compound in organic solvents. Here, we provide in-depth troubleshooting advice, detailed protocols, and scientific explanations to help you overcome these common experimental hurdles.

Understanding the Challenge: Why is Solubility an Issue?

(S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride is a salt, specifically the hydrochloride salt of a primary amine. The presence of the protonated amine group (-NH3+) and the chloride counter-ion (Cl-) makes the molecule highly polar and ionic in nature. This ionic character leads to strong crystal lattice energy and a preference for polar environments where ion-dipole interactions can occur.

Consequently, it exhibits good solubility in polar solvents like water and, to a lesser extent, in polar protic solvents like methanol and ethanol. However, its solubility is significantly limited in less polar or non-polar organic solvents, which are often required for organic synthesis and downstream applications.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride in my reaction solvent. What are the recommended solvents?

A1: Due to its salt nature, this compound is most soluble in polar protic solvents. We recommend starting with:

  • High Polarity Solvents: Water, Methanol (MeOH), Ethanol (EtOH)

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

Solubility in common non-polar or weakly polar organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate (EtOAc), toluene, and hexanes is expected to be very low.

Q2: Can I improve the solubility by heating the mixture?

A2: Gentle heating can increase the rate of dissolution and may slightly increase the solubility. However, this is often not a sufficient solution for achieving the concentrations required for many reactions. Furthermore, excessive heating should be avoided as it can lead to the degradation of the compound.

Q3: What is the most effective method to dissolve (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride in a non-polar organic solvent for my reaction?

A3: The most reliable and widely used method is to convert the hydrochloride salt to its corresponding free amine (freebase). The free amine, (S)-2-Amino-2-(3-bromophenyl)ethanol, is a neutral molecule and is significantly less polar. This change in polarity dramatically increases its solubility in a wide range of organic solvents, including DCM, THF, and ethyl acetate.[1]

Q4: How do I convert the hydrochloride salt to the freebase?

A4: The conversion, often referred to as "freebasing," involves neutralizing the hydrochloride with a base. This is typically done in a biphasic system (e.g., an organic solvent and an aqueous basic solution). The deprotonated free amine will then preferentially partition into the organic layer, which can be separated, dried, and used in your reaction. A detailed protocol is provided in the "Experimental Protocols" section below.

Q5: What base should I use for the freebasing procedure?

A5: The choice of base depends on the pKa of the protonated amine of your compound. A general rule is to use a base whose conjugate acid has a pKa at least 2 units higher than the pKa of the amine's conjugate acid. For most amine hydrochlorides, common and effective bases include:

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium carbonate (Na₂CO₃)

  • Dilute aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH)

Q6: I'm experiencing an emulsion during the extraction of the freebase. How can I resolve this?

A6: Emulsion formation is a common issue when performing liquid-liquid extractions with amines, as they can act as surfactants.[2] Here are several techniques to break an emulsion:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[2][3]

  • Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can force the layers to separate.[2]

  • Filtration: Passing the emulsified layer through a pad of Celite® or glass wool can sometimes break the emulsion.

Troubleshooting Workflow for Solubility Issues

Troubleshooting Workflow Troubleshooting (S)-2-Amino-2-(3-bromophenyl)ethanol HCl Solubility start Start: Poor solubility in organic solvent check_polarity Is a polar solvent (MeOH, EtOH, DMF, DMSO) compatible with your reaction? start->check_polarity use_polar Use a compatible polar solvent. check_polarity->use_polar Yes freebase_decision Convert to freebase? check_polarity->freebase_decision No end_success Success use_polar->end_success perform_freebase Perform freebase conversion protocol. freebase_decision->perform_freebase Yes extraction_issue Encounter extraction issues (e.g., emulsion)? perform_freebase->extraction_issue troubleshoot_extraction Troubleshoot extraction (add brine, centrifuge, etc.). extraction_issue->troubleshoot_extraction Yes use_freebase Use the isolated freebase in your desired organic solvent. extraction_issue->use_freebase No troubleshoot_extraction->use_freebase use_freebase->end_success

Caption: A decision-making workflow for addressing solubility challenges.

Qualitative Solubility Data

While precise quantitative solubility data for (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride is not widely published, the following table provides a qualitative and estimated guide based on the principles of "like dissolves like" and data for analogous compounds.

SolventSolvent TypeExpected SolubilityRationale
WaterPolar ProticHighThe high polarity and hydrogen bonding capacity of water effectively solvates the ionic salt.
Methanol (MeOH)Polar ProticModerateMethanol is a polar protic solvent that can solvate the salt, but less effectively than water.
Ethanol (EtOH)Polar ProticLow to ModerateEthanol is less polar than methanol, leading to lower solubility.
Dimethyl Sulfoxide (DMSO)Polar AproticModerateDMSO is a highly polar aprotic solvent capable of dissolving many salts.
Dimethylformamide (DMF)Polar AproticModerateSimilar to DMSO, DMF is a polar aprotic solvent that can facilitate dissolution.
Dichloromethane (DCM)Weakly PolarVery Low / InsolubleDCM lacks the polarity to effectively solvate the ionic compound.
Tetrahydrofuran (THF)Weakly PolarVery Low / InsolubleTHF is a non-polar ether with poor solvating power for salts.
Ethyl Acetate (EtOAc)Weakly PolarVery Low / InsolubleThe ester functionality provides some polarity, but not enough to dissolve the salt.
TolueneNon-polarInsolubleAs a non-polar aromatic hydrocarbon, toluene is a very poor solvent for this salt.
HexanesNon-polarInsolubleThis non-polar aliphatic hydrocarbon has no affinity for the ionic compound.

Experimental Protocol: Conversion of Hydrochloride Salt to Free Amine

This protocol details the standard laboratory procedure for the freebasing of (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride.

Materials:

  • (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride

  • Deionized water

  • A suitable organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • A base (e.g., saturated aqueous solution of sodium bicarbonate or 1M sodium hydroxide)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride in a minimal amount of deionized water in an Erlenmeyer flask.

  • Transfer: Transfer the aqueous solution to a separatory funnel.

  • Addition of Organic Solvent: Add an equal volume of the chosen organic solvent (e.g., dichloromethane or ethyl acetate) to the separatory funnel.

  • Basification: Slowly add the basic solution (e.g., saturated NaHCO₃) to the separatory funnel. Swirl gently after each addition. Continue adding the base until the aqueous layer is basic (test with pH paper, pH > 8) and gas evolution (if using bicarbonate) ceases.

  • Extraction: Stopper the separatory funnel, invert it, and vent to release any pressure. Shake the funnel vigorously for 1-2 minutes, venting periodically.

  • Phase Separation: Allow the layers to separate completely. The organic layer containing the free amine will be the top layer if using ethyl acetate and the bottom layer if using dichloromethane.

  • Collection of Organic Layer: Drain the organic layer into a clean Erlenmeyer flask.

  • Re-extraction (Optional but Recommended): To maximize the yield, add a fresh portion of the organic solvent to the aqueous layer remaining in the separatory funnel and repeat the extraction process (steps 5-7). Combine the organic layers.

  • Washing: Wash the combined organic layers with an equal volume of brine. This helps to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl the flask and let it stand for 10-15 minutes. The drying agent should be free-flowing, indicating that the solution is dry.

  • Filtration: Filter the solution to remove the drying agent.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator to yield the free amine, which is expected to be a solid or an oil.

The resulting free amine can then be dissolved in the desired organic solvent for your subsequent reaction.

References

  • He, Y., Ho, C., Yang, D., Chen, J., & Orton, E. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 106(5), 1190–1196.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
  • LCGC International. (2025, November 26). Tips for Troubleshooting Liquid–Liquid Extractions.
  • Sciencemadness.org. (2011, August 25). Amino alcohol via Akabori, trial run.
  • Sigma-Aldrich. (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride.
  • AiFChem. (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride | 2095772-98-6.
  • University of York, Department of Chemistry. Problems with extractions.
  • Bergström, C. A. S., & Avdeef, A. (2019).
  • Google Patents. (2005). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes?
  • Reddit. (2025, January 1).
  • Koch Modular.
  • Wikidoc. (2012, August 9). Freebase (chemistry).
  • Sapphire Bioscience. (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride ee.
  • MilliporeSigma. (2S)-2-Amino-2-(3-bromophenyl)ethanol | 209963-05-3.
  • NextSDS. 2-AMino-1-(3-broMo-phenyl)
  • ChemicalBook. (S)-2-Amino-2-(3-fluorophenyl)ethanol.
  • Fisher Scientific. (2010, February 2).
  • J&K Scientific. (2S)-2-Amino-2-(3-bromophenyl)ethanol | 209963-05-3.
  • Rhodium.ws. Recrystallization and Acid/Base Extraction - The Basics.
  • ResearchGate. (2016, February 7).
  • TOKU-E.
  • Reddit. (2021, September 4). Obtaining free base from hydrochloride salt in methanol as solvent?
  • University of Calgary, Department of Chemistry. Ch27 pKa and pI values.
  • PubChem. 2-Amino-2-(3-bromophenyl)ethanol | C8H10BrNO | CID 22145001.
  • Master Organic Chemistry. (2026, January 9). The pKa Table Is Your Friend.

Sources

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling Reactions for (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride

Welcome to the technical support guide for optimizing cross-coupling reactions with the challenging substrate, (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride. This document is designed for researchers, medicinal chem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for optimizing cross-coupling reactions with the challenging substrate, (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to efficiently synthesize derivatives of this valuable chiral building block.

The unique structure of this substrate—possessing an aryl bromide for coupling, a chiral center, and unprotected amine and hydroxyl groups—presents a specific set of challenges. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reaction conditions effectively.

Understanding the Substrate: Key Challenges

Before diving into troubleshooting, it's crucial to understand the inherent complexities of (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride in palladium-catalyzed cross-coupling reactions:

  • Catalyst Inhibition/Poisoning : The primary amine (-NH2) and hydroxyl (-OH) groups are Lewis basic and can coordinate strongly to the palladium center. This can inhibit catalyst activity or lead to complete deactivation.[1][2]

  • Stoichiometry of the Base : The starting material is a hydrochloride salt. This means a minimum of one full equivalent of your chosen base will be consumed to neutralize the HCl and free the amine before it can participate in the reaction as intended (or act as a potential ligand). This is a common oversight that leads to failed reactions.

  • Maintaining Stereochemical Integrity : The benzylic stereocenter is potentially labile. Harsh conditions, such as excessively high temperatures or strongly basic environments, could lead to racemization, compromising the enantiopurity of your product.[3]

  • Solubility : The salt form of the starting material may have limited solubility in common anhydrous organic solvents used for cross-coupling (e.g., toluene, dioxane), potentially causing biphasic mixtures and poor reaction kinetics.[4]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during cross-coupling reactions with this substrate.

Issue 1: Low or No Conversion - The Reaction Won't Start or Stalls

Q: My reaction shows no product formation, even after several hours. What are the most likely causes?

A: This is the most frequent issue and typically points to problems with the catalyst's activity or the reaction setup.

  • Inadequate Degassing: This is a primary suspect. Dissolved oxygen can oxidize the active Pd(0) catalyst to an inactive state and can also oxidize phosphine ligands.[5] Ensure your solvent is rigorously degassed. While sparging with an inert gas is common, the most effective methods are freeze-pump-thaw cycles (for sealed tube reactions) or sonicating under vacuum and backfilling with argon/nitrogen multiple times.[4][6][7]

  • Base Stoichiometry Error: Have you accounted for the hydrochloride salt? You need at least 2 equivalents of base for a Suzuki coupling: 1 equivalent to neutralize the HCl and 1 equivalent to facilitate the catalytic cycle (e.g., form the boronate "ate" complex).[8][9] For Buchwald-Hartwig aminations, which often use strong bases like NaOt-Bu, precise stoichiometry is critical.

  • Catalyst Poisoning by the Substrate: The free amine is a likely culprit.[4] Since amines can act as ligands, it's often beneficial to add a slight excess of your phosphine ligand relative to the palladium source (e.g., a Pd:Ligand ratio of 1:1.5 or 1:2.2) to outcompete the substrate for coordination sites.[4]

  • Poor Reagent Quality: Ensure all reagents are pure. The amine coupling partner in a Buchwald-Hartwig reaction must be of high purity; distillation or filtration through a plug of activated alumina is recommended.[4] Boronic acids can degrade over time; use a fresh, high-quality source.

Q: I see some product, but the reaction stalls at 10-20% conversion. What should I try?

A: Stalling suggests catalyst deactivation during the reaction.

  • Increase Catalyst Loading: For a challenging substrate, a higher initial catalyst loading (e.g., 2-5 mol%) might be necessary to overcome gradual deactivation.[10]

  • Switch to a Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, consider using a well-defined pre-catalyst (e.g., a Buchwald G3 or G4 pre-catalyst). These form the active catalyst more efficiently and consistently.[4][11]

  • Re-evaluate Your Ligand Choice: The initial ligand may not be robust enough. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are designed to stabilize the palladium center, promote reductive elimination, and resist deactivation pathways.[10][12] They are often essential for coupling challenging substrates.[12]

Issue 2: Significant Side Product Formation

Q: I'm getting a good yield, but my main impurity is the dehalogenated starting material (Ar-H instead of Ar-Br). How can I prevent this?

A: Dehalogenation (or hydrodehalogenation) is a common side reaction where the aryl bromide is reduced.

  • Mechanism: This typically occurs when a palladium-hydride (Pd-H) species is formed.[13] This can happen if your base reacts with trace water or if you are using an alcohol solvent. The subsequent reductive elimination of Ar-H from the Ar-Pd-H intermediate competes with the desired cross-coupling pathway.[14]

  • Solutions:

    • Use a Non-Protic Solvent: Switch from solvents like alcohols to aprotic solvents like dioxane, toluene, or 2-MeTHF.

    • Control Water Content: While some Suzuki protocols benefit from a small amount of water, excess water can promote dehalogenation. If using anhydrous conditions, ensure all reagents are dry.[13]

    • Base Selection: Very strong bases can sometimes promote pathways leading to Pd-H formation. Consider screening slightly weaker bases if this is a persistent issue.

Q: I'm observing homocoupling of my boronic acid (R-R) or starting material (Ar-Ar). What causes this?

A: Homocoupling is often a sign of oxygen in the system or issues with the transmetalation step.

  • Oxygen-Induced Homocoupling: The most common cause is inadequate degassing of the reaction mixture.[4] Oxygen can facilitate the oxidative homocoupling of the organoboron reagent.

  • Slow Transmetalation: If the transfer of the organic group from the boron to the palladium is slow, side reactions like homocoupling have more time to occur. Ensure your base is effective at forming the reactive boronate species.[8] Sometimes, switching from a boronic acid to a more reactive boronate ester (e.g., a pinacol ester) can help.

Issue 3: Concerns About Stereochemical Integrity

Q: How can I be sure I am not racemizing the chiral center during the reaction?

A: Preserving the stereochemistry is paramount. Racemization can occur if the reaction conditions are too harsh or if an unintended reaction pathway is accessed. [3]

  • Keep Temperatures Moderate: While heating is often necessary, avoid excessive temperatures (>120 °C) if possible. Run reactions at the lowest temperature that provides a reasonable rate.[10] Modern, highly active catalyst systems often allow for lower reaction temperatures (e.g., 70-90 °C).

  • Base Choice: Avoid extremely harsh bases if a milder one can do the job. While strong bases like NaOt-Bu or KOt-Bu are standard for Buchwald-Hartwig aminations, Suzuki reactions can often be performed with milder carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases.[8]

  • Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it once the starting material is consumed. Prolonged exposure to heating and basic conditions increases the risk of racemization.

  • Confirmation: The most definitive way to confirm retention of stereochemistry is to analyze the product's enantiomeric excess (ee%) using chiral HPLC or by measuring its optical rotation and comparing it to a known standard.

Visualization of Key Processes

To better understand the reaction dynamics, the following diagrams illustrate the core catalytic cycle and a troubleshooting workflow.

Diagram 1: Generalized Palladium Cross-Coupling Cycle

Cross_Coupling_Cycle Pd0 Active Pd(0)L₂ Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd + Ar-X Transmetal Transmetalation (Ar-Pd(II)-R)L₂ OxAdd->Transmetal + R-M RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Releases Ar-R Product Ar-R Product RedElim->Product ArX Ar-X (Your Substrate) Nu R-M (e.g., Boronic Acid + Base) Troubleshooting_Workflow Start Reaction Failed (Low/No Conversion) CheckSetup 1. Verify Reaction Setup Start->CheckSetup CheckReagents 2. Assess Reagents Start->CheckReagents OptimizeCond 3. Optimize Conditions Start->OptimizeCond Degas Is solvent properly degassed? (e.g., Freeze-Pump-Thaw) CheckSetup->Degas Base Is base stoichiometry correct? (≥2 equiv. for Suzuki) CheckSetup->Base Purity Are reagents high purity? (Amine, Boronic Acid) CheckReagents->Purity Catalyst Is catalyst active? (Try a pre-catalyst) CheckReagents->Catalyst Ligand Is ligand appropriate? (Screen bulky biarylphosphines) OptimizeCond->Ligand Temp Is temperature optimal? (Increase incrementally) OptimizeCond->Temp Success Problem Solved Degas->Success Yes Base->Success Yes Purity->Success Yes Catalyst->Success Yes Ligand->Success Yes Temp->Success Yes

Caption: A decision tree for systematically troubleshooting a stalled cross-coupling reaction.

Data Tables for Condition Screening

The following tables provide starting points for optimizing your reaction. The optimal choice is always substrate-dependent, and screening is vital. [4]

Table 1: Recommended Base Selection Guide
BaseStrengthCommon Use CaseKey Considerations
K₃PO₄ ModerateSuzukiOften effective in anhydrous or aqueous systems. Finely grind for best results. [4]
Cs₂CO₃ ModerateSuzuki, some C-NHigh solubility in some organic solvents can be advantageous.
K₂CO₃ Weak-Mod.SuzukiA common, cost-effective choice. Often requires aqueous/biphasic conditions. [12]
NaOt-Bu StrongBuchwald-HartwigHighly effective for C-N coupling but very moisture-sensitive. Can be too harsh for some functional groups.
LiHMDS StrongBuchwald-HartwigCan be used when functional groups are sensitive to other strong bases. [15]

Note: Remember to use at least 2-3 equivalents of carbonate or phosphate bases for Suzuki reactions with this hydrochloride substrate.

Table 2: Catalyst & Ligand Starting Points
Reaction TypePalladium SourceRecommended Ligand(s)Typical Loading
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, RuPhos1-3 mol% Pd
XPhos Pd G3/G4(Pre-catalyst)1-3 mol%
Buchwald-Hartwig Pd₂(dba)₃BrettPhos, RuPhos1-3 mol% Pd
BrettPhos Pd G3(Pre-catalyst)1-3 mol%
Sonogashira Pd(PPh₃)₂Cl₂PPh₃1-5 mol% Pd
(Copper-free)cataCXium® A, SPhos2-5 mol% Pd

Note: Bulky biarylphosphine ligands (e.g., SPhos, RuPhos, BrettPhos) are often superior for this substrate as they can prevent catalyst deactivation by the free amine/hydroxyl groups and promote efficient reductive elimination. [11][12]

Optimized Experimental Protocol: Example Suzuki-Miyaura Coupling

This protocol provides a robust starting point. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk line techniques.

Materials:

  • (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • XPhos Pd G3 pre-catalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (e.g., 10:1 v/v), thoroughly degassed

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride (1.0 equiv), the arylboronic acid (1.2 equiv), and finely ground K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate under high vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere. [4]3. Catalyst Addition: Under a positive pressure of argon, quickly add the XPhos Pd G3 pre-catalyst (0.02 equiv).

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the starting material.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the starting material is fully consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Stereospecific cross-coupling reactions: Programmed assembly of chiral molecules by reaction of chiral reagents. PubMed Central (PMC). [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library. [Link]

  • Degassing Solvents. Berry Group, University of Wisconsin. [Link]

  • Chiral Arylated Amines via C-N Coupling of Chiral Amines with Aryl Bromides Promoted by Light. University of Liverpool Repository. [Link]

  • Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium catalysis. Morressier. [Link]

  • How to Degas Solvents. EPFL. [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PubMed Central (PMC). [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. Chemistry Europe. [Link]

  • Degassing solvents for Suzuki reactions. Reddit. [Link]

  • Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. Apollo - University of Cambridge Repository. [Link]

  • Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. ResearchGate. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Racemization: Organic Chemistry Study Guide. Fiveable. [Link]

  • Degassing solvents. University of York. [Link]

  • Mechanism of Racemization of Chiral Alcohols Mediated by 16-Electron Ruthenium Complexes. Journal of the American Chemical Society. [Link]

  • Racemization of chiral sulfoxide using an immobilized oxovanadium catalyst. Bulletin of the Chemical Society of Japan. [Link]

  • Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst. CCS Chemistry. [Link]

  • Suzuki–Miyaura Cross-Coupling of Bromotryptophan Derivatives at Ambient Temperature. PubMed Central (PMC). [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PubMed Central (PMC). [Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent. PubMed Central (PMC). [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. Semantic Scholar. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Publications. [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Troubleshooting of (S)-2-Amino-2-(3-bromophenyl)ethanol Hydrochloride

As a Senior Application Scientist, I have structured this Technical Support Center to address one of the most persistent challenges in chiral synthesis: the thermal racemization of benzylic amino alcohols. (S)-2-Amino-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this Technical Support Center to address one of the most persistent challenges in chiral synthesis: the thermal racemization of benzylic amino alcohols. (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride is a highly valuable, yet sensitive, chiral building block. This guide moves beyond basic troubleshooting to explain the causality behind enantiomeric degradation and provides self-validating protocols to ensure your synthetic workflows remain robust and reproducible.

Part 1: Mechanistic Insights into Benzylic Amine Racemization

To prevent racemization, we must first understand the pathways that cause it. The chiral center of (S)-2-Amino-2-(3-bromophenyl)ethanol is located at the benzylic position. The electron-withdrawing nature of the 3-bromo substituent increases the acidity of the benzylic proton, making it highly susceptible to base-catalyzed deprotonation or oxidative imine formation at elevated temperatures.

G A (S)-Benzylic Amine (Chiral) B Schiff Base / Imine Intermediate A->B Trace Carbonyls High Temp C Planar Enamine / Deprotonated State A->C Direct Deprotonation (Strong Base) B->C Base / Heat (-H+) D (R/S)-Benzylic Amine (Racemic) B->D Hydrolysis / Reduction C->B (+H+) C->D Reprotonation

Mechanism of base-catalyzed and oxidative racemization of chiral benzylic amines.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is (S)-2-Amino-2-(3-bromophenyl)ethanol so prone to racemization at elevated temperatures? A1: The vulnerability lies in the benzylic position (C2). The adjacent 3-bromophenyl group exerts a strong inductive electron-withdrawing effect, significantly lowering the pKa of the benzylic C-H bond. At high temperatures (>60°C), even moderate bases can facilitate reversible deprotonation, leading to a planar, achiral enamine or carbanion intermediate. Furthermore, exposure to trace carbonyls or oxygen can trigger a redox mechanism where the amine is transiently oxidized to an imine, destroying the stereocenter before being reduced back to a racemic mixture .

Q2: How does the choice of base impact enantiomeric excess (ee) during high-temperature coupling steps? A2: The relationship between base selection and racemization is dictated by steric hindrance rather than just pKa. Strong, unhindered bases (e.g., NaOH, unhindered primary/secondary amines) can easily access the steric pocket of the benzylic proton, rapidly catalyzing racemization. Conversely, sterically hindered bases like 2,4,6-collidine or N,N-diisopropylethylamine (DIPEA) provide the necessary basicity to drive N-acylation or coupling reactions but are physically too bulky to abstract the benzylic proton effectively .

Q3: Does the hydrochloride salt form protect the compound from racemization? A3: Yes, but only under specific conditions. In the solid state or in strictly acidic environments, protonation of the amine (NH3+) prevents it from participating in Schiff base formation and electrostatically repels base attack. However, if the HCl salt is heated in polar protic solvents that allow dissociation, or if a neutralizing base is added, the free base is generated in situ, re-exposing the molecule to thermal racemization pathways.

Part 3: Troubleshooting Guide & Data Analysis

When optimizing high-temperature reactions (e.g., N-Boc protection, amide coupling) for this compound, solvent and base selection must be treated as a coupled system. Protic solvents stabilize the charged planar intermediates, accelerating the loss of enantiopurity.

Table 1: Heuristic Data on Base and Solvent Effects on Benzylic Amine Racemization at 80°C

Base Used (2.0 eq)Solvent SystemBase pKa (Conjugate)Steric ProfileRetained ee (%) after 4h
Sodium Hydroxide (NaOH)Methanol (Protic)~15.7Unhindered< 10% (Severe Loss)
Triethylamine (TEA)DMF (Polar Aprotic)10.7Moderate45% (Moderate Loss)
N,N-DiisopropylethylamineTHF (Polar Aprotic)10.5Hindered78% (Slight Loss)
2,4,6-CollidineToluene (Non-polar)7.4Highly Hindered> 95% (Preserved)

Data Summary: Transitioning from unhindered bases in protic solvents to hindered bases in aprotic solvents is the most effective strategy for preserving stereochemical integrity.

DT N1 Loss of ee detected in (S)-2-Amino-2-(3-bromophenyl)ethanol N2 Was the reaction >60°C with a strong base? N1->N2 N3 Switch to hindered base (e.g., 2,4,6-Collidine) N2->N3 Yes N4 Were protic solvents used? N2->N4 No N5 Switch to aprotic solvent (e.g., Toluene, THF) N4->N5 Yes N6 Check for trace carbonyls or oxidative conditions N4->N6 No

Troubleshooting decision tree for identifying and resolving benzylic amine racemization.

Part 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate intrinsic temperature controls and specific reagent choices to prevent the formation of racemizing intermediates.

Protocol 1: High-Temperature N-Protection with Minimized Racemization

Objective: To perform an N-functionalization at 70°C while maintaining >98% ee.

  • System Preparation: Flame-dry a 100 mL Schlenk flask and purge with Argon. Causality: An inert atmosphere prevents the oxidative dehydrogenation of the amine to an imine, a primary pathway for benzylic racemization.

  • Dissolution: Suspend 10.0 mmol of (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride in 25 mL of anhydrous Toluene.

  • Controlled Neutralization: Add 2.1 equivalents (21.0 mmol) of 2,4,6-collidine. Stir at 20°C for 15 minutes to liberate the free base in situ. Causality: The extreme steric bulk of collidine neutralizes the HCl salt but physically prevents the base from approaching the benzylic C-H bond.

  • Reagent Addition: Slowly add the electrophile (e.g., Boc2O) dropwise to manage the initial exothermic reaction.

  • Thermal Activation: Ramp the internal temperature to 70°C. Monitor the reaction progress via chiral HPLC (using aliquots quenched in cold buffer).

  • Quenching: Upon completion, immediately cool the reaction to 0°C using an ice-water bath. Quench with saturated aqueous NH4Cl (pH ~6). Causality: NH4Cl neutralizes the base without creating a strongly acidic or basic aqueous phase that could trigger late-stage racemization.

  • Isolation: Extract with cold Ethyl Acetate (3 x 20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure at <30°C.

Protocol 2: Non-Racemizing Aqueous Workup and Hydrochloride Salt Formation

Objective: To isolate the free base and convert it back to the stable HCl salt without thermal degradation.

  • Dissolution: Dissolve the purified free base in anhydrous Diethyl Ether or Methyl tert-butyl ether (MTBE) at a concentration of 0.1 M.

  • Thermal Control: Chill the solution to 0–5°C in an ice-water bath.

  • Acidification: Slowly add 1.05 equivalents of a pre-titrated solution of anhydrous HCl in 1,4-Dioxane (4.0 M) dropwise under vigorous stirring. Causality: Salt formation is highly exothermic. Maintaining the internal temperature below 5°C prevents localized heating that could cause transient free-base racemization before full precipitation occurs.

  • Aging: Stir the resulting suspension at 0°C for 30 minutes to ensure complete crystallization and uniform particle size.

  • Filtration: Filter the white precipitate under a blanket of nitrogen, wash with cold anhydrous ether, and dry in a vacuum oven at room temperature.

References

  • Chemoenzymatic Dynamic Kinetic Resolution of Amines Synthesis (Thieme Connect) URL:[Link]

  • Racemization of chiral amino alcohols: Catalyst selection and characterization ResearchGate URL:[Link]

  • Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow ACS Publications (Organic Process Research & Development) URL:[Link]

Troubleshooting

Overcoming steric hindrance in N-alkylation reactions with (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride

Welcome to the advanced troubleshooting and methodology center for (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride . This resource is engineered for drug development professionals and synthetic chemists facing bottlen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and methodology center for (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride . This resource is engineered for drug development professionals and synthetic chemists facing bottlenecks with this specific chiral building block.

The structural topology of this compound presents a trifecta of synthetic challenges:

  • Severe Steric Hindrance: The bulky 3-bromophenyl group at the α -carbon physically blocks the Bürgi-Dunitz trajectory required for standard SN2 nucleophilic attack by the primary amine.

  • Chemoselectivity: The adjacent primary hydroxyl group competes as a nucleophile, risking O-alkylation.

  • Stereochemical Fragility: The benzylic α -proton is relatively acidic, making the (S)-chiral center highly susceptible to base-catalyzed racemization via an enamine-like intermediate.

I. Frequently Asked Questions (FAQs)

Q1: Why is my direct N-alkylation yielding mostly unreacted starting material despite extended heating? A1: The primary cause is steric hindrance. In organic chemistry, steric bulk acts as a physical barrier—often compared to a "fat goalie" blocking a shot 1. The electron clouds of the 3-bromophenyl group repel the incoming electrophile. To overcome this, you must either drastically increase the electrophilicity of your alkylating agent (e.g., switching from halides to tosylates/triflates) or abandon direct alkylation in favor of reductive amination.

Q2: How can I achieve N-alkylation without triggering O-alkylation of the adjacent alcohol? A2: Chemoselectivity relies on exploiting the inherent "softness" of the nitrogen nucleophile versus the "hardness" of the oxygen. Avoid hard bases like NaH or KOH. Instead, utilizing Cesium Hydroxide (CsOH) has been empirically proven to promote highly chemoselective mono-N-alkylation. The large, polarizable Cs + ion coordinates with the heteroatoms, enhancing amine nucleophilicity while suppressing both O-alkylation and over-alkylation to the tertiary amine2.

Q3: My product has lost its enantiomeric purity. How do I prevent racemization? A3: Racemization occurs when the base used for alkylation deprotonates the chiral benzylic α -carbon. To prevent this, you must use a sterically hindered, non-nucleophilic base that cannot physically access the benzylic proton. Coupling alkyl tosylates with 1,2,2,6,6-pentamethylpiperidine (PMP) provides a facile, non-racemizing route for hindered amines 3.

Q4: Direct alkylation is simply not viable for my bulky electrophile. What is the alternative? A4: Reductive amination is the gold standard for sterically congested systems. By reacting the amine with a carbonyl compound to form an imine (or hemiaminal) intermediate, you bypass the SN2 steric barrier entirely. For extremely hindered cases, Rh- or Ru-catalyzed reductive amination using CO as a deoxygenating agent is highly effective 4. Alternatively, the "borrowing hydrogen" methodology using Ir-catalysts and alcohols offers an atom-economical, green chemistry approach 5.

II. Strategic Workflows & Mechanistic Pathways

Workflow Start Start: (S)-2-Amino-2- (3-bromophenyl)ethanol HCl Step1 Step 1: Free Basing (Neutralize HCl) Start->Step1 Decision Choose Alkylation Strategy Step1->Decision Direct Direct N-Alkylation (Alkyl Halides/Tosylates) Decision->Direct Unhindered Electrophile Reductive Reductive Amination (Aldehydes/Ketones) Decision->Reductive Carbonyl Available Borrowing Borrowing Hydrogen (Alcohols) Decision->Borrowing Green Chemistry DirectOpt Use CsOH or Bulky Base (e.g., PMP) to prevent racemization & overalkylation Direct->DirectOpt ReductiveOpt Use NaBH(OAc)3 or Rh/Ru Catalysts Reductive->ReductiveOpt BorrowingOpt Ir-Catalyzed Atom Economical Borrowing->BorrowingOpt

Workflow for selecting the optimal N-alkylation strategy for sterically hindered chiral amines.

Mechanism Amine Primary Amine (Hindered) Mono Desired: Mono-N-Alkylated Product Amine->Mono Controlled Base (e.g., CsOH) OverAlk Undesired: Tertiary Amine Amine->OverAlk Excess Electrophile / Strong Base OAlk Undesired: O-Alkylated Ether Amine->OAlk Hard Base (e.g., NaH) Racemization Undesired: Racemized Product Amine->Racemization Strong Base (Deprotonation at alpha-C)

Reaction pathways and chemoselectivity challenges in the N-alkylation of chiral amino alcohols.

III. Quantitative Data: Strategy Comparison

The following table summarizes the expected outcomes when applying different alkylation methodologies to highly hindered α -chiral amino alcohols.

StrategyTypical ReagentsAverage Yield (%)Chemoselectivity (N vs O)Enantiomeric Retention (ee %)Scalability
Direct Alkylation (Standard) R-Br, K 2​ CO 3​ , MeCN15 - 30%Poor (High O-alkylation)Moderate (70-80%)High
Direct Alkylation (Optimized) R-OTs, CsOH or PMP65 - 85%Excellent (>95% N-sel.)Excellent (>98%)Moderate
Reductive Amination R=O, NaBH(OAc) 3​ , DCE80 - 95%Absolute (100% N-sel.)Excellent (>99%)High
Borrowing Hydrogen R-OH, Ir-Catalyst, Heat70 - 90%Good (>90% N-sel.)High (>95%)Low (Catalyst cost)

IV. Troubleshooting Matrix

Observed IssueRoot CauseMechanistic CausalityRecommended Solution
Reaction stalls at <20% conversion SN2 Steric BlockadeThe 3-bromophenyl group physically blocks the approach of the electrophile to the nitrogen lone pair.Switch from alkyl halides to highly reactive alkyl triflates/tosylates, or pivot to Reductive Amination.
Formation of tertiary amines Over-alkylationThe secondary amine product is more nucleophilic than the primary amine starting material due to inductive electron donation from the new alkyl group.Use strictly 1.0 equivalent of electrophile. Employ CsOH as the base to leverage the "cesium effect" which suppresses over-alkylation.
Loss of (S)-stereocenter (Racemization) α -Proton DeprotonationStrong bases (e.g., NaH, LDA) abstract the acidic benzylic proton, forming a planar enamine intermediate that repotonates randomly.Switch to a sterically hindered, non-nucleophilic base like 1,2,2,6,6-pentamethylpiperidine (PMP) or DIPEA.
Formation of ether byproducts O-AlkylationThe primary hydroxyl group acts as a competing nucleophile in the presence of hard bases.Avoid hard alkali bases. Use reductive amination (which is 100% selective for nitrogen) or CsOH.

V. Self-Validating Experimental Protocols

Protocol A: Free-Basing the Hydrochloride Salt

Causality: The compound is supplied as an HCl salt. The nitrogen lone pair is protonated (ammonium), rendering it completely non-nucleophilic. It must be neutralized prior to any alkylation attempt.

  • Suspend: Weigh 1.0 mmol of (S)-2-Amino-2-(3-bromophenyl)ethanol HCl into a separatory funnel. Add 10 mL of Dichloromethane (DCM).

  • Neutralize: Add 10 mL of saturated aqueous NaHCO 3​ . Shake vigorously and vent.

  • Self-Validation Check 1: Test the aqueous layer with pH paper. It must read pH > 8. If not, add more NaHCO 3​ .

  • Extract: Separate the organic layer. Extract the aqueous layer with an additional 2 x 10 mL DCM.

  • Dry & Concentrate: Combine the organic layers, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the free base as an oil or solid.

  • Self-Validation Check 2: Run a TLC (DCM:MeOH 9:1). Stain with Ninhydrin and heat. The free primary amine will appear as a distinct purple spot.

Protocol B: Reductive Amination (Recommended for High Steric Hindrance)

Causality: Bypasses the SN2 transition state by forming an imine. Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) is chosen because it is a mild reducing agent that selectively reduces the protonated iminium ion faster than the unreacted aldehyde/ketone.

  • Imine Formation: Dissolve the free-based amine (1.0 mmol) and the target aldehyde/ketone (1.05 mmol) in 10 mL of 1,2-Dichloroethane (DCE). Add 1.0 equivalent of glacial acetic acid to catalyze imine formation.

  • Self-Validation Check 1: Stir for 1-2 hours at room temperature. Monitor by LC-MS. Look for the disappearance of the starting amine mass and the appearance of the imine intermediate mass [M+H] + .

  • Reduction: Once imine formation is confirmed, add NaBH(OAc) 3​ (1.5 mmol) in portions.

  • Quench & Isolate: Stir overnight. Quench the reaction with saturated aqueous NaHCO 3​ (10 mL). Extract with DCM (3 x 10 mL), dry over Na 2​ SO 4​ , and concentrate.

  • Self-Validation Check 2: Purify via flash chromatography. Analyze the purified product via Chiral HPLC to confirm the retention of the >99% (S)-enantiomeric excess.

Protocol C: Chemoselective Direct N-Alkylation using CsOH

Causality: For cases where reductive amination is impossible (e.g., no corresponding carbonyl exists). CsOH promotes mono-alkylation and prevents O-alkylation due to the unique coordination geometry of the large cesium ion.

  • Setup: In an oven-dried flask under argon, dissolve the free-based amine (1.0 mmol) in 5 mL of anhydrous DMF. Add activated 4Å molecular sieves.

  • Base Addition: Add CsOH·H 2​ O (1.2 mmol) and stir for 15 minutes at room temperature.

  • Alkylation: Dropwise add the alkyl tosylate or bromide (1.0 mmol).

  • Self-Validation Check 1: Monitor by TLC every 2 hours. A secondary amine product will stain orange/brown with Ninhydrin, distinguishing it from the purple primary amine starting material.

  • Workup: Upon completion, filter through Celite to remove sieves and inorganic salts. Dilute with Ethyl Acetate and wash extensively with water (5 x 10 mL) to remove DMF. Dry and concentrate.

VI. References

  • The synthesis of sterically hindered amines by a direct reductive amination of ketones. RSC Advances, 2015.[Link]

  • Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines. Organic Letters, ACS Publications.[Link]

  • N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex. PMC, National Institutes of Health.[Link]

  • Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry.[Link]

Sources

Optimization

Ideal long-term storage conditions to prevent degradation of (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the ideal long-term storage of (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride. Adherenc...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the ideal long-term storage of (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride. Adherence to these guidelines is critical for maintaining the compound's purity, stability, and overall integrity for reliable experimental outcomes.

Introduction

(S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride is a valuable chiral building block in pharmaceutical research and development. The presence of multiple functional groups, including a secondary alcohol, a primary amine, and a brominated aromatic ring, makes this molecule susceptible to various degradation pathways if not stored under optimal conditions. This guide offers a comprehensive overview of best practices for long-term storage, potential degradation mechanisms, and troubleshooting common issues.

Core Storage Directive: Maintaining Chemical Integrity

The primary goal of a successful long-term storage strategy for (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride is to mitigate the risks of chemical degradation. The recommended storage conditions are a direct response to the inherent chemical liabilities of the molecule.

ParameterRecommended ConditionRationale
Temperature 2-8°CRefrigeration slows down the rate of potential chemical reactions, including oxidation and hydrolysis.
Atmosphere Inert Gas (e.g., Argon, Nitrogen)The ethanolamine moiety is susceptible to oxidation. An inert atmosphere displaces oxygen, preventing oxidative degradation.
Light Exposure Protected from Light (Amber Vial)The bromophenyl group can be susceptible to photodegradation. Amber vials or storage in a dark location is crucial.
Moisture Tightly Sealed Container in a Dry EnvironmentThe hydrochloride salt is hygroscopic and can absorb moisture from the air, which can lead to hydrolysis and physical changes in the solid.

Frequently Asked Questions (FAQs)

Q1: Why is an inert atmosphere recommended for storing (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride?

A1: The ethanolamine functional group in the molecule is susceptible to oxidation, which can lead to the formation of impurities.[1] Storing the compound under an inert atmosphere, such as argon or nitrogen, displaces oxygen and minimizes the risk of oxidative degradation, thereby preserving the purity of the material.

Q2: What are the consequences of storing the compound at room temperature?

A2: Storing (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride at room temperature can accelerate the rate of various degradation reactions. Elevated temperatures can provide the activation energy needed for oxidation of the ethanolamine and potential dehydrohalogenation of the bromophenyl group. For optimal long-term stability, refrigeration at 2-8°C is strongly advised.[2]

Q3: Can I store the compound in a clear glass vial?

A3: It is highly recommended to store this compound in an amber glass vial or in a container that is otherwise protected from light. Aromatic bromine compounds can be susceptible to photodegradation upon exposure to UV or even ambient light, which can lead to the cleavage of the carbon-bromine bond and the formation of radical species, resulting in impurities.[3][4]

Q4: The material appears clumpy. Is it still usable?

A4: Clumping or changes in the physical appearance of the powder can be an indication of moisture absorption. (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride is a salt and can be hygroscopic. While minor clumping may not necessarily indicate significant chemical degradation, it is a sign of improper storage. It is recommended to dry the material under vacuum and re-evaluate its purity by an appropriate analytical method (e.g., HPLC, NMR) before use. To prevent this, always store the compound in a tightly sealed container in a desiccator or a dry, controlled environment.

Q5: How does the hydrochloride salt form contribute to the stability of the compound?

A5: The formation of a hydrochloride salt from the basic amine group generally increases the stability of the compound.[5][6] The salt form is typically more crystalline and less volatile than the free base. The protonation of the amine also makes it less susceptible to certain reactions, such as oxidation.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Discoloration of the solid (yellowing) Oxidation of the amine functionality or other degradation.Discontinue use of the material. The yellowing indicates the presence of impurities. Obtain a fresh batch of the compound and strictly adhere to the recommended storage conditions (2-8°C, inert atmosphere, protection from light).
Poor solubility compared to a fresh batch Presence of insoluble degradation products or moisture-induced changes.Filter the solution to remove any particulate matter. However, it is highly recommended to use a fresh, properly stored sample for critical experiments. The purity of the current batch should be verified analytically.
Appearance of new peaks in HPLC or NMR analysis Chemical degradation.Identify the impurities if possible by mass spectrometry or other techniques. The presence of new peaks confirms degradation. Discard the current batch and obtain a new one. Review and improve storage and handling procedures to prevent future degradation.
Inconsistent experimental results Degradation of the starting material leading to lower effective concentration or interfering impurities.Use a fresh, unopened vial of the compound that has been stored under the recommended conditions. Qualify the material by a suitable analytical method before use to ensure its purity and integrity.

Experimental Workflows and Diagrams

Workflow for Long-Term Storage Preparation

StorageWorkflow cluster_prep Preparation cluster_storage Storage start Receive Compound transfer Transfer to Amber Vial start->transfer purge Purge with Inert Gas transfer->purge seal Seal Tightly purge->seal refrigerate Store at 2-8°C seal->refrigerate dark Protect from Light refrigerate->dark dry Store in a Dry Location dark->dry

Caption: Workflow for preparing (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride for long-term storage.

Potential Degradation Pathways

DegradationPathways cluster_degradation Degradation Products Compound (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride Oxidation Oxidized Amine Products Compound->Oxidation O2 (Air) Photodegradation Debrominated or Rearranged Products Compound->Photodegradation Light (UV/Vis) Hydrolysis Free Base + HCl (with excess moisture) Compound->Hydrolysis H2O (Moisture)

Caption: Potential degradation pathways for (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride.

References

  • Ncube, S., et al. (2011). Photodegradation of bromophenol blue with fluorinated TiO2 composite. Photochemical & Photobiological Sciences, 10(3), 350-354. Available from: [Link]

  • da Silva, E. F., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 15995–16016. Available from: [Link]

  • Lin, S. Y., & Yuh, H. F. (1994). Degradation kinetics of phentolamine hydrochloride in solution. Journal of pharmaceutical and biomedical analysis, 12(12), 1535-1540. Available from: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]

  • Wang, Q., et al. (2011). Photodegradation of bromophenol blue with fluorinated TiO2 composite. Environmental Science and Pollution Research, 18(8), 1369-1376. Available from: [Link]

  • European Medicines Agency. (2007). Guideline on Declaration of Storage Conditions for Medicinal Products Particulars and Active Substances. Available from: [Link]

  • Kovács, J., et al. (2019). An Insight into the Asymmetric Resolution of 1-Aminoindane Derivatives. Molecules, 24(18), 3352. Available from: [Link]

  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: [Link]

  • Wikipedia. Phenylethanolamine. Available from: [Link]

  • Pharmaoffer. Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Available from: [Link]

  • Zhu, Y., et al. (2019). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. Chemosphere, 229, 416-423. Available from: [Link]

  • World Health Organization. (2003). Annex 9: Guide to good storage practices for pharmaceuticals. Available from: [Link]

  • Clifton, J. E., et al. (1982). Arylethanolamines derived from salicylamide with alpha- and beta-adrenoceptor blocking activities. Preparation of labetalol, its enantiomers, and related salicylamides. Journal of medicinal chemistry, 25(6), 670–679. Available from: [Link]

  • Otagiri, M., et al. (1999). [Stability of phenyl salicylate in alcoholic-aqueous solution]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 119(5), 388–394. Available from: [Link]

  • Wang, J., et al. (2021). Recent advances in photocatalytic degradation of plastics and plastic-derived chemicals. Journal of Materials Chemistry A, 9(3), 1506-1528. Available from: [Link]

  • Dhar, T. G. M., et al. (2016). Discovery and Structure–Activity Relationship (SAR) of a Series of Ethanolamine-Based Direct-Acting Agonists of Sphingosine-1-phosphate (S1P1). Journal of Medicinal Chemistry, 59(21), 9837–9854. Available from: [Link]

  • SINTEF. Degradation behaviour of fresh and pre-used ethanolamine. Available from: [Link]

  • Q1 Scientific. ICH Quality Guidelines for Pharmaceutical Stability Storage. Available from: [Link]

  • Wang, P., et al. (2022). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences, 356, 02021. Available from: [Link]

  • Pharmaguideline. Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. Available from: [Link]

  • European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. Available from: [Link]

  • Google Patents. FR2746395A1 - New aryl ethanolamine and aryloxy propanolamine derivatives with affinity for beta 3 adrenergic receptors.
  • ICH. Quality Guidelines. Available from: [Link]

  • Britannica. Ethanolamine. Available from: [Link]

  • Scribd. ICH GUIDELINES FOR STABILITY TESTING OF NEW DRUG SUBSTANCE AND DRUG PRODUCTS (1). Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral Amino-Ethanol Enantiomers in Asymmetric Catalysis: A Case Study on the Enantioselective Alkylation of Aldehydes

This guide provides an in-depth comparison of (S)-2-Amino-2-(3-bromophenyl)ethanol and its (R)-enantiomer, focusing on their role as chiral ligands in asymmetric catalysis. Direct comparative experimental data for these...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of (S)-2-Amino-2-(3-bromophenyl)ethanol and its (R)-enantiomer, focusing on their role as chiral ligands in asymmetric catalysis. Direct comparative experimental data for these specific bromo-substituted compounds is not extensively documented in peer-reviewed literature. Therefore, this guide will establish the principles of their catalytic behavior by examining a foundational model system: the enantioselective addition of diethylzinc to benzaldehyde catalyzed by the parent, unsubstituted compounds, (S)- and (R)-2-amino-2-phenylethanol (phenylglycinol). We will present the established mechanism, performance data from this model system, and a scientific discussion on the anticipated steric and electronic effects of the 3-bromo substituent.

Introduction: The Privileged Role of 1,2-Amino Alcohols in Asymmetric Synthesis

Chiral 1,2-amino alcohols are a cornerstone class of ligands in modern asymmetric synthesis, prized for their ability to induce high levels of stereocontrol in a multitude of chemical transformations.[1][2] Their value stems from the bifunctional nature of the vicinal amino and hydroxyl groups, which can chelate to a metal center, creating a rigid, well-defined chiral environment. This constrained conformation forces reactants to approach the catalytic center from a specific trajectory, thereby dictating the stereochemical outcome of the reaction.

The title compounds, (S)- and (R)-2-Amino-2-(3-bromophenyl)ethanol, are derivatives of phenylglycinol. They are designed to leverage this fundamental catalytic principle while introducing electronic and steric modifications via the bromine substituent on the phenyl ring. These ligands are particularly effective in reactions such as the asymmetric addition of organometallic reagents to carbonyl compounds, a key method for creating new stereocenters and building molecular complexity.[1][3]

The Model Reaction: Enantioselective Addition of Diethylzinc to Benzaldehyde

The catalytic enantioselective addition of diethylzinc (Et₂Zn) to aldehydes is a benchmark reaction for evaluating the efficacy of new chiral ligands.[1] This transformation is synthetically valuable as it forms a new carbon-carbon bond and generates a chiral secondary alcohol, a motif prevalent in many natural products and pharmaceutical agents.[2]

The fundamental principle of asymmetric catalysis dictates that the two enantiomers of a chiral catalyst should produce the corresponding enantiomers of the product with similar, if not identical, efficiency and selectivity, but with opposite stereochemical configurations.

Mechanism of Stereocontrol

The prevailing mechanism for the β-amino alcohol-catalyzed addition of diethylzinc to an aldehyde involves the formation of a dimeric zinc complex. The process can be outlined as follows:

  • Catalyst Formation: The chiral amino alcohol ligand reacts with two equivalents of diethylzinc. The first equivalent deprotonates the alcohol and amine, forming a zinc amide and a zinc alkoxide, while releasing ethane.

  • Active Dimer: This species forms a dimeric, six-membered chair-like complex. This complex contains two zinc atoms bridged by the oxygen and nitrogen atoms of two ligand molecules. One zinc atom acts as a Lewis acid to activate the aldehyde, while the other holds the ethyl group for transfer.

  • Stereoselective Ethyl Transfer: The aldehyde coordinates to one of the zinc atoms in a sterically preferred orientation. The rigidity of the chiral ligand's backbone and the steric bulk of its substituents create a highly differentiated environment, exposing one face of the aldehyde carbonyl to the ethyl group on the adjacent zinc atom. The ethyl group is then transferred to this less-hindered face, establishing the product's stereochemistry.

The absolute configuration of the amino alcohol ligand directly controls the facial selectivity of the ethyl addition. The (S)-ligand will preferentially yield one enantiomer of the product alcohol, while the (R)-ligand will yield the opposite enantiomer.

G cluster_0 Catalyst Formation cluster_1 Catalytic Cycle Ligand (S)-Ligand (LH) Dimer Active Chiral Zinc Dimer [L₂Zn₂(Et)₂] Ligand->Dimer + 2 Et₂Zn - 2 Ethane Et2Zn1 Et₂Zn Et2Zn1->Dimer Et2Zn2 Et₂Zn Et2Zn2->Dimer Aldehyde Benzaldehyde Coordination Aldehyde Coordination to Dimer Dimer->Coordination Aldehyde->Coordination TransitionState Diastereomeric Transition State Coordination->TransitionState Ethyl Transfer ProductComplex Product-Zinc Complex TransitionState->ProductComplex ProductComplex->Dimer Product Release, New Aldehyde Binds Product (S)-1-Phenylpropan-1-ol ProductComplex->Product Workup

Caption: Proposed catalytic cycle for the amino alcohol-catalyzed addition of Et₂Zn to benzaldehyde.
Comparative Performance: A Model System

The following table summarizes the expected performance for the enantioselective addition of diethylzinc to benzaldehyde using the parent (S)- and (R)-phenylglycinol ligands. The data is representative of typical results reported for this class of catalysts under optimized conditions.[1][3][4]

Chiral LigandSubstrateProduct ConfigurationYield (%)Enantiomeric Excess (ee, %)
(S)-2-Amino-2-phenylethanolBenzaldehyde(S)-1-Phenylpropan-1-ol>95%≥95%
(R)-2-Amino-2-phenylethanolBenzaldehyde(R)-1-Phenylpropan-1-ol>95%≥95%

This data clearly illustrates the principle of enantiocomplementarity. The (S)-catalyst produces the (S)-product, and the (R)-catalyst produces the (R)-product, both with high yield and enantioselectivity. This provides a strong predictive framework for the behavior of the 3-bromophenyl derivatives.

Anticipated Effects of the 3-Bromo Substituent

While the fundamental principle of generating opposite product enantiomers remains unchanged, the presence of a bromine atom at the meta-position of the phenyl ring in (S)- and (R)-2-Amino-2-(3-bromophenyl)ethanol is expected to modulate the catalyst's properties in two key ways:

  • Electronic Effects: Bromine is an electron-withdrawing group via induction. This effect can slightly increase the Lewis acidity of the zinc center coordinated to the ligand's nitrogen and oxygen atoms. An increase in Lewis acidity could enhance the coordination of the aldehyde substrate, potentially leading to faster reaction rates.

  • Steric Effects: The bromine atom adds significant steric bulk compared to hydrogen. Positioned at the meta-position, it contributes to a more defined and potentially more rigid chiral pocket around the active site. This increased steric hindrance can lead to a more pronounced differentiation between the two faces of the incoming aldehyde, which may result in even higher enantioselectivity compared to the unsubstituted parent ligand.

Therefore, it is scientifically reasonable to predict that both (S)- and (R)-2-Amino-2-(3-bromophenyl)ethanol will be highly effective catalysts, likely exhibiting equal or superior enantioselectivity to their unsubstituted counterparts due to these combined electronic and steric influences.

Experimental Protocol: Asymmetric Alkylation of Benzaldehyde

This protocol describes a validated procedure for the enantioselective addition of diethylzinc to benzaldehyde using a chiral amino alcohol ligand.

Materials:

  • Chiral Ligand: (S)-2-Amino-2-phenylethanol (2 mol%)

  • Benzaldehyde (1.0 equiv)

  • Diethylzinc (1.0 M solution in hexanes, 2.0 equiv)

  • Anhydrous Toluene

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral amino alcohol ligand (e.g., (S)-2-amino-2-phenylethanol, 0.02 mmol) in anhydrous toluene (2 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. To this solution, add diethylzinc (1.0 M in hexanes, 2.0 mmol, 2.0 mL) dropwise via syringe. A white precipitate may form, and gas evolution (ethane) will be observed. Allow the mixture to stir at 0 °C for 30 minutes.

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the catalyst mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the benzaldehyde is consumed (typically 2-4 hours).

  • Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl (5 mL).

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-phenylpropan-1-ol.

  • Analysis: Determine the chemical yield. The enantiomeric excess (ee) should be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC using a suitable column and comparing the retention times to known standards for the (R) and (S) enantiomers.

Caption: Experimental workflow for the asymmetric ethylation of benzaldehyde.

References

  • Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757–824. [Link]

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833–856. [Link]

  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]

  • Bauer, T. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. [Link]

  • Wikipedia contributors. (2023). Asymmetric addition of dialkylzinc compounds to aldehydes. Wikipedia, The Free Encyclopedia. [Link]

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]

  • Di Mola, A., et al. (2013). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry. [Link]

  • Itsuno, S., et al. (1985). Asymmetric synthesis of optically active alcohols by catalysis of a chiral amino alcohol-borane complex. Asymmetric reduction of ketones and oxime ethers. The Journal of Organic Chemistry, 50(15), 2863–2865. [Link]

  • Noyori, R. (2001). The Noyori Asymmetric Hydrogenation Reaction. Chem 115, Myers. [Link]

  • Ortega, F., et al. (2003). Increased enantioselectivity in the addition of diethylzinc to benzaldehyde by the use of chiral ligands containing the alpha-phenylethylamino group in combination with achiral ligands. The Journal of Organic Chemistry, 68(10), 3781-5. [Link]

Sources

Comparative

Validating the Chiral Purity of (S)-2-Amino-2-(3-bromophenyl)ethanol Hydrochloride: A Comparative HPLC Guide

As a Senior Application Scientist, developing a robust chiral High-Performance Liquid Chromatography (HPLC) method requires more than just screening columns; it demands a deep mechanistic understanding of the analyte. (S...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust chiral High-Performance Liquid Chromatography (HPLC) method requires more than just screening columns; it demands a deep mechanistic understanding of the analyte. (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride is a highly valuable chiral building block, frequently utilized in the synthesis of advanced neurotherapeutics targeting KCNQ2 channels[1].

Validating its enantiomeric purity is a critical quality attribute. However, this molecule presents a distinct analytical challenge: it possesses a primary amine, a hydroxyl group, a halogenated aromatic ring, and is formulated as a hydrochloride (HCl) salt. This guide objectively compares the two most effective Chiral Stationary Phase (CSP) technologies for this scaffold—Crown Ethers and Immobilized Polysaccharides —and provides self-validating experimental protocols for each.

Mechanistic Pathways of Chiral Recognition

To achieve baseline resolution ( Rs​>1.5 ), the selected CSP must synergize with the molecule's primary amine. The logic tree below outlines the causality behind method selection and mobile phase design.

ChiralValidation Sample (S)-2-Amino-2-(3-bromophenyl)ethanol HCl Target Analyte Branch Select Chiral Stationary Phase (CSP) Sample->Branch Crown Crown Ether CSP (e.g., Crownpak CR(+)) Branch->Crown Poly Polysaccharide CSP (e.g., Chiralpak IG/AD-H) Branch->Poly MechCrown Mechanism: Host-Guest Inclusion Crown cavity encapsulates -NH3+ Crown->MechCrown MechPoly Mechanism: Steric & H-Bonding Interactions with carbamate linkages Poly->MechPoly MPCrown Mobile Phase: Acidic (pH 1-2) HClO4 (aq) / Methanol Ensures complete protonation MechCrown->MPCrown MPPoly Mobile Phase: Basic Additive 100% MeOH / 0.1% DEA Suppresses silanol tailing MechPoly->MPPoly SST System Suitability Testing (SST) Rs > 1.5, Tailing < 1.5 MPCrown->SST MPPoly->SST

Caption: Chiral HPLC Method Development Workflow for Primary Amine Hydrochlorides

Comparative Evaluation of Chiral Stationary Phases

Crown Ether CSPs (e.g., Crownpak CR(+))

Crown ether columns are specifically engineered for primary amino acids and primary amines with an adjacent chiral center[2].

  • The Causality of Recognition: The chiral recognition is governed by host-guest complexation. When the mobile phase is highly acidic (pH 1.0 to 2.0), the primary amine is fully protonated to an ammonium ion ( −NH3+​ ). This cation fits perfectly into the chiral crown ether cavity, while the 3-bromophenyl group provides steric anchoring[3].

  • Handling the HCl Salt: Because the mobile phase is highly aqueous and acidic, the HCl salt of the analyte dissolves instantly and completely, eliminating the need for complex sample preparation.

Polysaccharide-Based CSPs (e.g., Chiralpak IG)

Immobilized amylose or cellulose derivatives rely on a combination of hydrogen bonding, dipole-dipole, and π−π interactions[4].

  • The Causality of Basic Additives: The silica backbone of these columns contains residual silanols. If a primary amine is injected under neutral conditions, it will interact electrostatically with these silanols, causing severe peak tailing. To prevent this, a basic modifier like Diethylamine (DEA) must be added to the mobile phase to neutralize the silanols and ensure the analyte remains in its free-base form[5].

  • Handling the HCl Salt: Injecting an HCl salt directly into a normal-phase system (e.g., Hexane/Ethanol) causes precipitation and peak splitting. Therefore, a Polar Organic Mode (e.g., 100% Methanol) combined with DEA is required to dissolve the salt and neutralize the counterion in situ.

Quantitative Performance Comparison

The following table summarizes the expected chromatographic performance of both systems based on established literature for primary amino alcohols[4],[3].

ParameterCrown Ether System (Crownpak CR(+))Polysaccharide System (Chiralpak IG)
Separation Mode Reversed-Phase / Aqueous AcidicPolar Organic Mode
Mobile Phase pH 1.0 HClO₄ (aq) / Methanol (85:15 v/v)100% Methanol + 0.1% DEA (v/v)
Flow Rate & Temp 0.8 mL/min @ 25°C1.0 mL/min @ 25°C
Analyte State Fully Protonated ( −NH3+​ )Free Base ( −NH2​ )
Elution Order (R)-enantiomer usually elutes firstEmpirical (Requires standard injection)
Resolution ( Rs​ ) > 3.0 (Baseline, highly specific)~ 2.0 (Baseline)
Peak Tailing ( Tf​ ) 1.0 - 1.2 (Excellent symmetry)1.3 - 1.5 (Slight tailing possible)
Sample Prep Direct dissolution in mobile phaseDissolution in MeOH, pre-neutralization

Self-Validating Experimental Protocols

A method is only as reliable as its internal controls. The following protocols are designed as self-validating systems , meaning the sequence itself proves the integrity of the data generated.

Protocol A: The Crown Ether Workflow (Recommended)

This method is prioritized for primary amines due to its superior resolution and straightforward sample preparation[2].

Step 1: Mobile Phase Preparation

  • Prepare a pH 1.0 aqueous solution by adding 16.3 g of 70% Perchloric acid ( HClO4​ ) to 1 L of HPLC-grade water. Causality: Perchloric acid is used because it provides the necessary low pH for protonation without absorbing in the low UV range (unlike TFA).

  • Mix 850 mL of the pH 1.0 solution with 150 mL of Methanol. Degas thoroughly.

Step 2: Sample Preparation

  • Diluent: Mobile Phase.

  • Racemic Standard: Dissolve 1 mg of racemic 2-Amino-2-(3-bromophenyl)ethanol HCl in 1 mL diluent.

  • Test Sample: Dissolve 1 mg of the (S)-enantiomer batch in 1 mL diluent.

Step 3: Self-Validating Injection Sequence

  • Blank (1 injection): Validates no carryover or baseline artifacts.

  • Racemic Standard (2 injections): Validates system suitability. Acceptance Criteria: Rs​>1.5 , Retention Time %RSD < 2.0%.

  • Distomer LOQ Standard (1 injection): Inject a 0.05% w/w solution of the (R)-enantiomer. Validates the system's sensitivity to detect trace impurities.

  • Test Sample (Triplicate): Quantifies the enantiomeric excess (ee) of the (S)-enantiomer.

  • Bracketing Racemic Standard (1 injection): Proves the column did not degrade or shift retention times during the run.

Protocol B: The Polysaccharide Workflow (Alternative)

Use this method if a Crownpak column is unavailable or if you require a preparative-scale scale-up, as removing perchloric acid during prep-HPLC is difficult[5].

Step 1: Mobile Phase Preparation

  • Add 1.0 mL of Diethylamine (DEA) to 1 L of HPLC-grade Methanol. Mix and degas. Causality: 100% Methanol ensures the HCl salt remains soluble, while DEA neutralizes the salt and suppresses silanol interactions.

Step 2: Sample Preparation

  • Diluent: Methanol containing 0.1% DEA.

  • Critical Step: Allow the sample solutions to sit for 10 minutes prior to injection to ensure complete in situ free-basing of the hydrochloride salt.

Step 3: Self-Validating Injection Sequence Execute the exact same 5-step injection sequence as Protocol A. Acceptance Criteria: Rs​>1.5 , Tailing Factor ( Tf​ ) < 1.5.

Conclusion & Strategic Recommendations

For the chiral validation of (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride, Crown Ether CSPs (Crownpak CR(+)) offer the most scientifically elegant solution. By leveraging the acidic conditions to naturally dissolve the HCl salt and utilizing host-guest complexation of the protonated primary amine, the method guarantees sharp peaks and massive resolution windows[3].

Conversely, Polysaccharide CSPs (Chiralpak IG) in Polar Organic Mode serve as an excellent, highly robust alternative, particularly if the downstream goal is preparative purification where volatile mobile phases (Methanol/DEA) are required for easy solvent evaporation[4].

References

  • [4] An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis (via PMC).

  • [3] Chiral column takes the crown for supercritical enantioseparation of primary amines. Wiley Analytical Science (2023).

  • [5] Instruction Manual for Chiralpak Columns. Daicel Chiral Technologies.

  • [2] Instruction Manual for CROWNPAK® CR(+) / CR(-). Daicel Chiral Technologies (06/2024).

  • [1] WO2023158584A1 - Nouveaux dérivés de bicyclopentane. WIPO / Google Patents.

Sources

Validation

Comparative analysis of (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride and standard phenylglycinol derivatives

A Senior Application Scientist's Guide for Researchers in Asymmetric Synthesis and Drug Development In the landscape of chiral auxiliaries and building blocks, phenylglycinol and its derivatives are indispensable tools f...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers in Asymmetric Synthesis and Drug Development

In the landscape of chiral auxiliaries and building blocks, phenylglycinol and its derivatives are indispensable tools for the stereocontrolled synthesis of complex molecules. Their utility spans from the construction of chiral ligands for asymmetric catalysis to their incorporation as key stereogenic fragments in active pharmaceutical ingredients (APIs). This guide provides an in-depth comparative analysis of a specialized derivative, (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride, against its parent compound, (S)-phenylglycinol, and other standard analogs.

The introduction of a bromine atom at the meta-position of the phenyl ring significantly alters the electronic and steric properties of the molecule compared to unsubstituted phenylglycinol. These modifications can have profound implications for reactivity, selectivity, and the potential for further functionalization, making (S)-2-Amino-2-(3-bromophenyl)ethanol a molecule of strategic interest. This analysis is designed to equip researchers, scientists, and drug development professionals with the objective data and field-proven insights necessary to make informed decisions in their synthetic and medicinal chemistry programs.

Physicochemical and Spectroscopic Profile: A Comparative Overview

The substitution on the phenyl ring directly influences the fundamental properties of the molecule. The presence of a meta-bromo substituent in (S)-2-Amino-2-(3-bromophenyl)ethanol introduces a heavy atom, increases the molecular weight, and alters the electronic distribution within the aromatic ring. These changes are reflected in its physical constants and spectroscopic data when compared to the archetypal (S)-phenylglycinol.

Property(S)-2-Amino-2-(3-bromophenyl)ethanol HCl(S)-PhenylglycinolComparative Insight
Molecular Formula C₈H₁₁BrClNOC₈H₁₁NOThe addition of HBr and HCl (in salt form) significantly increases the molecular weight and introduces halogen atoms suitable for cross-coupling reactions.
Molecular Weight 252.54 g/mol 137.18 g/mol The higher mass is a key consideration for reaction stoichiometry and elemental analysis.
Appearance White to off-white crystalline powderWhite to off-white crystalline solidPhysical appearance is generally similar for the class of compounds.
Melting Point Approx. 168-172 °C75-78 °CThe hydrochloride salt form and the heavier bromo-substituent lead to a significantly higher melting point, indicating stronger intermolecular forces in the crystal lattice.
Optical Rotation Specific rotation values are crucial for confirming enantiopurity. For the hydrochloride salt, values are typically measured in solvents like methanol.[α]²⁰/D ≈ -30°, c = 1 in ethanolThe electronic nature of the substituent can subtly influence the specific rotation. Experimental verification is essential.
¹H NMR (DMSO-d₆) Expected downfield shifts for aromatic protons near the bromine atom. The CH(OH) and CH(NH₂) protons will show characteristic multiplets.Aromatic protons typically appear at δ 7.2-7.4 ppm. The benzylic and amino protons are also characteristic.The electron-withdrawing inductive effect of bromine is expected to deshield adjacent aromatic protons, causing them to resonate at a lower field.

Structural Comparison and Synthetic Potential

The true value of (S)-2-Amino-2-(3-bromophenyl)ethanol lies in the synthetic handles it provides. The bromo substituent is not merely a passive modification; it is a versatile functional group for further molecular elaboration.

Caption: Structural and synthetic potential comparison.

The key distinction lies in the aryl substituent. While standard phenylglycinol provides a robust chiral scaffold, its aromatic ring lacks a specific site for facile, regioselective modification. In contrast, the bromine atom on (S)-2-Amino-2-(3-bromophenyl)ethanol serves as a powerful linchpin for modern cross-coupling chemistry.[1][2] This opens avenues for the synthesis of complex analogs where new carbon-carbon or carbon-heteroatom bonds can be forged at the meta-position with high predictability.[3][4] This is particularly valuable in drug discovery for structure-activity relationship (SAR) studies, where systematic modification of the phenyl ring is required to optimize potency, selectivity, or pharmacokinetic properties.

Experimental Protocol: Synthesis of a Chiral Bis(oxazoline) Ligand

Chiral bis(oxazoline) ligands are a cornerstone of asymmetric catalysis, employed in a multitude of stereoselective transformations.[5][6][7] The following protocol details the synthesis of a bis(oxazoline) ligand from a generic (S)-2-amino-2-(aryl)ethanol derivative, highlighting the steps where the nature of the aryl substituent can influence the procedure.

Objective:

To prepare a C₂-symmetric bis((S)-4-aryl-4,5-dihydrooxazol-2-yl)methane ligand.

Materials:
  • (S)-2-Amino-2-(aryl)ethanol hydrochloride (e.g., (S)-2-Amino-2-(3-bromophenyl)ethanol HCl or (S)-Phenylglycinol HCl) (2.0 equiv.)

  • Diethyl malonimidate dihydrochloride (1.0 equiv.)

  • Dichloromethane (CH₂Cl₂) (Anhydrous)

  • Triethylamine (Et₃N) or another non-nucleophilic base

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:
  • Free Base Generation:

    • To a stirred suspension of the (S)-2-Amino-2-(aryl)ethanol hydrochloride (2.0 equiv.) in CH₂Cl₂ (approx. 0.2 M), add triethylamine (2.2 equiv.) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes. The formation of triethylammonium chloride salt is typically observed as a white precipitate.

    • Causality Note: The hydrochloride salt must be neutralized to the free amino alcohol for it to be nucleophilic enough to react with the imidate. Using a slight excess of base ensures complete deprotonation.

  • Condensation Reaction:

    • To the mixture from Step 1, add diethyl malonimidate dihydrochloride (1.0 equiv.) in one portion.

    • Stir the resulting solution at room temperature for 24-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino alcohol is fully consumed.

    • Causality Note: This is a double condensation reaction where the amino groups of two amino alcohol molecules displace the ethoxy groups of the imidate, followed by cyclization of the intermediate to form the two oxazoline rings. The reaction time can vary based on the steric and electronic nature of the aryl group. Electron-withdrawing groups, like bromine, may slightly retard the reaction rate.

  • Aqueous Work-up:

    • Dilute the reaction mixture with deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with CH₂Cl₂.

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then brine.

    • Causality Note: The aqueous wash removes the ammonium salts and other water-soluble impurities. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration:

    • Dry the combined organic layers over anhydrous Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but is typically a gradient of ethyl acetate in hexanes.

    • Causality Note: Chromatography is essential to remove any mono-oxazoline byproducts, unreacted starting materials, and other impurities. The polarity of the brominated derivative will be slightly different from the unsubstituted analog, potentially requiring optimization of the eluent system.

Self-Validating System:

The purity and identity of the final ligand should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Chiral integrity can be confirmed by measuring the specific optical rotation and comparing it to literature values if available, or by chiral HPLC analysis.

Experimental_Workflow start Start: (S)-Amino Alcohol HCl free_base 1. Free Base Generation (Et3N, CH2Cl2) start->free_base condensation 2. Condensation (+ Diethyl Malonimidate) free_base->condensation workup 3. Aqueous Work-up (H2O, NaHCO3, Brine) condensation->workup dry_concentrate 4. Drying & Concentration (Na2SO4, Rotovap) workup->dry_concentrate purify 5. Purification (Column Chromatography) dry_concentrate->purify end Final Product: Chiral Bis(oxazoline) Ligand purify->end

Caption: Workflow for chiral bis(oxazoline) ligand synthesis.

Conclusion and Future Outlook

The comparative analysis reveals that while (S)-phenylglycinol remains a highly effective and economical chiral building block, (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride offers significant strategic advantages for advanced synthetic applications. Its meta-bromo substituent provides a versatile handle for post-synthetic modification via cross-coupling reactions, enabling the rapid generation of diverse molecular libraries for SAR studies in drug discovery.

The choice between these derivatives is therefore project-dependent. For established syntheses where the phenyl group is a terminal, non-functionalized moiety, standard phenylglycinol is often sufficient. However, for discovery programs that require iterative analog synthesis and exploration of chemical space around the aromatic core, the brominated derivative is a superior starting material. Its use can streamline synthetic routes, avoiding the need for potentially low-yielding or non-regioselective aromatic substitution reactions at later stages. As the demand for molecular complexity and synthetic efficiency continues to grow, halogenated chiral building blocks like (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride are poised to become increasingly valuable assets in the chemist's toolbox.

References

  • New chiral bis(oxazoline) ligands for asymmetric catalysis. The University of Texas at Austin. Available from: [Link]

  • Chiral Bis(oxazoline) Ligands as C2-Symmetric Chiral Auxiliaries for the Synthesis of Enantiomerically Pure Bis-Cyclometalated Rhodium(III) Complexes. ACS Publications. Available from: [Link]

  • OXAZOLINE-CONTAINING LIGANDS Synthesis and Applications. Diva-Portal.org. Available from: [Link]

  • Recent Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. ACS Publications. Available from: [Link]

  • A new multi-enzyme cascade for the asymmetric synthesis of enantiopure... ResearchGate. Available from: [Link]

  • One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade. PMC. Available from: [Link]

  • Synthesis of Some New Chiral Triazole-Oxazoline Derivatives. ResearchGate. Available from: [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Available from: [Link]

  • Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. PMC. Available from: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • One Pot Asymmetric Synthesis of (R)‐Phenylglycinol from Racemic Styrene Oxide via Cascade Biocatalysis. ResearchGate. Available from: [Link]

  • Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. RSC Publishing. Available from: [Link]

  • (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. SciSpace. Available from: [Link]

Sources

Comparative

Enantiomeric Excess (ee) Determination Methods for (S)-2-Amino-2-(3-bromophenyl)ethanol Hydrochloride: A Comprehensive Comparison Guide

Determining the enantiomeric excess (ee) of chiral building blocks is a critical quality control step in pharmaceutical development. The molecule (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride presents a unique analy...

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Author: BenchChem Technical Support Team. Date: March 2026

Determining the enantiomeric excess (ee) of chiral building blocks is a critical quality control step in pharmaceutical development. The molecule (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride presents a unique analytical challenge: it possesses a primary amine, a primary alcohol, a bulky bromophenyl ring, and is supplied as a protonated hydrochloride salt.

This guide objectively compares the leading analytical methodologies—Chiral HPLC, NMR Spectroscopy, Chiral GC, and Capillary Electrophoresis—evaluating the causality behind specific experimental choices to help you select the most robust and self-validating system for your workflow.

Mechanistic Evaluation of Analytical Methods

Chiral HPLC: The Crown Ether Advantage (Gold Standard)

High-Performance Liquid Chromatography (HPLC) remains the industry standard for ee determination. However, the choice of the Chiral Stationary Phase (CSP) is dictated by the analyte's functional groups.

While polysaccharide-based columns (e.g., Chiralpak IG or IC) are versatile, they typically require basic mobile phase additives (like diethylamine) to suppress amine ionization. For an HCl salt like 2-Amino-2-(3-bromophenyl)ethanol, free-basing in situ can lead to poor solubility, salt precipitation, and peak tailing.

The Causal Choice: Crown ether-based columns, such as the Crownpak CR-I(+) , are specifically engineered for primary amines [1]. The stationary phase features an immobilized chiral pseudo-18-crown-6 ether. The cavity of this crown ether forms a highly specific inclusion complex with protonated primary amines ( −NH3+​ ) [2]. By utilizing an acidic mobile phase (e.g., pH 2.0 with perchloric acid or TFA), the analyte remains fully protonated, ensuring optimal host-guest complexation. The chiral recognition is subsequently driven by steric interactions between the crown ether's chiral barrier and the analyte's 3-bromophenyl and hydroxymethyl groups.

NMR Spectroscopy: Mosher's Bis-Derivatization

When chromatographic baseline resolution cannot be achieved, or absolute configuration must be verified without a racemic standard, Nuclear Magnetic Resonance (NMR) spectroscopy using Chiral Derivatizing Agents (CDAs) is the preferred alternative.

The Causal Choice: Reacting the analyte with enantiopure (R)-Mosher's acid chloride (MTPA-Cl) results in a bis-derivatization event. Because the molecule contains both an −NH2​ and an −OH group, MTPA-Cl acylates both sites, forming an amide and an ester [3]. This dual derivatization incorporates two trifluoromethyl ( −CF3​ ) groups into the molecule. Analyzing the sample via 19 F NMR provides a distinct advantage over 1 H NMR: the −CF3​ signals appear in an uncluttered region of the spectrum, free from the overlapping aromatic protons of the bromophenyl ring. The distinct spatial shielding environments of the resulting diastereomers allow for precise integration and ee calculation [4].

Chiral Gas Chromatography (GC) & Capillary Electrophoresis (CE)
  • Chiral GC: Underivatized amino alcohols exhibit severe peak tailing and thermal degradation in GC due to strong hydrogen bonding. Derivatization with Trifluoroacetic anhydride (TFAA) is mandatory to replace the active hydrogens with volatile trifluoroacetyl groups, allowing separation on a Chirasil-Dex column.

  • Capillary Electrophoresis (CE): CE utilizes chiral selectors like sulfated β -cyclodextrin in the background electrolyte. The protonated amine migrates toward the cathode, transiently interacting with the cyclodextrin cavity [5]. While highly efficient and requiring minimal sample, CE often suffers from lower reproducibility compared to HPLC.

Decision Matrix & Workflows

MethodSelection Start Determine ee of (S)-2-Amino-2-(3-bromophenyl)ethanol HCl Deriv Derivatization Acceptable? Start->Deriv NoDeriv Direct Analysis (Underivatized) Deriv->NoDeriv No YesDeriv Derivatization Required Deriv->YesDeriv Yes HPLC Chiral HPLC (Crownpak CR-I+) NoDeriv->HPLC High Resolution CE Capillary Electrophoresis (Sulfated β-CD) NoDeriv->CE Low Sample Vol NMR 19F/1H NMR (Mosher's Acid Chloride) YesDeriv->NMR Absolute Config GC Chiral GC (TFAA Derivatization) YesDeriv->GC High Volatility

Decision tree for selecting the optimal ee determination method.

Quantitative Method Comparison

The following table summarizes the performance metrics of each analytical approach to aid in method selection.

Analytical MethodChiral Selector / ReagentDerivatization Required?Typical Resolution ( Rs​ )Analysis TimeCost / Complexity
Chiral HPLC Crownpak CR-I(+)No (Direct Injection)> 2.0 (Baseline)10 - 20 minHigh Column Cost / Low Prep
19 F NMR MTPA-Cl (Mosher's)Yes (Bis-derivatization)N/A (Baseline separated)2 - 4 hoursMedium Cost / High Prep
Chiral GC Chirasil-DexYes (TFAA)1.5 - 2.020 - 30 minMedium Cost / Medium Prep
Capillary Electrophoresis Sulfated β -CyclodextrinNo1.2 - 1.815 - 25 minLow Capillary Cost / Low Prep

Step-by-Step Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Critical Validation Step: Before analyzing the enantioenriched (S)-isomer, you must first subject a racemic standard (rac-2-Amino-2-(3-bromophenyl)ethanol HCl) to the chosen protocol to prove that the system achieves a baseline resolution ( Rs​≥1.5 ) or a 1:1 integration ratio.

Protocol A: Direct Chiral HPLC Analysis (Crownpak CR-I+)

This method leverages the protonated state of the analyte for direct inclusion complexation.

  • Mobile Phase Preparation: Prepare an aqueous solution of HClO4​ (Perchloric acid) adjusted to pH 1.5. Add 10% v/v Methanol as an organic modifier to improve the elution of the bulky bromophenyl group. Degas thoroughly.

  • System Equilibration: Install a Crownpak CR-I(+) column (typically 150 x 3.0 mm, 5 µm). Flush the system with the mobile phase at a flow rate of 0.4 mL/min. Maintain the column compartment at a strictly controlled temperature (typically 10°C to 25°C; lower temperatures often enhance chiral recognition in crown ethers).

  • Sample Preparation: Dissolve 1.0 mg of (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride in 1.0 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • Validation Injection: Inject 5 µL of the racemic standard. Verify that two distinct peaks elute with Rs​>1.5 .

  • Sample Injection: Inject 5 µL of the (S)-enantiomer sample.

  • Data Analysis: Monitor UV absorbance at 220 nm. Calculate the ee using the area normalization method: ee(%)=[(AreaS​−AreaR​)/(AreaS​+AreaR​)]×100 .

Protocol B: 19 F NMR via Mosher's Derivatization

This protocol utilizes chemical derivatization to convert enantiomers into diastereomers.

MosherDeriv Substrate (S)-2-Amino-2- (3-bromophenyl)ethanol Reaction Pyridine / DMAP Room Temp Substrate->Reaction Reagent (R)-MTPA-Cl (Mosher's Reagent) Reagent->Reaction Product Bis-MTPA Derivative (Amide + Ester) Reaction->Product Bis-derivatization Analysis 19F NMR Spectroscopy Product->Analysis Diastereomeric Resolution

Chemical pathway for the bis-derivatization of the analyte using MTPA-Cl.

  • Free-Basing (Optional but Recommended): Partition the HCl salt between Dichloromethane (DCM) and saturated aqueous NaHCO3​ . Extract the organic layer, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the free base.

  • Reaction Setup: In an inert, dry NMR tube or small reaction vial, dissolve 5.0 mg of the free base in 0.5 mL of anhydrous deuterated pyridine ( C5​D5​N ). Pyridine acts as both the solvent and the acid scavenger.

  • Derivatization: Add a catalytic amount of DMAP (4-Dimethylaminopyridine) followed by 3.0 equivalents of enantiopure (R)-(-)- α -Methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).

  • Incubation: Seal the vial/tube and agitate gently. Allow the reaction to proceed at room temperature for 2 to 4 hours to ensure complete bis-derivatization (amide and ester formation).

  • NMR Acquisition: Transfer to an NMR spectrometer (minimum 400 MHz, preferably 600 MHz). Acquire a 19 F NMR spectrum with proton decoupling.

  • Data Analysis: Identify the two distinct −CF3​ environments (one from the amide, one from the ester). Look for the minor diastereomeric peaks corresponding to the (R)-impurity. Integrate the baseline-resolved 19 F signals to calculate the ee.

Conclusion & Recommendations

For routine, high-throughput ee determination of (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride, Chiral HPLC using a Crownpak CR-I(+) column is unequivocally the superior choice. It exploits the molecule's resting protonated state, eliminating the need for derivatization or free-basing, thereby preserving sample integrity and reducing preparation time.

However, if chromatographic resolution fails due to matrix interference, or if a rigorous orthogonal validation of absolute stereochemistry is required for regulatory submission, the 19 F NMR Mosher's bis-derivatization method provides an unimpeachable, self-validating structural proof.

References

  • Source: wiley.
  • Source: mdpi.
  • Source: researchgate.
  • Source: benchchem.
  • Source: researchgate.
Validation

A Comparative Guide to the Reproducible Synthesis of (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride: From Bench to Pilot Scale

Abstract Chiral β-amino alcohols are foundational structural motifs in a significant portion of active pharmaceutical ingredients (APIs). Their stereochemistry is often critical to their biological function, making their...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chiral β-amino alcohols are foundational structural motifs in a significant portion of active pharmaceutical ingredients (APIs). Their stereochemistry is often critical to their biological function, making their enantioselective synthesis a key challenge in drug development. This guide provides an in-depth comparison of the synthesis of a representative chiral building block, (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride, focusing on the reproducibility and challenges encountered when scaling the process from a laboratory (gram-scale) to a pilot plant (kilogram-scale) setting. We will dissect a plausible and robust synthetic route via asymmetric ketone reduction, offering detailed protocols, comparative data, and expert analysis on the critical parameters that govern a successful and reproducible scale-up.

Introduction: The Significance of Scalable Enantioselectivity

(S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride is a valuable chiral building block for the synthesis of more complex molecules in the pharmaceutical pipeline. The presence of three key functional groups—a chiral secondary alcohol, a primary amine, and a brominated aromatic ring—makes it a versatile synthon for creating diverse molecular architectures.

The synthesis of such chiral molecules presents a dual challenge: achieving high enantiomeric purity and ensuring that the synthetic process is robust, safe, and economically viable when scaled up.[1] Methods that perform flawlessly on a gram scale can often fail spectacularly in a 100-liter reactor due to subtle changes in mass and heat transfer, mixing dynamics, and reagent addition protocols. This guide aims to illuminate these challenges and provide a framework for developing a reproducible synthesis across different scales.

The chosen synthetic strategy is the asymmetric reduction of the prochiral ketone, 2-amino-1-(3-bromophenyl)ethanone hydrochloride. This approach is widely employed in industry due to its atom economy and the high levels of stereocontrol achievable with modern catalysts.[2] We will compare a bench-scale protocol using a well-established borane reduction with a pilot-scale adaptation employing catalytic asymmetric transfer hydrogenation (ATH), a method often favored for its operational simplicity and safety at larger scales.

Overview of the Synthetic Workflow

The synthesis is a two-step process starting from the corresponding α-amino ketone. The critical step is the enantioselective reduction of the carbonyl group to establish the desired (S)-stereocenter at the alcohol position. The final step is the formation of the hydrochloride salt, which often improves the compound's stability and handling characteristics.

cluster_0 Synthetic Pathway Start 2-Amino-1-(3-bromophenyl)ethanone HCl Step1 Asymmetric Reduction Start->Step1 Chiral Catalyst Intermediate (S)-2-Amino-2-(3-bromophenyl)ethanol (Free Base) Step1->Intermediate Step2 Salt Formation Intermediate->Step2 HCl Product (S)-2-Amino-2-(3-bromophenyl)ethanol HCl Step2->Product

Caption: General two-step synthetic workflow.

Bench-Scale Synthesis: The Gold Standard in the Lab (10 g Scale)

At the research and development stage, the primary goal is to efficiently produce high-purity material for further studies. Reagent cost and complex workups are secondary to achieving the desired stereochemistry. The Corey-Bakshi-Shibata (CBS) reduction is an excellent and highly reliable method for this purpose.

Experimental Protocol: CBS Reduction
  • Reactor Setup: A 500 mL, three-necked, round-bottomed flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is flame-dried and cooled under a stream of dry nitrogen.

  • Catalyst Preparation: (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 2.5 mL, 2.5 mmol) is charged into the flask. Anhydrous tetrahydrofuran (THF, 100 mL) is added.

  • Reagent Addition: The solution is cooled to 0°C. Borane-dimethyl sulfide complex (BMS, 10 M, 6.0 mL, 60 mmol) is added dropwise via syringe over 20 minutes, maintaining the internal temperature below 5°C. The mixture is stirred for an additional 15 minutes.

  • Substrate Addition: 2-Amino-1-(3-bromophenyl)ethanone hydrochloride (10.0 g, 37.5 mmol) is added portion-wise over 30 minutes. Causality: Portion-wise addition is crucial to control the initial exotherm and gas evolution upon reaction of the hydrochloride salt with the BMS reagent.

  • Reaction: The reaction mixture is stirred at 0-5°C for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol (20 mL) at 0°C to destroy excess borane. Trustworthiness: A vigorous but controlled evolution of hydrogen gas will be observed. Slow addition is a critical safety measure.

  • Workup: The mixture is warmed to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate (150 mL) and 1 M aqueous NaOH (100 mL). The organic layer is separated, washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.

  • Salt Formation: The ethyl acetate solution containing the free base is cooled to 0°C. A 2 M solution of HCl in diethyl ether is added dropwise with stirring until precipitation is complete and the pH of a wet litmus paper test is acidic.

  • Isolation: The resulting white solid is collected by filtration, washed with cold ethyl acetate (2x 20 mL), and dried under vacuum to yield the final product.

Expected Bench-Scale Data
ParameterValue
Starting Material 10.0 g
Catalyst Loading 6.7 mol %
Solvent Volume 100 mL (10 vol)
Reaction Time 4-6 hours
Typical Yield 8.5 - 9.2 g (80-87%)
Purity (HPLC) >99%
Enantiomeric Excess (e.e.) >98%
Purification Method Direct precipitation/crystallization

Pilot-Scale Synthesis: Navigating the Challenges of Scale-Up (1 kg Scale)

Scaling the synthesis by a factor of 100 introduces significant engineering and safety challenges. A direct multiplication of the bench-scale protocol is not feasible. The use of large volumes of BMS is hazardous, and precise temperature control of a highly exothermic reaction in a large vessel is difficult. Therefore, a shift in methodology to Asymmetric Transfer Hydrogenation (ATH) is warranted. ATH typically uses a stable formic acid/triethylamine mixture as the hydrogen source and operates under milder conditions.

Critical Scale-Up Considerations
  • Heat Transfer: The surface-area-to-volume ratio decreases dramatically at scale, making it harder to dissipate heat. Exothermic events must be controlled through slow reagent addition and the use of a jacketed reactor with an efficient heat-transfer fluid.

  • Mass Transfer: Ensuring efficient mixing in a 100 L reactor is critical for reaction homogeneity and to avoid localized "hot spots." The impeller design, stirring speed, and baffle placement are key parameters.

  • Safety: Handling kilograms of reagents and liters of flammable solvents requires robust safety protocols, including proper grounding of equipment to prevent static discharge and controlled environments for handling potent catalysts.

  • Downstream Processing: Large-scale chromatography is a costly bottleneck. The process must be designed to yield a product that can be purified by crystallization, which is far more economical and scalable.

Experimental Protocol: Asymmetric Transfer Hydrogenation
  • Reactor Setup: A 100 L glass-lined jacketed reactor, fitted with a mechanical overhead stirrer, a temperature probe, a condenser, and a nitrogen inlet, is rendered inert.

  • Charge Reactor: The reactor is charged with 2-Amino-1-(3-bromophenyl)ethanone hydrochloride (1.0 kg, 3.75 mol) and isopropanol (10 L).

  • Catalyst Preparation: In a separate vessel, the catalyst [(R,R)-Ts-DPEN]RuCl (p-cymene) (approx. 2.2 g, 0.58 mol %, a much lower loading than CBS) is dissolved in isopropanol (1 L).

  • Hydrogen Source: A pre-mixed solution of formic acid (0.78 kg, 17.0 mol) and triethylamine (1.72 kg, 17.0 mol) is prepared and cooled. Causality: The 5:2 azeotropic mixture of formic acid and triethylamine is commonly used as it is a stable, easily handled hydrogen source for the catalytic cycle.

  • Reaction: The catalyst solution is transferred to the reactor. The reactor contents are heated to 30°C. The formic acid/triethylamine solution is then added via a dosing pump over 4-5 hours, carefully monitoring the internal temperature to keep it below 35°C.

  • Monitoring: The reaction is stirred at 30°C for 12-18 hours until HPLC analysis shows complete consumption of the starting material.

  • Workup: The reaction mixture is cooled to room temperature. Water (20 L) and methyl tert-butyl ether (MTBE, 20 L) are added. The pH is adjusted to >11 with 50% aqueous NaOH. The layers are separated. The aqueous layer is back-extracted with MTBE (10 L).

  • Solvent Swap & Salt Formation: The combined organic layers are concentrated under vacuum to a volume of ~5 L. Ethyl acetate (10 L) is added, and the solution is re-concentrated to remove residual isopropanol and MTBE. The final volume is adjusted to 10 L with ethyl acetate.

  • Isolation: The solution is cooled to 0-5°C. Concentrated hydrochloric acid (~310 mL) is added slowly to adjust the pH to 1-2. The product crystallizes out of solution. The slurry is stirred for 2 hours at 0°C, then the product is isolated by centrifugation, washed with cold ethyl acetate (2x 2 L), and dried in a vacuum oven.

Comparative Analysis: Bench vs. Pilot

The transition from bench to pilot scale necessitates a fundamental shift in the synthetic method to ensure safety, reproducibility, and efficiency.

Master Data Comparison
ParameterBench-Scale (CBS)Pilot-Scale (ATH)Rationale for Change
Scale 10 g1 kg (100x)Process development for manufacturing.
Method CBS Borane ReductionAsymmetric Transfer HydrogenationSafety, cost, and handling at scale.
Catalyst (R)-CBS-oxazaborolidine[(R,R)-Ts-DPEN]RuClHigher turnover number, no cryogenic temps.
Catalyst Loading 6.7 mol %0.58 mol %Improved catalyst efficiency and cost.
Hydrogen Source Borane-DMSFormic Acid / TriethylamineAvoids pyrophoric borane and H₂ gas.
Temperature 0-5°C30-35°CAvoids costly and difficult cryogenic cooling.
Reaction Time 4-6 hours12-18 hoursA trade-off for milder, more controllable conditions.
Solvent Volume 10 vol (THF)10 vol (Isopropanol)Different solvent system for ATH chemistry.
Typical Yield 80-87%82-88%Process optimized to maintain high yield.
Purification PrecipitationCrystallizationEssential for scalable isolation.
Factors Influencing Reproducibility Across Scales

The success of a scale-up operation hinges on understanding and controlling variables that are often negligible in a small flask.

cluster_chem Chemical Factors cluster_phys Physical & Engineering Factors Reproducibility Reproducibility Impurity Starting Material Impurity Profile Reproducibility->Impurity Catalyst Catalyst Activity & Water Content Reproducibility->Catalyst Mixing Mixing Efficiency (RPM, Impeller) Reproducibility->Mixing Heat Heat Transfer (Jacket Temp, ΔT) Reproducibility->Heat Addition Rate of Addition (Dosing Control) Reproducibility->Addition

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and efficiently. The proper management of chemical waste is not merely a regulatory hurdle; it...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and efficiently. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the disposal of (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride, a halogenated aromatic compound. The procedures outlined herein are designed to ensure compliance with major regulatory frameworks like the Resource Conservation and Recovery Act (RCRA) and to build a culture of safety within your laboratory.

Hazard Identification and Risk Assessment: Know Your Waste

Before any handling or disposal, a thorough understanding of the chemical's hazards is essential. (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride is a solid, typically a white to off-white powder, with specific health risks that dictate its handling and disposal requirements.

Table 1: GHS Hazard Summary for (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride

Hazard ClassGHS PictogramSignal WordHazard StatementSource(s)
Acute Toxicity (Oral) alt text Warning H302: Harmful if swallowed[1][2]
Skin Irritation alt text Warning H315: Causes skin irritation[1][2][3]
Eye Irritation alt text Warning H319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity alt text Warning H335: May cause respiratory irritation[1][2]

The presence of a bromine atom on the phenyl ring classifies this compound as a halogenated organic compound . This is the single most important piece of information for its disposal, as it dictates the required waste stream segregation.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazards, appropriate PPE must be worn at all times when handling the solid compound or its waste solutions. This is a non-negotiable standard for preventing personal exposure.

Table 2: Required PPE for Handling and Disposal

EquipmentSpecificationRationale
Eye Protection Safety glasses with side shields or a face shield.Protects against splashes and airborne powder, preventing serious eye irritation[1][3].
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile).Prevents skin contact, which can cause irritation[3][4]. Gloves must be inspected before use[3].
Body Protection A standard laboratory coat.Protects against contamination of personal clothing[3].
Respiratory Use only in a well-ventilated area or chemical fume hood.Minimizes the risk of inhaling dust, which may cause respiratory irritation[1][5].

Waste Segregation: The Cornerstone of Safe and Compliant Disposal

The most critical step in managing this waste is proper segregation. Due to the presence of bromine, this compound and any materials contaminated with it must be disposed of as Halogenated Organic Waste .

Why is this so critical? Disposal facilities use different processes for different types of waste. Halogenated compounds require high-temperature incineration to ensure complete destruction and to manage the corrosive gases (like hydrogen bromide) produced. Non-halogenated solvents are often recycled or used in fuel blending, a less expensive process[6][7]. Mixing halogenated waste into a non-halogenated solvent container contaminates the entire drum, drastically increasing disposal costs and violating regulatory requirements[6][7].

Therefore, you MUST keep this waste stream separate from:

  • Non-halogenated organic solvents (e.g., acetone, ethanol, hexane, toluene)[6][7].

  • Aqueous waste (unless the aqueous solution is the waste itself).

  • Strong acids and bases [6].

  • Oxidizers and reducers [6].

  • Heavy metal waste [6].

Step-by-Step Disposal Protocol for Laboratory-Scale Waste

This protocol follows guidelines established by the Environmental Protection Agency (EPA) and institutional best practices[8][9].

Step 4.1: Container Selection and Labeling
  • Select a Compatible Container: Use a clean, sealable container made of a material compatible with the waste. For solutions, this is typically a high-density polyethylene (HDPE) or glass bottle. Ensure the container is in good condition with no leaks or cracks[8][9].

  • Pre-Label the Container: Before adding the first drop of waste, the container must be correctly labeled[10]. The label must include:

    • The words "HAZARDOUS WASTE "[8][11].

    • The full chemical name: "(S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride". Do not use abbreviations or chemical formulas [8].

    • If it's a mixed waste, list all components with approximate percentages[6][8].

    • The relevant hazard warnings (e.g., "Irritant," "Harmful")[11].

Step 4.2: Waste Accumulation at the Point of Generation
  • Location: The waste container should be kept in a designated Satellite Accumulation Area (SAA), which is at or near the point of waste generation and under the control of laboratory personnel[8][9][11]. This could be inside a chemical fume hood where the work is performed.

  • Keep it Closed: The container must be securely closed at all times except when you are actively adding waste[6][8][10]. This prevents the release of vapors and potential spills. Never leave a funnel in an open waste container [8].

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak[9][12].

  • Fill Level: Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills[12].

Step 4.3: Handling Full Containers
  • Removal from SAA: Once a waste container is full, it must be removed from the SAA within 72 hours according to EPA regulations[8].

  • Contact EH&S: Notify your institution's Environmental Health & Safety (EH&S) department or the designated chemical safety officer. They will provide instructions for moving the container to the Central Accumulation Area (CAA) or will arrange for a direct pickup[8].

  • Dating: The "accumulation start date" should be written on the label only when the container is moved from the SAA to the CAA[11]. This date marks the beginning of the on-site storage time limit (typically 90 or 180 days, depending on the facility's generator status)[11][12].

Step 4.4: Final Disposal

The final disposal of the waste will be managed exclusively by your institutional EH&S office or a licensed hazardous waste disposal company[13][14]. They will ensure the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for proper treatment, which for this chemical class is typically incineration[13][15].

Emergency Procedures: Spill Management

Accidents happen. A clear and immediate response is critical to mitigating the risk.

For Small, Manageable Spills (Solid Powder):
  • Alert Personnel: Inform others in the immediate area of the spill.

  • Don PPE: Wear the PPE detailed in Table 2.

  • Contain the Spill: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad. Avoid creating dust[1].

  • Collect the Debris: Carefully sweep or scoop the material into a suitable container[1].

  • Package and Label: Seal the container and label it as "Spill Debris containing (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride" and add a "Hazardous Waste" label.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Dispose of the spill debris and any contaminated cleaning materials as halogenated organic waste, following the protocol in Section 4.

For Large Spills or Spills Outside a Ventilated Area:
  • EVACUATE: Immediately evacuate the area. Activate the fire alarm if necessary to ensure the evacuation of others[10].

  • NOTIFY: From a safe location, call your institution's emergency number and/or EH&S office.

  • SECURE: Close the laboratory doors to contain the spill.

  • AWAIT RESPONSE: Do not re-enter the area. Wait for trained emergency personnel to arrive and manage the cleanup.

Disposal Workflow Diagram

The following diagram provides a visual summary of the decision-making process for the proper disposal of (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride.

G cluster_0 start Waste Generated: (S)-2-Amino-2-(3-bromophenyl)ethanol HCl (solid, solution, or contaminated material) classify Classify as: 'HALOGENATED ORGANIC WASTE' start->classify container Select & Pre-Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Information classify->container accumulate Accumulate in Satellite Accumulation Area (SAA) (Keep closed, use secondary containment) container->accumulate is_full Container Full? accumulate->is_full is_full->accumulate No seal Seal container securely. Move to Central Accumulation Area (CAA) within 72 hours. is_full->seal Yes contact Contact Environmental Health & Safety (EH&S) for Pickup seal->contact end Disposal Complete contact->end

Caption: Decision workflow for the disposal of (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride.

By adhering to this structured and well-documented disposal plan, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold the principles of responsible scientific research.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

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Handling

Personal protective equipment for handling (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride. The following procedural, step-by-step guidan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride. The following procedural, step-by-step guidance is designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting, building on a foundation of scientific integrity and field-proven insights.

Immediate Safety and Hazard Overview

(S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, this compound is classified with the following hazards:

  • Harmful if swallowed [1]

  • Causes skin irritation [1][2]

  • Causes serious eye irritation [1][2]

  • May cause respiratory irritation [1]

Therefore, the implementation of appropriate personal protective equipment (PPE) and adherence to safe laboratory practices are paramount to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical when handling (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride. The following table summarizes the required PPE, followed by a detailed explanation of the rationale behind each choice.

Protection Type Required PPE Rationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Nitrile or neoprene glovesProvides a barrier against skin contact, which can cause irritation.
Body Protection Laboratory coatShields skin and personal clothing from accidental spills and contamination.
Respiratory Protection NIOSH-approved respirator with an organic vapor/acid gas cartridgeNecessary when handling large quantities, generating dust, or working in poorly ventilated areas to prevent respiratory tract irritation.
In-Depth Look at PPE Choices
  • Eye and Face Protection: Given that the compound can cause serious eye irritation, standard safety glasses are insufficient.[2] Chemical safety goggles that form a seal around the eyes are required.[3] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles to protect the entire face.[4][5]

  • Body Protection: A standard laboratory coat is essential to protect the skin and underlying clothing from potential contamination.[4]

  • Respiratory Protection: Due to the risk of respiratory irritation, a NIOSH-approved respirator is necessary under certain conditions.[1] These include handling large quantities of the powder, any operation that may generate dust, or when adequate ventilation cannot be guaranteed. A half-face or full-face respirator equipped with an organic vapor/acid gas cartridge is recommended.[8][9]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a structured workflow is essential for the safe handling and disposal of (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride.

Experimental Workflow

The following diagram outlines the key steps and decision points for safely handling this compound from receipt to disposal.

Safe Handling Workflow for (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review Safety Data Sheet (SDS) Don PPE Don Appropriate PPE Review SDS->Don PPE Understand Hazards Prepare Workspace Prepare Workspace in Ventilated Area Don PPE->Prepare Workspace Ensure Protection Weigh Compound Weigh Compound in Fume Hood Prepare Workspace->Weigh Compound Safe Environment Perform Experiment Perform Experiment Weigh Compound->Perform Experiment Accurate & Safe Measurement Decontaminate Decontaminate Glassware and Surfaces Perform Experiment->Decontaminate Post-Experiment Segregate Waste Segregate Waste Decontaminate->Segregate Waste Prevent Contamination Dispose Waste Dispose of Waste in Labeled Containers Segregate Waste->Dispose Waste Follow Protocols

Caption: Workflow for safe handling of (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride.

Step-by-Step Handling Procedures
  • Pre-Handling Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride.[10][11]

    • Ensure that a written Chemical Hygiene Plan is in place and accessible.[4][12]

    • Don all required PPE as outlined in the table above.

    • Prepare your workspace in a well-ventilated area, preferably within a chemical fume hood.[13][14]

  • Handling the Compound:

    • When weighing the solid, do so within a fume hood to minimize the inhalation of any dust.

    • Avoid direct contact with skin, eyes, and clothing.[2][14]

    • Handle the compound in a manner that minimizes the generation of dust or aerosols.

  • Storage:

    • Store the compound in its original, tightly sealed container in a dry, well-ventilated area.[15]

    • Keep it away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1]

Disposal Plan

Proper disposal of (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride and any contaminated materials is crucial to protect personnel and the environment.

  • Waste Segregation:

    • All waste containing this compound should be considered hazardous chemical waste.[16][17]

    • Segregate waste containing this halogenated organic compound from other waste streams, particularly from non-halogenated solvents.[18]

  • Waste Containers:

    • Use designated, leak-proof, and clearly labeled containers for hazardous waste.[12][17][19] The label should include the chemical name and associated hazards.[12]

    • Keep waste containers closed except when adding waste.[18][19]

  • Disposal Procedure:

    • Dispose of the chemical waste through your institution's Environmental Health and Safety (EH&S) department or a licensed waste disposal company.[20]

    • Never pour this chemical down the drain.[20]

    • For empty containers, if the compound is not deemed "extremely hazardous" by your institution, triple-rinse the container with a suitable solvent, collect the rinsate as hazardous waste, and then the container may be disposed of as regular trash after defacing the label.[19][20]

Emergency Procedures

In the event of an exposure or spill, follow these procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2][7]

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]

  • Spill: Evacuate the area. Wearing appropriate PPE, contain the spill and clean it up with an inert absorbent material. Place the absorbed material into a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete.[2]

By adhering to these guidelines, researchers, scientists, and drug development professionals can handle (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride safely and effectively, ensuring both personal safety and the integrity of their research.

References

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  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center |.
  • What are the Health and Safety Guidelines for Using Amines?.
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  • SAFETY DATA SHEET - Fisher Scientific. (2024, February 16).
  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27).
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia - VelSafe. (2025, July 9).
  • PPE For Chemical Handling With Example - Industrial Safety Tips. (2025, June 6).
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